Product packaging for diethyl 2-(ethoxymethyl)malonate(Cat. No.:CAS No. 40516-46-9)

diethyl 2-(ethoxymethyl)malonate

Cat. No.: B1605028
CAS No.: 40516-46-9
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1605028 diethyl 2-(ethoxymethyl)malonate CAS No. 40516-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name diethyl malonate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diethyl_malonate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl malonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8344
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
Record name Ethyl malonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8344
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
Record name Diethyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL MALONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-50 °C
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Diethyl 2-(ethoxymethyl)malonate structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 2-(ethoxymethyl)malonate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (DEEMM), a pivotal reagent in modern organic synthesis. The document delineates its fundamental chemical and physical properties, provides an exhaustive analysis of its structural formula, and presents detailed, field-proven protocols for its synthesis and purification. Furthermore, this guide explores the mechanistic underpinnings of its reactivity, with a particular focus on its application as a versatile building block in the development of pharmaceutical agents, including quinolone antibacterials. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, commonly abbreviated as DEEMM and also known by synonyms such as Ethoxymethylenemalonic acid diethyl ester, is a highly functionalized organic compound with the CAS number 87-13-8.[1][2] Its strategic importance in the fields of pharmaceutical and agrochemical development cannot be overstated.[2] The molecule's unique structural arrangement, featuring a reactive ethoxymethylene group attached to a malonic ester core, renders it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly heterocyclic systems.[2][3]

The presence of multiple reactive sites within the DEEMM molecule allows for a diverse range of chemical transformations. The electron-withdrawing nature of the two ester groups acidifies the vinylic proton, making the double bond susceptible to nucleophilic attack. This reactivity profile is central to its utility in constructing cyclic compounds, which are prevalent in a vast array of biologically active molecules. This guide will delve into the intricacies of DEEMM's structure, synthesis, and reactivity, providing the reader with a robust understanding of its application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structural and physical characteristics of DEEMM is fundamental to its effective application in research and development.

Structural Formula and Nomenclature

The systematic IUPAC name for this compound is diethyl 2-(ethoxymethylidene)propanedioate.[1] Its molecular formula is C10H16O5, with a molecular weight of 216.23 g/mol .[1]

Key Structural Identifiers:

  • SMILES: CCOC=C(C(=O)OCC)C(=O)OCC[1]

  • InChI: InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3[1][4]

  • InChIKey: LTMHNWPUDSTBKD-UHFFFAOYSA-N[1]

The structural formula reveals a central carbon-carbon double bond. One carbon of the double bond is attached to two ethoxycarbonyl groups (-COOEt), and the other is bonded to a hydrogen atom and an ethoxy group (-OEt).

Caption: 2D Structural Representation of this compound.

Physicochemical Data

The physical properties of DEEMM are critical for its handling, storage, and use in reactions. It is typically a clear, colorless to light yellow liquid.[2][5]

PropertyValueSource(s)
Molecular Formula C10H16O5[1]
Molecular Weight 216.23 g/mol [1][4]
Appearance Clear colorless to light yellow liquid[2][5]
Melting Point -33 °C[6][7]
Boiling Point 279-283 °C (lit.)[5][6][7]
Density 1.080 g/mL at 20 °C (lit.)[5][6][7]
Refractive Index (n20/D) 1.462-1.463[4][6]
Flash Point 144 °C (311 °F)[6]
Water Solubility Insoluble[6][8]
Storage Temperature Store below +30°C[5][6]

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable synthesis of DEEMM involves the reaction of diethyl malonate with triethyl orthoformate, typically in the presence of acetic anhydride and a catalytic amount of zinc chloride.[9][10] This method is a modification of the Claisen condensation.[10]

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. Diethyl malonate serves as the nucleophile after deprotonation of its acidic methylene protons.[11][12] Triethyl orthoformate acts as a one-carbon electrophile. Acetic anhydride is crucial as it reacts with the ethanol byproduct, driving the equilibrium towards the product side.[10] Anhydrous zinc chloride is a Lewis acid catalyst that facilitates the reaction.[9][10]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 Diethyl Malonate P1 Heat mixture (102-155 °C) R1->P1 R2 Triethyl Orthoformate R2->P1 R3 Acetic Anhydride R3->P1 Cat Anhydrous ZnCl2 Cat->P1 P2 Cool and Filter P1->P2 P3 Ether Extraction & Wash P2->P3 P4 Dry over MgSO4 P3->P4 Pur Vacuum Distillation P4->Pur Prod This compound Pur->Prod

Caption: Experimental workflow for the synthesis of DEEMM.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for high yield and purity.[9][10]

Materials:

  • Diethyl malonate (1.0 mole, 160 g)

  • Triethyl orthoformate (1.0 mole, 148 g)

  • Acetic anhydride (2.0 moles, 204 g)

  • Anhydrous zinc chloride (0.5 g)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation column, combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride.[10]

  • Heating: Heat the mixture in an oil bath. The temperature of the contents should be maintained between 104-113 °C for approximately 6.5 hours.[9] During this time, volatile byproducts will distill off.

  • Additional Reagents: After the initial heating period, add a second portion of triethyl orthoformate (1.0 mole, 148 g) and acetic anhydride (2.0 moles, 204 g). Continue heating and distilling for another 3 hours, with the pot temperature reaching 120-130 °C.[9]

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute the residue with 250 mL of diethyl ether and wash thoroughly with water to remove any remaining acetic anhydride and zinc salts.[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 109-111 °C at 0.9 mmHg.[9] The expected yield is approximately 72%.[9]

Self-Validating System: The progress of the purification by distillation should be monitored by refractive index measurements of the collected fractions, as the boiling point may not be a sharp indicator due to potential impurities like diethyl diethoxymethylmalonate.[5][10]

Reactivity and Mechanistic Insights

DEEMM is a versatile intermediate primarily due to its electrophilic double bond and its ability to act as a precursor to other reactive species.[2]

Key Reactions and Applications in Drug Development

DEEMM is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics.[5] The Gould-Jacobs reaction is a classic example, where DEEMM reacts with an aniline derivative to form a 4-hydroxyquinoline, a core structure in many antibacterial agents like nalidixic acid and norfloxacin.[5]

Gould-Jacobs Reaction Pathway:

  • Initial Condensation: Aniline attacks the β-carbon of the double bond in DEEMM, displacing the ethoxy group.

  • Cyclization: The resulting intermediate undergoes thermal cyclization.

  • Aromatization: Elimination of ethanol leads to the formation of the 4-hydroxyquinoline ring system.

Gould_Jacobs_Pathway DEEMM This compound (DEEMM) Intermediate Condensation Intermediate DEEMM->Intermediate Nucleophilic Attack Aniline Aniline Derivative Aniline->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Thermal Cyclization Product 4-Hydroxyquinoline Core Cyclized->Product Elimination of EtOH

Caption: Simplified Gould-Jacobs reaction pathway.

Beyond quinolones, DEEMM is used in the synthesis of a wide variety of heterocyclic compounds, including pyridopyrimidines and pyrimidinones, which are of interest in medicinal chemistry.[2][5]

Spectroscopic Characterization

The structure of DEEMM can be unequivocally confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characteristic. It shows a singlet for the vinylic proton (=CH) at approximately δ 7.62 ppm. The spectrum also displays two overlapping quartets for the methylene protons (-CH₂-) of the ethyl groups around δ 4.2 ppm and two overlapping triplets for the methyl protons (-CH₃) of the ethyl groups around δ 1.3 ppm.[9][13]

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with signals corresponding to the carbonyl carbons, the olefinic carbons, the ethoxy carbons, and the methyl carbons.[1]

  • IR Spectroscopy: The infrared spectrum will show strong absorption bands for the C=O stretching of the ester groups and the C=C stretching of the double bond.[1]

Conclusion

This compound is a reagent of paramount importance in organic synthesis, particularly for the construction of heterocyclic systems integral to the pharmaceutical and agrochemical industries. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an invaluable tool for researchers and drug development professionals. This guide has provided a comprehensive, technically grounded overview intended to facilitate its effective and safe utilization in the laboratory and beyond.

References

synthesis of diethyl 2-(ethoxymethyl)malonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl 2-(ethoxymethyl)malonate from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable synthetic intermediate in pharmaceutical and fine chemical development. The synthesis is achieved through the alkylation of diethyl malonate with chloromethyl ethyl ether. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and addresses critical safety considerations. The core of this process lies in the malonic ester synthesis, a robust and versatile method for carbon-carbon bond formation. By leveraging the acidity of the α-hydrogen in diethyl malonate, a resonance-stabilized enolate is generated, which subsequently acts as a potent nucleophile. The guide is structured to provide researchers with both the theoretical foundation and the practical knowledge required to successfully and safely perform this synthesis.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its bifunctional nature, possessing both the malonic ester moiety and an ether linkage, allows for a variety of subsequent transformations. The malonic ester portion can be hydrolyzed and decarboxylated to introduce a substituted acetic acid fragment, while the ethoxymethyl group can be incorporated into heterocyclic systems or other functional groups.

The synthesis of this target molecule is a classic application of the malonic ester synthesis, a reaction that hinges on the nucleophilic character of the enolate derived from diethyl malonate.[1] This guide will detail a reliable procedure for the ethoxymethylation of diethyl malonate, a process analogous to the well-established Williamson ether synthesis in its final bond-forming step.[2][3]

Reaction Mechanism and Principles

The synthesis proceeds in two fundamental steps: the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by an SN2 (bimolecular nucleophilic substitution) reaction with an alkyl halide.[4][5]

Step 1: Enolate Formation

The methylene (-CH₂-) protons located between the two carbonyl groups of diethyl malonate are significantly acidic, with a pKa of approximately 13.[5] This heightened acidity is due to the inductive electron-withdrawing effect of the two adjacent ester groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms through resonance.[6]

A strong base is required to deprotonate the α-carbon quantitatively. Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation.[7] The use of sodium ethoxide is critical for two reasons:

  • It is a sufficiently strong base to deprotonate diethyl malonate, as its conjugate acid, ethanol, has a pKa of about 16, ensuring the acid-base equilibrium favors enolate formation.[8]

  • Using an ethoxide base prevents transesterification, a potential side reaction where a different alkoxide could swap with the ethyl groups of the ester, leading to a mixture of products.[8][9]

The reaction is as follows: CH₂(COOEt)₂ + Na⁺⁻OEt ⇌ Na⁺[⁻CH(COOEt)₂] + EtOH

Step 2: Nucleophilic Alkylation (SN2 Reaction)

The resonance-stabilized enolate is an excellent carbon-based nucleophile. It attacks the electrophilic carbon of chloromethyl ethyl ether (CH₃CH₂OCH₂Cl) in a classic SN2 reaction.[4][10] This reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the chloride ion).[2][11]

The alkylating agent, chloromethyl ethyl ether, is a primary alkyl halide, which is ideal for SN2 reactions as it is sterically unhindered, minimizing the competing E2 elimination reaction.[11][12] The concerted mechanism results in the displacement of the chloride ion and the formation of a new carbon-carbon bond, yielding the desired product, this compound.

Diagram 1: Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation DEM Diethyl Malonate (pKa ≈ 13) Enolate Resonance-Stabilized Enolate (Nucleophile) DEM->Enolate + NaOEt - EtOH NaOEt Sodium Ethoxide (Base) CMEE Chloromethyl Ethyl Ether (Electrophile) TransitionState SN2 Transition State Product This compound Enolate->TransitionState + CMEE TransitionState->Product - NaCl

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Density (g/mL)Amount (mol)
Diethyl malonateC₇H₁₂O₄160.171.0551.0
SodiumNa22.990.9681.0
Absolute EthanolC₂H₅OH46.070.789~15-20 equiv.
Chloromethyl ethyl etherC₃H₇ClO94.540.9661.0
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.713As needed
Saturated NaCl solutionNaCl(aq)-~1.2As needed
Anhydrous MgSO₄MgSO₄120.372.66As needed
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Reflux condenser

  • Addition (dropping) funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/line)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Chloromethyl ethyl ether is highly flammable, a lachrymator, and a potential human carcinogen.[13][14][15] Handle this reagent exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][17]

  • Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. Handle sodium under an inert liquid (like mineral oil) and use forceps for transfer.

  • The reaction to form sodium ethoxide is exothermic. Control the addition of sodium to ethanol to prevent an uncontrolled reaction.

  • Wear appropriate PPE at all times.

Step-by-Step Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Ar), place absolute ethanol in a dry three-neck flask equipped with a reflux condenser and magnetic stirrer. Carefully add clean sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate dropwise from an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the enolate (sodiomalonic ester).[7]

  • Alkylation: Add chloromethyl ethyl ether dropwise to the enolate solution via the addition funnel. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours to drive the reaction to completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • To the resulting slurry, add cold water to dissolve the sodium chloride precipitate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware under N2 PrepBase 1. Prepare NaOEt in EtOH (Add Na to EtOH) Start->PrepBase AddDEM 2. Form Enolate (Add Diethyl Malonate) PrepBase->AddDEM AddCMEE 3. Alkylation (Add Chloromethyl Ethyl Ether) AddDEM->AddCMEE Reflux 4. Heat to Reflux (2-3h) (Monitor by TLC) AddCMEE->Reflux Workup1 5. Work-up: Remove EtOH, Add H2O Reflux->Workup1 Workup2 6. Extract with Diethyl Ether Workup1->Workup2 Workup3 7. Wash with H2O & Brine Workup2->Workup3 Dry 8. Dry with MgSO4 & Filter Workup3->Dry Evaporate 9. Concentrate via Rotovap Dry->Evaporate Purify 10. Purify by Vacuum Distillation Evaporate->Purify End End: Pure Product Purify->End

Caption: A flowchart illustrating the key steps in the synthesis and purification process.

Data and Characterization

  • Expected Yield: Typical yields for this type of malonic ester alkylation range from 70-85%, depending on the purity of reagents and adherence to anhydrous conditions.[18]

  • Product Characteristics:

PropertyValue
IUPAC Name Diethyl 2-(ethoxymethyl)propanedioate
Appearance Colorless oil
Boiling Point ~220-222 °C (at atm. pressure)
Refractive Index (n²⁰D) ~1.425
  • Characterization: The structure of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Will show characteristic peaks for the two ethyl ester groups, the ethoxy group, the methylene group of the ethoxymethyl substituent, and the single methine proton at the α-carbon.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • IR Spectroscopy: Will show a strong C=O stretching band for the ester groups (~1730-1750 cm⁻¹) and C-O stretching for the ester and ether linkages.

    • Mass Spectrometry: Will confirm the molecular weight of the product (218.25 g/mol ).

Troubleshooting and Optimization

  • Low Yield: This can result from incomplete enolate formation or moisture in the reaction. Ensure the sodium is fully dissolved and that all reagents and solvents are anhydrous. Using a slight excess of diethyl malonate can sometimes help minimize the formation of di-alkylated byproducts, though this is less of a concern with only one acidic proton available after the first alkylation.[19]

  • Incomplete Reaction: If TLC analysis shows significant starting material after the reflux period, the reaction time can be extended. Ensure the temperature is sufficient for a steady reflux.

  • Side Products: The primary potential side reaction is the reaction of the ethoxide base with the chloromethyl ethyl ether. This is minimized by adding the alkylating agent directly to the pre-formed enolate solution.

Conclusion

The is a straightforward and efficient procedure grounded in the fundamental principles of the malonic ester synthesis. The success of the reaction relies on the careful selection of a non-interfering base (sodium ethoxide), the use of a sterically unhindered primary alkyl halide (chloromethyl ethyl ether), and the maintenance of anhydrous conditions. Strict adherence to safety protocols, particularly concerning the handling of chloromethyl ethyl ether, is paramount. This method provides a reliable pathway to a versatile synthetic intermediate, enabling further elaboration in complex molecule and active pharmaceutical ingredient synthesis.

References

mechanism of diethyl ethoxymethylenemalonate formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

Introduction

Diethyl ethoxymethylenemalonate (DEEMM), identified by CAS number 87-13-8, is a pivotal intermediate in the landscape of fine chemical synthesis.[1] Its unique structural features, namely an activated methylene group and an ethoxymethylene functionality, render it a versatile building block for a diverse array of complex organic molecules.[1] This guide provides an in-depth exploration of the core mechanism behind the formation of DEEMM, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Synthesis and Mechanistic Deep Dive

The most prevalent and industrially significant method for synthesizing DEEMM is the condensation reaction between diethyl malonate and triethyl orthoformate.[2][3] This process is typically catalyzed by a mixture of acetic anhydride and a Lewis acid, such as anhydrous zinc chloride.[4][5] The overall reaction involves the formation of a key intermediate followed by the elimination of ethanol to yield the final product.[2][3]

The Reaction Mechanism Unveiled

The synthesis of DEEMM from diethyl malonate and triethyl orthoformate is a multi-step process that can be broadly categorized into acidic ionization, formation of intermediates, and an elimination reaction.[2][3] The role of the acetic anhydride and zinc chloride catalyst system is crucial in facilitating these steps.

  • Activation of Triethyl Orthoformate: In the presence of a Lewis acid like zinc chloride, the triethyl orthoformate is activated. The zinc chloride coordinates with one of the ethoxy groups, making it a better leaving group. Acetic anhydride can also contribute to this activation by reacting with the orthoformate.

  • Formation of the Diethoxycarbenium Ion: The activated orthoformate eliminates a molecule of ethanol to form a highly reactive diethoxycarbenium ion. This electrophilic species is a key intermediate in the reaction.

  • Nucleophilic Attack by Diethyl Malonate: The enol form of diethyl malonate, which is in equilibrium with the keto form, acts as a nucleophile. The presence of acetic anhydride can promote the enolization of diethyl malonate. The enol then attacks the diethoxycarbenium ion.

  • Formation of the Intermediate Adduct: This nucleophilic attack results in the formation of a protonated intermediate adduct, diethyl diethoxymethylmalonate.[5]

  • Elimination of Ethanol: The intermediate adduct is unstable and readily undergoes an elimination reaction. A final heating step is often necessary to drive this conversion completely.[5] A proton is abstracted from the central carbon, and an ethoxy group is eliminated, leading to the formation of a double bond and yielding diethyl ethoxymethylenemalonate and a molecule of ethanol.[2][3]

The following diagram illustrates the proposed mechanistic pathway:

DEEMM_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products DEM Diethyl Malonate Adduct Intermediate Adduct (Diethyl diethoxymethylmalonate) DEM->Adduct + Carbocation TEOF Triethyl Orthoformate Carbocation Diethoxycarbenium Ion TEOF->Carbocation + ZnCl₂ / Ac₂O - EtOH Ac2O Acetic Anhydride ZnCl2 Zinc Chloride DEEMM Diethyl Ethoxymethylenemalonate Adduct->DEEMM - EtOH (Elimination) EtOH Ethanol DEEMM_Workflow A 1. Assemble Reaction Apparatus B 2. Charge Reactants and Catalyst (DEM, TEOF, Ac₂O, ZnCl₂) A->B C 3. Heat the Reaction Mixture (100-170°C) B->C D 4. Reactive Distillation (Remove Ethanol) C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Vacuum Distillation of Crude Product E->F G 7. Collect DEEMM Fraction (Monitor Refractive Index) F->G

References

A Spectroscopic Guide to Diethyl 2-(ethoxymethyl)malonate: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, diethyl 2-(ethoxymethyl)malonate (DEEMM), also known as diethyl ethoxymethylenemalonate, stands out as a pivotal C5 building block. Its unique arrangement of functional groups—two ester moieties and an electron-rich enol ether—renders it an exceptionally versatile intermediate for the synthesis of a wide array of heterocyclic compounds, including quinolone antibacterials and other pharmaceutical agents.[1][2] The precise structural integrity of this reagent is paramount to the success of these complex synthetic pathways. Consequently, a thorough characterization using a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and understanding reactivity.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple presentation of data, we will delve into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals who rely on this critical reagent.

Molecular Structure and Spectroscopic Correlation

The chemical structure of DEEMM (C₁₀H₁₆O₅, Molar Mass: 216.23 g/mol ) is the key to interpreting its spectroscopic signature.[3][4] Each proton and carbon atom occupies a unique electronic environment, which gives rise to distinct signals in NMR spectroscopy. Similarly, the covalent bonds between atoms exhibit characteristic vibrational frequencies in IR spectroscopy, and the molecule undergoes predictable fragmentation in mass spectrometry.

To facilitate a clear discussion, the atoms in the DEEMM molecule are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Caption: Molecular structure of this compound (DEEMM).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the cornerstone of structural elucidation for organic molecules, providing precise information about the number and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is strategic as it is an excellent solvent for nonpolar to moderately polar compounds and its residual solvent peak does not interfere with the signals of interest.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher). A higher field strength improves signal dispersion and resolution, which is critical for resolving complex coupling patterns.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used to obtain a one-dimensional ¹H spectrum. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm. Integrate all signals to determine the relative number of protons.

Data Summary and Interpretation

The ¹H NMR spectrum of DEEMM shows four distinct signals, consistent with its four unique proton environments.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.62Singlet1H-=CH (C3-H)
4.22Quartet2H7.0-OCH₂ - (C2-H₂)
4.19Quartet4H7.0-COOCH₂ - (C6-H₂ & C9-H₂)
1.37Triplet3H7.0-OCH₂CH₃ (C1-H₃)
1.30Triplet6H7.0-COOCH₂CH₃ (C7-H₃ & C10-H₃)
Data sourced from PrepChem.[5]
In-Depth Analysis
  • δ 7.62 (s, 1H, C3-H): The most downfield signal is a singlet corresponding to the vinylic proton. Its significant deshielding is a direct result of its attachment to a double bond and the electron-withdrawing effects of the adjacent oxygen atom (C2-O1) and the two ester carbonyl groups. It appears as a singlet because it has no adjacent protons within a three-bond coupling distance.

  • δ 4.22 (q, 2H, C2-H₂) & 4.19 (q, 4H, C6-H₂ & C9-H₂): These two signals in the 4.2 ppm region are quartets, characteristic of methylene (-CH₂-) groups adjacent to methyl (-CH₃) groups. The causality is the n+1 rule: the three protons on the adjacent methyl group split the methylene signal into 3+1=4 lines. The methylene protons of the ethoxy group (C2-H₂) are slightly more deshielded than those of the two ester ethyl groups (C6-H₂ & C9-H₂) due to their proximity to the electron-donating enol ether system.

  • δ 1.37 (t, 3H, C1-H₃) & 1.30 (t, 6H, C7-H₃ & C10-H₃): These upfield signals are triplets, characteristic of methyl groups adjacent to methylene groups. The two protons on the adjacent methylene split the methyl signal into 2+1=3 lines. The integration values of 3H and 6H perfectly correspond to the single methyl group of the ethoxy moiety and the two identical methyl groups of the ester functions, respectively.

DEEMM_H_NMR_Coupling cluster_ethoxy Ethoxy Group cluster_ester Ester Ethyl Groups H_C1 C1-H₃ (δ 1.37) H_C2 C2-H₂ (δ 4.22) H_C1->H_C2 J = 7.0 Hz H_C7_10 C7/10-H₃ (δ 1.30) H_C6_9 C6/9-H₂ (δ 4.19) H_C7_10->H_C6_9 J = 7.0 Hz H_C3 C3-H (δ 7.62)

Caption: ¹H-¹H spin-spin coupling network in DEEMM.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy is complementary to ¹H NMR, providing a direct map of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrument Setup: The experiment is run on the same spectrometer.

  • Data Acquisition: A standard ¹³C experiment with proton decoupling is performed. Proton decoupling is a critical choice as it simplifies the spectrum by collapsing all carbon signals into singlets, making interpretation more straightforward. A greater number of scans (e.g., 128 to 1024) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shift is referenced to the CDCl₃ solvent signal at 77.16 ppm.

Data Summary and Interpretation

The ¹³C NMR spectrum of DEEMM is expected to show 8 distinct signals, as the two ester ethyl groups are chemically equivalent due to molecular symmetry.

Chemical Shift (δ) ppmAssignmentRationale for Assignment
~168C5 & C8 (Ester C =O)Ester carbonyl carbons are highly deshielded and typically resonate in the 160-180 ppm range.[6]
~160C3 (=C H-)The vinylic carbon attached to the proton is deshielded by the double bond and the adjacent oxygen.
~95C4 (C=C <)The quaternary vinylic carbon is significantly shielded by the two ester groups but is part of the double bond.
~68C2 (-OC H₂-)The methylene carbon of the ethoxy group is deshielded by the directly attached oxygen atom.
~61C6 & C9 (-COOC H₂-)The methylene carbons of the ester ethyl groups are similarly deshielded by their adjacent oxygen atoms.[6]
~15C1 (-OCH₂C H₃)The methyl carbon of the ethoxy group is a typical upfield aliphatic signal.
~14C7 & C10 (-COOCH₂C H₃)The methyl carbons of the ester ethyl groups are also found in the typical aliphatic region.
Predicted chemical shifts are based on standard chemical shift ranges and data from analogous compounds.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a single drop of neat liquid DEEMM directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory. This technique is chosen for its simplicity, speed, and minimal sample requirement.

  • Instrument Setup: Place the ATR accessory into the sample compartment of an FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary and Interpretation

The IR spectrum of DEEMM is dominated by strong absorptions corresponding to its ester and enol ether functionalities.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2980Medium-StrongC-H stretch (sp³ aliphatic)
~1725Very StrongC=O stretch (α,β-unsaturated ester)
~1640StrongC=C stretch (enol ether, conjugated)
~1250-1030Strong, BroadC-O stretch (ester and ether linkages)
Data interpretation based on spectra available from public databases.[3]
In-Depth Analysis
  • ~1725 cm⁻¹ (C=O Stretch): This is the most intense and diagnostically significant peak in the spectrum. It unequivocally confirms the presence of the ester carbonyl groups. The frequency is slightly lower than that of a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.

  • ~1640 cm⁻¹ (C=C Stretch): This strong absorption confirms the presence of the carbon-carbon double bond. Its intensity is enhanced due to the polarization of the bond by the adjacent oxygen atom and its conjugation with the carbonyl groups.

  • ~1250-1030 cm⁻¹ (C-O Stretches): This complex and broad region contains multiple strong C-O stretching vibrations from both the ester (O=C-O) and ether (C-O-C) linkages. The overlap of these signals creates a characteristic "fingerprint" for the molecule.

  • ~2980 cm⁻¹ (C-H Stretch): This band arises from the stretching vibrations of the sp³ hybridized C-H bonds in the three ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

  • Ionization: Bombard the vaporized sample molecules with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is highly energetic and reproducible, leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Summary and Interpretation

The EI mass spectrum of DEEMM provides key structural information through its fragmentation pathways.

m/zProposed FragmentSignificance
216[C₁₀H₁₆O₅]⁺˙Molecular Ion (M⁺˙)
171[M - OEt]⁺Loss of an ethoxy radical (-•OCH₂CH₃)
143[M - COOEt]⁺Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃)
115[143 - CO]⁺ or [M - OEt - C₂H₂O]⁺Subsequent loss of carbon monoxide or ketene
Fragmentation data sourced from PubChem and related malonate studies.[3][7][8]
In-Depth Analysis

The molecular ion at m/z 216 confirms the molecular formula of the compound. The fragmentation pattern is characteristic of diethyl esters.[7][8]

  • Loss of Ethoxy Radical (m/z 171): A common initial fragmentation is the cleavage of a C-O bond, resulting in the loss of an ethoxy radical (•OEt, mass 45), a stable neutral loss. This gives rise to the significant peak at m/z 171.

  • Loss of Ethoxycarbonyl Radical (m/z 143): Another primary fragmentation pathway involves the loss of the entire ethoxycarbonyl group (•COOEt, mass 73), leading to the ion at m/z 143.

  • Further Fragmentation (m/z 115): The fragment at m/z 115 is also prominent and can arise from multiple pathways, including the loss of carbon monoxide (CO, mass 28) from the m/z 143 ion.

DEEMM_Fragmentation M [M]⁺˙ m/z 216 F171 [M - C₂H₅O]⁺ m/z 171 M->F171 - •C₂H₅O (45) F143 [M - C₃H₅O₂]⁺ m/z 143 M->F143 - •COOC₂H₅ (73) F115 Fragment Ion m/z 115 F143->F115 - CO (28)

Caption: Proposed EI-MS fragmentation pathway for DEEMM.

Conclusion: A Unified Spectroscopic Portrait

The structural characterization of this compound is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collaboratively map the complete carbon and proton framework, confirming atom connectivity through chemical shifts and coupling patterns. Infrared spectroscopy provides a rapid and definitive confirmation of the key ester and enol ether functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure.

For the researcher, scientist, or drug development professional, this multi-faceted approach provides an unambiguous and robust confirmation of the identity, structure, and purity of this vital synthetic intermediate. Relying on this complete spectroscopic profile ensures that subsequent synthetic steps are built upon a foundation of verifiable quality and structural integrity.

References

Diethyl 2-(ethoxymethyl)malonate reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Diethyl 2-(ethoxymethyl)malonate with Nucleophiles

Introduction: The Versatile Synthon

This compound (DEEM) is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis. Its structure features a central carbon atom flanked by two electron-withdrawing ester groups and substituted with an ethoxymethyl group. This unique arrangement imparts a high degree of acidity to the α-carbon proton, making it a readily accessible prochiral nucleophile after deprotonation. This guide provides a comprehensive exploration of DEEM's reactivity with various nucleophiles, detailing the underlying mechanisms, providing field-proven protocols, and highlighting its synthetic utility for researchers and drug development professionals.

The primary value of DEEM in synthesis lies in its function as a masked acetaldehyde enolate equivalent or a precursor to substituted carboxylic acids and ketones. The ethoxymethyl group can be retained or cleaved under specific conditions, adding another layer of synthetic versatility.

Pillar 1: The α-Proton, Enolate Formation, and Stereoelectronic Effects

The reactivity of DEEM is fundamentally governed by the acidity of the proton on the α-carbon (the carbon bonded to both carbonyl groups). The pKa of this proton is approximately 13, making it significantly more acidic than protons on simple esters. This enhanced acidity is a direct result of the inductive electron-withdrawing effect of the two adjacent ester functionalities and the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across the O=C-C-C=O system.

The choice of base for deprotonation is critical and depends on the intended subsequent reaction. To favor the formation of the thermodynamic enolate for alkylation, a strong, non-nucleophilic base in an aprotic solvent is often used. However, the most common choice is sodium ethoxide (NaOEt) in ethanol.

Causality Behind Base Selection: Using sodium ethoxide in ethanol is a classic example of a self-validating system. Should the ethoxide act as a nucleophile and attack one of the ester carbonyls (transesterification), the leaving group is also an ethoxide ion, resulting in no net reaction. This choice cleverly prevents unwanted side reactions like saponification, which would occur if a base like sodium hydroxide (NaOH) were used in the presence of water.

Enolate_Formation DEEM This compound (DEEM) Enolate DEEM Enolate (Nucleophile) DEEM->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate Ethanol Ethanol (Conjugate Acid) caption Fig. 1: Enolate formation from DEEM.

Fig. 1: Enolate formation from DEEM.

Pillar 2: Reactivity with Carbon Nucleophiles - The Malonic Ester Synthesis

The reaction of the DEEM enolate with carbon electrophiles, particularly alkyl halides, is the cornerstone of the malonic ester synthesis.[1][2] This powerful C-C bond-forming reaction proceeds via a classic SN2 mechanism.[2][3] The nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2]

The choice of the alkyl halide is critical for the success of the reaction. The SN2 mechanism is most efficient with primary alkyl halides and methyl halides.[2] Secondary halides are less effective and can lead to competing elimination (E2) reactions, while tertiary halides are generally unsuitable as they predominantly undergo elimination.[2]

Dialkylation: The product of the initial alkylation still possesses one acidic α-proton. If desired, this proton can be removed by another equivalent of base, and a second alkylation can be performed.[1] This allows for the introduction of two different alkyl groups if a different alkyl halide is used in the second step.

Alkylation_Workflow start Start: DEEM step1 Step 1: Add NaOEt in Ethanol (Enolate Formation) start->step1 step2 Step 2: Add Alkyl Halide (R-X) (SN2 Alkylation) step1->step2 intermediate Alkylated DEEM Derivative step2->intermediate step3 Step 3: Saponification (e.g., aq. NaOH, heat) intermediate->step3 step4 Step 4: Acidification (e.g., aq. HCl) step3->step4 diacid Substituted Malonic Acid step4->diacid step5 Step 5: Decarboxylation (Heat) diacid->step5 product Final Product: Substituted Carboxylic Acid step5->product

Fig. 2: General workflow for malonic ester synthesis.
Field-Proven Protocol: Synthesis of 2-(Ethoxymethyl)hexanoic Acid

This protocol details the alkylation of DEEM with n-butyl bromide, followed by hydrolysis and decarboxylation.

Materials:

  • This compound (DEEM)

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (Anhydrous)

  • n-Butyl bromide

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (N₂ or Ar). The solution is cooled to room temperature. This compound is then added dropwise with stirring.

  • Alkylation: n-Butyl bromide is added slowly via the dropping funnel to the enolate solution.[2] An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.[2] After the addition is complete, the mixture is heated at reflux until the solution becomes neutral to moist litmus paper, indicating the consumption of the base.

  • Work-up & Isolation (Alkylated Ester): The ethanol is removed under reduced pressure. Water is added to the residue, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 2-butyl-2-(ethoxymethyl)malonate.

  • Saponification: The crude alkylated ester is transferred to a round-bottom flask. A solution of aqueous sodium hydroxide is added, and the mixture is heated at reflux until the ester layer disappears, indicating complete hydrolysis.[2]

  • Acidification: The reaction mixture is cooled in an ice bath and carefully acidified by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. This protonates the carboxylate salts to form the substituted malonic acid.

  • Decarboxylation: The acidified mixture is gently heated. Vigorous evolution of carbon dioxide will be observed.[4] Heating is continued until gas evolution ceases. This step converts the substituted malonic acid into the final carboxylic acid product.[4]

  • Final Purification: After cooling, the product is extracted with diethyl ether. The organic extracts are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed. The final product, 2-(ethoxymethyl)hexanoic acid, can be further purified by distillation under reduced pressure.

Pillar 3: Reactivity with Oxygen & Nitrogen Nucleophiles

Saponification: Hydrolysis with Hydroxide

As described in the protocol above, the ester groups of DEEM and its derivatives are susceptible to hydrolysis under basic conditions (saponification).[2][5] This reaction involves the nucleophilic acyl substitution by a hydroxide ion (from NaOH or KOH) on the ester carbonyls. The process is typically driven to completion by heating.[2] The initial products are the sodium or potassium salts of the dicarboxylic acid, which must be neutralized with a strong acid in a subsequent step to yield the free malonic acid derivative.[2]

Aminolysis: Reaction with Amines

DEEM can react with primary or secondary amines to form amides. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating or catalysis. The amine acts as a nucleophile, attacking the ester carbonyl carbon. This process can be used to synthesize a variety of malonamides, which are valuable intermediates in pharmaceuticals and materials science.

Pillar 4: The Decarboxylation Step

The final, and often crucial, step in the malonic ester synthesis is the decarboxylation of the substituted malonic acid.[6] This reaction is unique to β-dicarboxylic acids and β-keto acids.[4][7] Upon heating, the malonic acid derivative forms a cyclic, six-membered transition state, which facilitates the elimination of a molecule of carbon dioxide (CO₂) to produce an enol intermediate.[4] This enol then rapidly tautomerizes to the more stable carboxylic acid final product.[4]

Reaction StepKey ReagentsIntermediate/ProductMechanism
Enolate Formation NaOEt, EthanolResonance-stabilized enolateAcid-Base
Alkylation Primary Alkyl Halide (R-X)Alkylated Malonic EsterSN2
Saponification aq. NaOH or KOH, HeatDicarboxylate SaltNucleophilic Acyl Sub.
Decarboxylation Heat, AcidSubstituted Carboxylic AcidPericyclic Elimination
Alternative Decarboxylation: The Krapcho Reaction

For substrates that may be sensitive to the harsh conditions of strong acid or base and high heat, the Krapcho decarboxylation offers a milder alternative.[8][9] This reaction typically involves heating the malonic ester with a salt, such as lithium chloride or sodium chloride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[8][9][10] The halide ion acts as a nucleophile, attacking one of the ethyl groups of the ester in an SN2 fashion. This is followed by the loss of CO₂ to yield the final monoester product directly, often preserving other functional groups that would not survive traditional hydrolysis.[9] The Krapcho reaction is particularly advantageous as it can selectively remove one ester group without affecting the other.[9]

Krapcho_Mechanism start Alkylated Malonic Ester step1 Sₙ2 attack by Cl⁻ on ethyl group start->step1 reagents LiCl, H₂O, DMSO Heat intermediate Carboxylate Intermediate step1->intermediate Forms Et-Cl step2 Loss of CO₂ intermediate->step2 product Final Monoester Product step2->product

Fig. 3: Simplified Krapcho decarboxylation pathway.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by the acidic α-proton, which allows for the facile formation of a nucleophilic enolate. This enolate's subsequent reaction with electrophiles, particularly in the context of the malonic ester synthesis, provides a reliable and adaptable method for the construction of complex carboxylic acids. Understanding the causality behind the choice of reagents and reaction conditions—from base selection in enolate formation to the specific protocols for hydrolysis and decarboxylation—is paramount for leveraging the full synthetic potential of this important reagent.

References

A Comprehensive Technical Guide to the Thermal Stability of Diethyl 2-(ethoxymethyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-(ethoxymethyl)malonate, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, is a molecule of significant interest to researchers and drug development professionals.[1] Its reactivity and structural complexity necessitate a thorough understanding of its thermal stability to ensure safe handling, storage, and process development. This guide provides an in-depth analysis of the known thermal properties of this compound and presents a comprehensive framework for its empirical thermal stability assessment.

Physicochemical Properties and General Stability

This compound is a clear, colorless to light yellow liquid.[1] It is characterized by a high boiling point, typically reported in the range of 279-283 °C, and a flash point of approximately 144 °C. These properties suggest a relatively high degree of thermal stability under standard conditions. Safety Data Sheets (SDS) consistently state that the compound is stable under recommended storage conditions, which generally involve keeping it in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[2]

While stable under normal conditions, exposure to high temperatures can lead to thermal decomposition. The primary hazardous decomposition products are reported to be carbon monoxide (CO) and carbon dioxide (CO₂), released as irritating gases and vapors.[2]

Potential Thermal Decomposition Pathway

A potential thermal decomposition pathway for this compound involves the elimination of ethanol.[3] This reaction is plausible given the structure of the molecule, where a beta-hydrogen is available for elimination. At elevated temperatures, the ethoxy group and a hydrogen atom from the adjacent carbon can be eliminated as ethanol, leading to the formation of diethyl methylenemalonate. This type of reaction is a common decomposition route for similar organic molecules.

Diagram of the Proposed Thermal Decomposition Pathway

cluster_main Proposed Thermal Decomposition of this compound DEEM This compound Heat Elevated Temperature DEEM->Heat Products Decomposition Products Heat->Products DEM Diethyl methylenemalonate Products->DEM Ethanol Ethanol Products->Ethanol

Caption: Proposed thermal decomposition of this compound via ethanol elimination.

Quantitative Thermal Analysis: A Methodological Approach

To empirically determine the thermal stability of this compound, a systematic approach employing established analytical techniques is essential. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass using certified standards.

    • Select an appropriate sample pan (e.g., platinum or ceramic).

  • Sample Preparation:

    • Place a small, representative sample (typically 5-10 mg) of this compound into the sample pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the effect of oxygen on the decomposition process.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

    • Identify the temperatures at which 5% and 50% mass loss occur (T5% and T50%) for comparative stability analysis.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

TGA Experimental Workflow

cluster_workflow TGA Experimental Workflow start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep set_conditions Set Experimental Conditions (Atmosphere, Temperature Program) sample_prep->set_conditions run_analysis Run TGA Analysis set_conditions->run_analysis data_analysis Data Analysis (T-onset, T-5%, T-50%, DTG) run_analysis->data_analysis end End data_analysis->end

Caption: A stepwise workflow for performing Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of endothermic and exothermic events, including melting, boiling, and decomposition.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan. A hermetically sealed pan is crucial to prevent mass loss due to evaporation before boiling or decomposition.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature phase transitions.

      • Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks, which indicate decomposition or other energetic events. Determine the onset temperature and the peak temperature of any exotherms.

    • Integrate the area under the exothermic peaks to quantify the heat of decomposition (ΔHd).

DSC Experimental Workflow

cluster_workflow DSC Experimental Workflow start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (2-5 mg) in Hermetically Sealed Pan instrument_prep->sample_prep set_conditions Set Experimental Conditions (Atmosphere, Temperature Program) sample_prep->set_conditions run_analysis Run DSC Analysis set_conditions->run_analysis data_analysis Data Analysis (Endotherms, Exotherms, ΔH) run_analysis->data_analysis end End data_analysis->end

Caption: A stepwise workflow for performing Differential Scanning Calorimetry.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions, providing data on time-to-maximum-rate and temperature of no return.

Methodology:

  • Instrument Preparation:

    • Ensure the ARC instrument is properly calibrated and the sample bomb is clean and passivated if necessary.

  • Sample Preparation:

    • Load a known mass of this compound into the sample bomb. The sample size will depend on the bomb volume and the expected energy release.

  • Experimental Conditions:

    • Mode: Heat-Wait-Search (HWS).

    • Starting Temperature: Well below the expected onset of decomposition (e.g., 100 °C).

    • Heating Step: 5-10 °C.

    • Wait Time: 15-30 minutes.

    • Exotherm Detection Sensitivity: Typically set to 0.02 °C/min.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of the self-heating reaction.

    • Calculate the time-to-maximum-rate (TMR) and the temperature of no return (TNR) from the adiabatic data.

    • Generate a "thermal map" to define safe operating and storage temperatures.

Summary of Key Thermal Stability Parameters

The following table summarizes the key parameters that should be determined through the experimental work outlined above.

ParameterDescriptionAnalytical Technique
Tonset (TGA) Onset temperature of mass loss.TGA
T5%, T50% Temperatures at 5% and 50% mass loss.TGA
Tonset (DSC) Onset temperature of an exothermic event.DSC
ΔHd Heat of decomposition.DSC
Tonset (ARC) Onset temperature of self-heating under adiabatic conditions.ARC
TMR Time-to-maximum-rate of reaction under adiabatic conditions.ARC
TNR Temperature of no return, above which a runaway reaction is inevitable.ARC

Conclusion and Recommendations

A comprehensive understanding of the thermal stability of this compound is paramount for its safe utilization in research and manufacturing. While existing data indicates good stability under normal conditions, the potential for thermal decomposition at elevated temperatures necessitates a thorough experimental evaluation. The methodologies for TGA, DSC, and ARC analysis provided in this guide offer a robust framework for researchers to determine the critical safety parameters of this important compound. It is strongly recommended that these analyses be performed to establish safe operating limits and to mitigate the risks associated with thermal hazards.

References

solubility of diethyl 2-(ethoxymethyl)malonate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Diethyl 2-(Ethoxymethyl)malonate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DEEM), a pivotal building block in pharmaceutical and fine chemical synthesis, is a liquid ester whose behavior in solution is critical for reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of its solubility in organic solvents. A review of current literature reveals a notable scarcity of precise quantitative solubility data. Consequently, this guide establishes a robust theoretical framework for predicting solubility based on molecular structure and intermolecular forces, presents available qualitative data, and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility parameters. This document is intended for researchers, chemists, and drug development professionals who utilize DEEM and require a deep, practical understanding of its solution chemistry.

Introduction: The Synthetic Versatility of this compound

This compound (CAS No. 87-13-8), often abbreviated as DEEM or EMME, is a highly functionalized diester and enol ether.[1][2][3] Its structure features two ethyl ester groups and an ethoxymethylene substituent attached to a central carbon, creating multiple reactive sites. This unique arrangement makes it an exceptionally valuable intermediate in organic synthesis.[3]

Notably, DEEM is a cornerstone in the Gould-Jacobs reaction for the synthesis of quinolones, a critical class of antibiotics.[1][2] Its applications extend to the production of agrochemicals, specialty polymers, and other fine chemicals, underscoring the importance of understanding its physical properties for process development and scale-up.[4] Solubility, a fundamental parameter, dictates the choice of reaction media, affects reaction kinetics, and is crucial for designing effective extraction and crystallization procedures.

Physicochemical Characteristics

A foundational understanding of DEEM's physical properties is essential before analyzing its solubility. These parameters, summarized in Table 1, define its state and influence its interactions with solvents.

PropertyValueReference(s)
CAS Number 87-13-8[1][2][5]
Molecular Formula C₁₀H₁₆O₅[1][6]
Molecular Weight 216.23 g/mol [1][2][6]
Appearance Clear, colorless to light yellow liquid[1][2]
Melting Point -33 °C[2]
Boiling Point 279-283 °C (decomposes)[1][2]
Density 1.080 g/mL at 20 °C[1][2]
Refractive Index n²⁰/D ≈ 1.463[1][2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The molecular structure of DEEM—possessing both polar and non-polar regions—results in a nuanced solubility profile.

  • Polar Moieties : The molecule contains five oxygen atoms within two ester functional groups and one enol ether linkage. These regions are polar and can act as hydrogen bond acceptors.

  • Non-Polar Moieties : The structure includes three ethyl groups and a hydrocarbon backbone, which constitute a significant non-polar character.

The interplay of these regions dictates how DEEM interacts with different classes of solvents.

cluster_0 Solvent Types & Interactions cluster_1 Polar Protic Solvents (e.g., Ethanol) cluster_2 Polar Aprotic Solvents (e.g., Acetone) cluster_3 Non-Polar Solvents (e.g., Hexane) DEEM DEEM Molecule (Polar Head + Non-Polar Tail) Interaction1 Hydrogen Bonding (H-Bond Acceptor) DEEM->Interaction1 Ester/Ether Oxygens Interaction2 Dipole-Dipole Interactions DEEM->Interaction2 Polar Groups Interaction3 Van der Waals Forces (Dispersion) DEEM->Interaction3 Alkyl Chains Protic Ethanol (R-OH) Protic->Interaction1 H-Bond Donor Aprotic Acetone (R-CO-R) Aprotic->Interaction2 Dipole NonPolar Hexane (C₆H₁₄) NonPolar->Interaction3 Induced Dipole

Figure 1: Intermolecular forces governing DEEM solubility.

Polar Protic Solvents (e.g., Ethanol, Methanol)

These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. The oxygen atoms in the ester and ether groups of DEEM can act as hydrogen bond acceptors. This strong interaction leads to high solubility. Reaction syntheses frequently use ethanol as a solvent for DEEM, confirming this compatibility.[7][8]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF)

These solvents have a significant dipole moment but lack O-H bonds. The primary intermolecular force at play is the dipole-dipole interaction between the polar solvent and the polar ester/ether groups of DEEM. This results in good to excellent solubility.

Non-Polar Solvents (e.g., Hexane, Toluene)

Non-polar solvents interact primarily through weak van der Waals (London dispersion) forces. The solubility of DEEM in these solvents is driven by its non-polar alkyl chains. While the polar functional groups hinder miscibility, DEEM is expected to have at least moderate solubility in solvents like toluene, which can better accommodate its mixed character than highly non-polar alkanes like hexane.[4]

Aqueous Solubility

DEEM is reported to be insoluble in water.[1][2][5] Although it can accept hydrogen bonds from water, its large, non-polar hydrocarbon component disrupts the strong hydrogen-bonding network of water, making solvation energetically unfavorable.

Qualitative and Comparative Solubility Profile

Table 2: Qualitative Solubility of this compound (DEEM)

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic EthanolMiscible / Very HighStrong hydrogen bond accepting capability.[7][8]
Polar Aprotic AcetoneVery HighStrong dipole-dipole interactions.
Polar Aprotic Ethyl AcetateSlightly Soluble / High"Like dissolves like" (both are esters), but some sources indicate only slight solubility.[1][2]
Polar Aprotic ChloroformSlightly SolubleIndicated as slightly soluble in technical data.[1][2]
Non-Polar TolueneSolubleAromatic ring and moderate polarity can solvate both parts of the DEEM molecule.[8]
Non-Polar HexaneSparingly SolublePoor match for the polar ester/ether groups.
Aqueous WaterInsolubleLarge hydrophobic region dominates.[1][2][5]

Table 3: Quantitative Solubility of Diethyl Malonate (for Comparison)

SolventSolubilityTemperature (°C)Reference(s)
Water20 g/L20[10]
60% Ethanol1 mL in 1.5 mLNot Specified[10]
AcetoneVery SolubleNot Specified[10]
BenzeneVery SolubleNot Specified[10]
EtherMiscibleNot Specified[10]

The lower water solubility and higher miscibility with alcohols and ethers for diethyl malonate support the predicted behavior for the slightly more hydrophobic DEEM.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published data, researchers must often determine solubility experimentally. The following protocol describes a robust gravimetric method for determining the solubility of a liquid solute like DEEM in an organic solvent.

Causality and Self-Validation

This protocol is designed as a self-validating system. The core principle is achieving a true thermodynamic equilibrium between the solute and solvent. Vigorous mixing ensures maximum contact, the settling period allows undissolved solute to separate, and performing the experiment in triplicate validates the reproducibility of the results. The final drying to a constant mass is a critical control step to ensure all solvent has been removed, providing an accurate mass for the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Calibrated pipettes and syringes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed glass weighing dishes or vials

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of DEEM to a vial containing a known volume or mass of the chosen solvent (e.g., 5 mL of DEEM to 10 mL of solvent). An excess is critical to ensure saturation.

  • Equilibration: Tightly cap the vial. Place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved DEEM to form a distinct separate layer.

  • Sample Extraction: Carefully extract a precise aliquot (e.g., 2.00 mL) of the clear, supernatant solvent phase using a calibrated pipette or syringe. To avoid contamination from the undissolved layer, draw the sample from the upper portion of the solvent. For added certainty, pass the extracted sample through a syringe filter into a pre-weighed (tared) glass weighing dish.

  • Solvent Evaporation: Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to evaporate the solvent. The temperature should be well below the boiling point of DEEM to prevent its loss. Alternatively, use a gentle stream of nitrogen or a desiccator.

  • Mass Determination: Once all solvent appears to have evaporated, continue drying the dish to a constant mass. This is achieved by cycles of drying for 1-2 hours, cooling to room temperature in a desiccator, and weighing. The process is complete when two consecutive weighings are within ±0.2 mg.

  • Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Final Mass of Dish + Solute - Tare Mass of Dish) / (Volume of Aliquot in mL) * 100

  • Repeatability: Perform the entire procedure in triplicate for each solvent to ensure the precision and reliability of the data. Report the average and standard deviation.

G start Start prep 1. Preparation Add excess DEEM to known volume of solvent in vial. start->prep equil 2. Equilibration Agitate at constant T for 24h to saturate. prep->equil sep 3. Phase Separation Let stand at constant T for 12h. equil->sep extract 4. Sample Extraction Withdraw precise aliquot of clear supernatant. sep->extract filter Filter sample (0.45 µm) into pre-weighed dish. extract->filter evap 5. Solvent Evaporation Dry in vacuum oven to remove solvent. filter->evap weigh 6. Mass Determination Cool in desiccator. Weigh to constant mass. evap->weigh calc 7. Calculation Determine mass of solute and calculate solubility. weigh->calc end End calc->end

Figure 2: Experimental workflow for solubility determination.

Conclusion and Practical Implications

This compound exhibits a solubility profile characteristic of a moderately polar molecule with significant non-polar features. It demonstrates high solubility in polar organic solvents like ethanol and acetone, moderate to high solubility in solvents like toluene and ethyl acetate, and is insoluble in water. This behavior is predictable from its molecular structure, which contains both hydrogen bond accepting ester/ether groups and non-polar alkyl chains.

The documented lack of precise quantitative solubility data necessitates that researchers and process chemists determine these values for their specific systems. The provided experimental protocol offers a reliable and validated method for this purpose. A thorough understanding of DEEM's solubility is not merely academic; it is a practical necessity for its effective use in the synthesis of pharmaceuticals and other high-value chemicals, enabling rational solvent selection for reactions, efficient product isolation, and robust process design.

References

An In-depth Technical Guide to the Discovery and History of Diethyl 2-(Ethoxymethyl)malonate: A Cornerstone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Complex Molecules

In the vast repository of organic chemistry, certain reagents distinguish themselves not by their own complexity, but by the intricate and valuable molecular architectures they enable. Diethyl 2-(ethoxymethyl)malonate (DEEMM) is a paragon of such a reagent. A seemingly modest derivative of diethyl malonate, DEEMM has proven to be an indispensable building block, particularly in the synthesis of quinoline-based pharmaceuticals that have had a profound impact on global health. This guide provides an in-depth exploration of the discovery, synthesis, and historical significance of DEEMM, offering researchers, scientists, and drug development professionals a comprehensive understanding of this pivotal molecule. We will delve into the mechanistic underpinnings of its synthesis and applications, providing not just protocols, but the scientific rationale that has cemented DEEMM's role in the synthetic chemist's toolkit.

The Genesis of a Workhorse: A Historical Perspective

The story of this compound is intrinsically linked to the development of malonic ester synthesis, a cornerstone of carbon-carbon bond formation. While the precise first synthesis of DEEMM is not definitively attributed to a single individual in the annals of early organic chemistry, its conceptual origins can be traced back to the foundational work on Claisen condensations in the late 19th century. The well-documented and widely adopted procedure for its preparation was later published in Organic Syntheses in 1955, providing a standardized and reliable method that solidified its accessibility to the broader scientific community.[1]

The true significance of DEEMM emerged with its application in the Gould-Jacobs reaction, a powerful method for the synthesis of quinolines. This reaction, which utilizes DEEMM and an aniline derivative, provided a versatile and efficient route to the quinoline core, a privileged scaffold in medicinal chemistry. The subsequent development of nalidixic acid, the first quinolone antibiotic, and the antimalarial drug chloroquine, both of which can be synthesized using DEEMM, underscored the immense practical value of this reagent.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the product is paramount for successful synthesis, purification, and handling. The following table summarizes the key properties of diethyl malonate, triethyl orthoformate, and the target compound, this compound.

PropertyDiethyl MalonateTriethyl OrthoformateThis compound
CAS Number 105-53-3[2][3][4][5]122-51-0[6][7][8][9]87-13-8[10][11][12]
Molecular Formula C₇H₁₂O₄[2][3]C₇H₁₆O₃[6][7]C₁₀H₁₆O₅[10][11]
Molecular Weight 160.17 g/mol [2][3][5]148.20 g/mol [6]216.23 g/mol [10][11]
Appearance Colorless liquid[2][3]Colorless liquid[6][7][8][9]Clear colorless to light yellow liquid[12]
Odor Faint, pleasant, aromatic[4]Pungent[6][8][9]Fruity
Boiling Point 199 °C[2][3][5]146 °C[6][7][8]279-281 °C (decomposes)[10][11][12]
Melting Point -50 °C[2][3][5]-76 °C[6][7][8]-33 °C[10][12]
Density 1.055 g/mL at 25 °C[2][4]0.891 g/mL at 25 °C[6][8]1.08 g/mL at 20 °C[10][11][12]
Refractive Index n20/D 1.413[4]n20/D 1.391[8]n20/D 1.462[10][11]
Solubility in Water Slightly miscible[4][5]Slightly soluble, decomposes[6][7][8]Insoluble[11][12]

Synthesis of this compound: A Mechanistic Deep Dive

The classical and most cited method for synthesizing DEEMM involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[1] This seemingly straightforward transformation is a nuanced process, and understanding the role of each component is key to appreciating the elegance of the synthesis.

Reaction Mechanism: The Role of Acetic Anhydride and Zinc Chloride

The synthesis of this compound from diethyl malonate and triethyl orthoformate is a fascinating interplay of activation and condensation. The reaction is not a simple displacement; it requires careful orchestration of the reactivity of the starting materials. Acetic anhydride and zinc chloride are not mere additives but crucial promoters of the reaction.

Synthesis_Mechanism cluster_caption Synthesis of DEEMM from DEM and TEOF DEM Diethyl Malonate Enol Enol Intermediate DEM->Enol Tautomerization TEOF Triethyl Orthoformate Activated_TEOF Activated TEOF TEOF->Activated_TEOF Formation of ethoxycarbenium ion Ac2O Acetic Anhydride ZnCl2 ZnCl2 (Catalyst) Ac2O->ZnCl2 Forms complex Intermediate_Adduct Intermediate Adduct Ac2O->Intermediate_Adduct Reacts with EtOH ZnCl2->DEM Lewis acid activation enhances enolization ZnCl2->TEOF Lewis acid activation Enol->Activated_TEOF Nucleophilic attack Activated_TEOF->Intermediate_Adduct Forms adduct DEEMM This compound Intermediate_Adduct->DEEMM Elimination of EtOH (driven by Ac2O) caption A simplified mechanistic pathway for the synthesis of this compound.

Caption: A simplified mechanistic pathway for the synthesis of this compound.

  • Activation of Diethyl Malonate: Diethyl malonate possesses acidic α-hydrogens due to the electron-withdrawing effect of the two adjacent carbonyl groups.[3] In the presence of the Lewis acid catalyst, zinc chloride, the carbonyl oxygens are coordinated, which further increases the acidity of the α-protons and facilitates the formation of the enol tautomer.

  • Activation of Triethyl Orthoformate: Triethyl orthoformate is not sufficiently electrophilic to react directly with the enol of diethyl malonate. The Lewis acid, zinc chloride, coordinates to one of the ethoxy groups, making it a better leaving group. This facilitates the formation of a highly reactive ethoxycarbenium ion intermediate.

  • Nucleophilic Attack: The electron-rich enol of diethyl malonate acts as a nucleophile and attacks the electrophilic ethoxycarbenium ion. This carbon-carbon bond-forming step generates an intermediate adduct.

  • Elimination and the Role of Acetic Anhydride: The intermediate adduct then eliminates a molecule of ethanol to form the final product, this compound. This elimination step is driven to completion by the presence of acetic anhydride, which acts as a scavenger for the ethanol produced. By reacting with ethanol to form ethyl acetate, acetic anhydride shifts the equilibrium of the reaction towards the product, thereby increasing the yield.

Experimental Protocol: The Classical "Organic Syntheses" Procedure

The procedure detailed in Organic Syntheses remains a benchmark for the preparation of DEEMM.[1] It provides a robust and scalable method, and a thorough understanding of its steps is crucial for any researcher working with this reagent.

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous zinc chloride

Step-by-Step Methodology:

  • Reaction Setup: A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount of anhydrous zinc chloride is prepared in a flask equipped with a distillation apparatus.

  • Heating and Reaction: The mixture is heated. The temperature is gradually increased and maintained for several hours to ensure the reaction goes to completion. During this time, the volatile byproducts, primarily ethyl acetate and ethanol, are slowly distilled off.

  • Workup and Purification: After the reaction is complete, the mixture is cooled. The crude product is then purified by vacuum distillation to yield pure this compound. The progress of the distillation is often monitored by refractive index measurements to differentiate the product from any unreacted starting materials or byproducts.[12]

Alternative Synthetic Routes: Innovations and Improvements

While the classical method is reliable, the quest for more efficient, cost-effective, and environmentally friendly synthetic procedures has led to the development of alternative routes.

Catalyst-Focused Innovations

Several patents describe the use of alternative catalysts to improve the synthesis of DEEMM. These innovations often aim to simplify the workup, increase the yield, and reduce reaction times.

  • Nickel Catalysis: One patented method employs a mono-component nickel catalyst for the condensation of triethyl orthoformate and diethyl malonate. This approach is reported to have the advantages of shorter reaction times, fewer side reactions, and high product purity and yield.[13]

  • Loaded Ionic Catalysts: Another innovative approach utilizes a loaded ionic catalyst. This method involves carrying out the condensation reaction with a catalyst that is absorbed on a solid support, such as a weakly acidic cation-exchange resin, molecular sieves, or silica gel. This heterogeneous catalysis allows for easier separation of the catalyst from the reaction mixture and can lead to a more stable and high-yielding reaction.[14]

Comparison of Synthetic Methods
MethodCatalystKey AdvantagesReported Yield
Classical Anhydrous Zinc ChlorideWell-established, reliable72-85%[15]
Nickel Catalysis Nickel CatalystShorter reaction time, high purity91.7%[13]
Loaded Ionic Catalyst Ionic liquid on solid supportCatalyst recyclability, stable reactionHigh yield reported[14]

Applications in Drug Development: The Gateway to Quinolones

The primary and most impactful application of this compound is in the synthesis of quinoline and quinolone derivatives via the Gould-Jacobs reaction. This reaction has been instrumental in the development of a wide range of antibacterial and antimalarial drugs.

The Gould-Jacobs Reaction: A Versatile Tool for Heterocycle Formation

The Gould-Jacobs reaction involves the condensation of an aniline with DEEMM, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.

Gould_Jacobs_Reaction cluster_caption Gould-Jacobs Reaction Workflow Aniline Aniline Derivative DEEMM This compound Aniline->DEEMM Condensation (-EtOH) Intermediate Anilinomethylenemalonate Intermediate DEEMM->Intermediate Cyclized_Intermediate 4-Hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Intermediate Thermal Cyclization (e.g., in Diphenyl Ether) Quinolone Quinolone Core Cyclized_Intermediate->Quinolone Hydrolysis & Decarboxylation caption The general workflow of the Gould-Jacobs reaction for the synthesis of quinolones.

Caption: The general workflow of the Gould-Jacobs reaction for the synthesis of quinolones.

Case Study: Synthesis of Nalidixic Acid

Nalidixic acid, the progenitor of the quinolone class of antibiotics, is a prime example of the application of the Gould-Jacobs reaction. The synthesis begins with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized by heating, followed by hydrolysis and alkylation to yield nalidixic acid.

Modern Quinolone Antibiotics

The fundamental chemistry established with nalidixic acid has been expanded to create a vast array of fluoroquinolone antibiotics with improved potency and broader spectrums of activity.[16][17][18] Many of these modern antibacterial agents, such as norfloxacin, are synthesized using DEEMM as a key starting material.[19]

Conclusion: An Enduring Legacy in Synthetic Chemistry

From its conceptual beginnings in the principles of the Claisen condensation to its codification as a reliable synthetic tool, this compound has carved out an indispensable niche in organic synthesis. Its ability to serve as a versatile precursor to the quinoline scaffold has had a direct and lasting impact on human health through the development of essential medicines. As the demand for novel therapeutics continues to grow, the fundamental reactions and principles discussed in this guide will undoubtedly continue to inspire new synthetic strategies and the discovery of next-generation pharmaceuticals. The story of DEEMM is a testament to how a single, well-designed molecule can become a cornerstone of innovation in drug discovery and development.

References

Methodological & Application

The Gould-Jacobs Reaction: A Cornerstone in Quinolone Antibacterial Synthesis Utilizing Diethyl 2-(Ethoxymethyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diethyl 2-(Ethoxymethyl)malonate in Medicinal Chemistry

The quinolone and fluoroquinolone family of synthetic antibacterial agents represents a significant chapter in the history of medicinal chemistry. Their broad-spectrum activity and oral bioavailability have made them indispensable in treating a wide array of bacterial infections. At the heart of many classical and contemporary quinolone syntheses lies a versatile and powerful chemical transformation: the Gould-Jacobs reaction. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound (DEEM), a critical precursor, in the construction of the foundational 4-hydroxyquinoline core structure, which is a pivotal intermediate in the synthesis of numerous quinolone drugs.

The utility of DEEM stems from its dual electrophilic nature, which allows for a sequential and regioselective construction of the quinoline ring system when reacted with substituted anilines. This process, first reported by R. Gordon Gould and W. A. Jacobs in 1939, offers a reliable and adaptable route to 4-hydroxyquinolines, which can then be further elaborated into potent antibacterial agents.[1][2] This guide will elucidate the underlying chemical principles, provide detailed experimental protocols for both classical and modern methodologies, and discuss the critical parameters that ensure a successful and efficient synthesis.

Mechanistic Insights: The Stepwise Construction of the Quinoline Core

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with this compound, followed by a high-temperature intramolecular cyclization.[2][3] The subsequent hydrolysis and decarboxylation of the resulting ester furnishes the 4-hydroxyquinoline core.[2]

The key steps are as follows:

  • Condensation: The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of DEEM, followed by the elimination of ethanol. This forms a stable anilidomethylenemalonate intermediate.[2][3] This initial step is typically conducted at a moderately elevated temperature.

  • Thermal Cyclization: This is the crucial ring-forming step and requires significant thermal energy, traditionally above 250 °C.[4] This intramolecular reaction is a 6-electron electrocyclization that results in the formation of the quinoline ring system. The high energy barrier can be overcome by using high-boiling point solvents or, more efficiently, with microwave irradiation.[4]

  • Hydrolysis (Saponification): The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to convert the ester group into a carboxylic acid.[2][5]

  • Decarboxylation: The final step involves the thermal decarboxylation of the quinoline-3-carboxylic acid to yield the desired 4-hydroxyquinoline.[2][5]

The overall transformation is depicted in the workflow below:

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM (100-130°C) DEEM This compound (DEEM) DEEM->Intermediate Cyclized_Ester Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->Cyclized_Ester Heat (~250°C) (e.g., Diphenyl Ether) Final_Product 4-Hydroxyquinoline Cyclized_Ester->Final_Product 1. NaOH (aq), Reflux 2. Acidification 3. Heat (> m.p.)

Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Regioselectivity Considerations with Substituted Anilines

A critical aspect of the Gould-Jacobs reaction in drug synthesis is its regioselectivity when using asymmetrically substituted anilines. The thermal cyclization can occur at either of the two ortho positions relative to the amino group. The outcome is generally governed by both steric and electronic factors.[6] For meta-substituted anilines, which are common precursors for many quinolone drugs, cyclization predominantly occurs at the position para to the substituent, which is typically less sterically hindered. For instance, the reaction of 3-chloroaniline with DEEM overwhelmingly yields the 7-chloro-substituted quinoline, a key intermediate in the synthesis of the antimalarial drug Chloroquine.[5][7]

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern, more efficient microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol details the synthesis of a key intermediate for several quinolone-based drugs, starting from 3-chloroaniline and DEEM.

Step 1: Condensation to form Diethyl (3-chloroanilino)methylenemalonate

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and this compound (1.1 eq).[7]

  • Heat the mixture on a steam bath or in an oil bath at 100-130 °C for 1-2 hours.[4] During this time, the ethanol byproduct will evolve.

  • Remove the ethanol under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a warm oil or a low-melting solid and can be used directly in the next step without further purification.[7]

Step 2: Thermal Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

  • In a large flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to vigorous boiling (approximately 250 °C).[7]

  • Carefully and slowly add the crude intermediate from Step 1 to the boiling solvent.

  • Continue heating at reflux for 30-60 minutes. The cyclized product should precipitate from the hot solution.[7]

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or cyclohexane to further precipitate the product and to aid in the subsequent washing steps.[4]

  • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.[7]

Step 3: Hydrolysis to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.[3][7]

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of saponification.[7]

  • Cool the reaction mixture and filter if necessary to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 4. The carboxylic acid will precipitate as a white solid.[5]

  • Collect the solid by filtration, wash with cold water, and dry.[5]

Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline

  • Place the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 250-270 °C) until the evolution of carbon dioxide ceases.[5] This can be done neat or in a high-boiling solvent like Dowtherm A.[7]

  • The resulting crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization.

Classical_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation s1_reactants 3-Chloroaniline + DEEM s1_conditions 100-130°C, 1-2h s1_reactants->s1_conditions s1_product Diethyl (3-chloroanilino)methylenemalonate s1_conditions->s1_product s2_conditions Diphenyl Ether, ~250°C, 30-60 min s1_product->s2_conditions s2_product Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate s2_conditions->s2_product s3_conditions 1. 10% NaOH (aq), Reflux 2. HCl to pH 4 s2_product->s3_conditions s3_product 7-Chloro-4-hydroxyquinoline-3-carboxylic acid s3_conditions->s3_product s4_conditions Heat, 250-270°C s3_product->s4_conditions s4_product 7-Chloro-4-hydroxyquinoline s4_conditions->s4_product

Caption: Step-by-step workflow for the classical synthesis of 7-chloro-4-hydroxyquinoline.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significantly faster and often higher-yielding alternative to the classical thermal cyclization. It combines the condensation and cyclization steps into a single, rapid procedure.

Materials:

  • Aniline (or substituted aniline)

  • This compound (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (2.0 mmol) and an excess of this compound (6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[8]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.[8]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[8]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[8]

Data Presentation: Optimization of Microwave Conditions

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on the reaction temperature and time. The following table summarizes results from a study on the reaction of aniline and DEEM.[8]

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
1250141
230011237
325020613
4300202428
530052047

Analysis: The data clearly indicates that higher temperatures are crucial for efficient intramolecular cyclization. At 250 °C, the yield remains low even after extended reaction times. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at this high temperature can lead to product degradation, as seen by the decrease in yield from 5 minutes to 20 minutes. Therefore, for this specific reaction, a short reaction time at a high temperature (300 °C for 5 minutes) provides the optimal outcome.

Application in Antibacterial Drug Synthesis: The Case of Nalidixic Acid

Nalidixic acid was the first of the quinolone antibiotics and its synthesis provides a classic example of the application of the Gould-Jacobs reaction. The synthesis starts with 2-amino-6-methylpyridine and DEEM.[9]

  • Condensation: 2-amino-6-methylpyridine is reacted with DEEM to form the corresponding substituted anilidomethylenemalonate.

  • Cyclization: The intermediate is then heated to induce cyclization, forming the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

  • Hydrolysis: The ester is hydrolyzed with a base to yield the carboxylic acid.

  • N-Alkylation: Finally, the nitrogen at position 1 is alkylated with ethyl iodide to give nalidixic acid.[9]

Conclusion

The Gould-Jacobs reaction, utilizing this compound, remains a highly relevant and powerful tool for the synthesis of the quinolone core structure. Its adaptability to both classical thermal and modern microwave-assisted conditions allows for flexibility in experimental design. A thorough understanding of the reaction mechanism, regioselectivity, and the critical parameters influencing the reaction outcome is essential for the successful synthesis of 4-hydroxyquinoline intermediates. These intermediates are the gateway to a vast array of potent quinolone and fluoroquinolone antibacterial drugs. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively apply this cornerstone reaction in their drug discovery and development endeavors.

References

Application Note & Protocol: Strategic Alkylation of Diethyl 2-(Ethoxymethyl)malonate for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the alkylation of diethyl 2-(ethoxymethyl)malonate, a key synthetic transformation for creating complex molecular architectures. As a monosubstituted malonic ester, this substrate offers a strategic advantage by precluding undesired dialkylation, thereby ensuring high selectivity for the target monoalkylated product. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters that influence reaction success. This guide is intended for researchers, chemists, and drug development professionals engaged in multistep organic synthesis.

Introduction: The Strategic Advantage of Monosubstituted Malonates

The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, traditionally enabling the conversion of alkyl halides into substituted carboxylic acids.[1][2] The reaction proceeds through the formation of a resonance-stabilized enolate from an active methylene compound, which then acts as a nucleophile.[3] this compound is a valuable starting material in this context. The presence of the ethoxymethyl group at the α-position means there is only one acidic proton available for abstraction.[4] This structural feature inherently prevents the common side reaction of dialkylation, which can complicate purification and reduce yields when using unsubstituted diethyl malonate.[5] Consequently, the alkylation of this compound is a highly controlled and efficient method for generating quaternary carbon centers, which are prevalent in many biologically active molecules.

Mechanistic Pathway: A Stepwise Look at the Alkylation Process

The alkylation of this compound is a classic example of a nucleophilic substitution reaction, proceeding through two primary steps: enolate formation and nucleophilic attack.

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon using a suitable base. Sodium ethoxide (NaOEt) in ethanol is a commonly employed base for this transformation.[5][6] The choice of an alkoxide base with an alkyl group matching that of the ester is crucial to prevent transesterification.[7] The resulting enolate is stabilized by the delocalization of the negative charge across the two adjacent carbonyl groups.

  • Nucleophilic Substitution (SN2 Reaction): The generated enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction.[1] This step forms the new carbon-carbon bond and yields the desired alkylated product. The efficiency of this step is highest with primary alkyl halides. Secondary halides may also be used, but tertiary halides are generally unsuitable due to the increased likelihood of elimination side reactions.

The overall transformation is a reliable method for introducing a wide variety of alkyl groups onto the malonate backbone.

Diagram of the Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product start_malonate This compound enolate Resonance-Stabilized Enolate start_malonate->enolate Deprotonation base Sodium Ethoxide (NaOEt) base->enolate final_product Alkylated Diethyl 2-(ethoxymethyl)malonate enolate->final_product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->final_product

Caption: Reaction mechanism for the alkylation of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the alkylation of malonic esters and is optimized for the specific substrate, this compound.[8]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
This compound218.255010.91 g (10.1 mL)Starting material
Sodium Ethoxide (NaOEt)68.0555 (1.1 eq)3.74 gBase; use a freshly prepared solution or solid
Anhydrous Ethanol46.07-100 mLSolvent
Alkyl Halide (e.g., 1-bromobutane)137.0260 (1.2 eq)8.22 g (6.4 mL)Electrophile
Diethyl Ether74.12-~150 mLExtraction solvent
Saturated aq. Ammonium Chloride (NH₄Cl)53.49-~50 mLQuenching agent
Brine--~50 mLWashing agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gDrying agent
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Step-by-Step Procedure

Workflow Diagram

workflow A 1. Setup and Inert Atmosphere B 2. Base Addition and Enolate Formation A->B C 3. Alkyl Halide Addition B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up and Quenching D->E F 6. Extraction E->F G 7. Washing and Drying F->G H 8. Solvent Removal G->H I 9. Purification (Distillation/Chromatography) H->I

Caption: Experimental workflow for the alkylation reaction.

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, addition funnel, and a nitrogen/argon inlet. Flame-dry the glassware and allow it to cool under an inert atmosphere.

  • Enolate Formation: To the flask, add anhydrous ethanol (100 mL) followed by sodium ethoxide (3.74 g, 55 mmol). Stir the mixture until the base is fully dissolved. To this solution, add this compound (10.91 g, 50 mmol) dropwise via the addition funnel over 15 minutes. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (e.g., 1-bromobutane, 8.22 g, 60 mmol) dropwise to the enolate solution at room temperature. After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting malonate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (~100 mL). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (~50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Discussion of Critical Parameters

  • Choice of Base: While sodium ethoxide in ethanol is standard, for more sensitive substrates or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can be employed.[5] Using NaH avoids the presence of a protic solvent, which can sometimes interfere with the reaction.

  • Alkylating Agent: The success of the SN2 reaction is highly dependent on the nature of the alkylating agent. Primary alkyl halides are ideal. Secondary halides will react more slowly and may produce some elimination byproducts. Tertiary halides are not suitable for this reaction.

  • Anhydrous Conditions: Moisture can quench the enolate and hydrolyze the ester. Therefore, it is crucial to use anhydrous solvents and properly dried glassware to maximize the yield.

  • Temperature Control: The initial enolate formation is typically done at room temperature. The subsequent alkylation often requires heating to overcome the activation energy of the SN2 reaction.[6][9]

Product Characterization

The purified product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy:

    • ¹H NMR: The most significant change will be the disappearance of the signal for the acidic α-proton of the starting material and the appearance of new signals corresponding to the added alkyl group.

    • ¹³C NMR: A new signal for the quaternary α-carbon will be present, along with signals for the carbons of the new alkyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching band for the ester groups, typically around 1730-1750 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the alkylated product.[10][11]

Safety Precautions

  • Sodium Ethoxide: This is a corrosive and moisture-sensitive base. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. Handle with care in a well-ventilated fume hood.

  • Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no ignition sources nearby when handling these solvents.

References

Application Notes & Protocols: Diethyl 2-(Ethoxymethyl)malonate as a Cornerstone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect of Complex Molecules

In the intricate world of pharmaceutical synthesis, success often hinges on the strategic selection of versatile and reliable building blocks. Diethyl 2-(ethoxymethyl)malonate (DEEMM), a seemingly unassuming pale yellow liquid, stands as a testament to this principle.[1] Its unique structural features—an activated methylene group flanked by two ester functionalities and an ethoxymethylene substituent—endow it with a remarkable reactivity profile that chemists have harnessed for decades to construct complex molecular scaffolds.[1] This guide provides an in-depth exploration of DEEMM's application in the synthesis of critical pharmaceutical intermediates, moving beyond mere procedural lists to elucidate the underlying chemical logic and strategic considerations that drive its use in modern drug development. We will delve into detailed, field-proven protocols, mechanistic insights, and the practical nuances that transform a synthetic route from a theoretical possibility into a robust, scalable process.

Part 1: Synthesis and Physicochemical Profile of DEEMM

A consistent and reliable supply of high-purity starting material is the bedrock of any successful synthetic campaign.[1] DEEMM is typically prepared via the condensation of diethyl malonate with triethyl orthoformate, often in the presence of acetic anhydride and a catalytic amount of zinc chloride.[2][3]

Synthesis Protocol: Preparation of this compound

This protocol is a modification of the classic Claisen procedure, optimized for yield and purity.[3]

Core Reaction:

Materials & Equipment:

Reagent/EquipmentSpecificationPurpose
Diethyl malonate≥99%Carbon Nucleophile
Triethyl orthoformate≥98%Electrophile/Ethoxymethyl source
Acetic Anhydride≥98%Dehydrating agent
Zinc Chloride (Anhydrous)≥98%Lewis Acid Catalyst
5-L Three-necked flask-Reaction Vessel
Packed Distillation Column12-inch, Berl SaddlesPrevent loss of volatile reactants
Heating Mantle & Stirrer-Ensure uniform heating and mixing
Vacuum Distillation Setup-Purification of product

Step-by-Step Procedure: [3]

  • Charging the Reactor: In a 5-L three-necked flask equipped with a thermometer, a packed distillation column, and a stirrer, combine diethyl malonate (960 g, 6.0 moles), triethyl orthoformate (1000 g, 6.75 moles), acetic anhydride (1260 g, 12.3 moles), and anhydrous zinc chloride (0.5 g).

  • Initial Heating: Agitate the mixture and heat it to 102–115°C for approximately 2.5 hours. The use of a packed column is critical to prevent the loss of volatile acetic anhydride while allowing the removal of ethanol formed during the reaction.[3]

  • Staged Heating & Reagent Addition: Continue heating and gradually increase the temperature as follows:

    • 115–127°C for 7 hours. After the eighth hour of total heating, add an additional portion of acetic anhydride (250 g, 2.45 moles) and triethyl orthoformate (200 g, 1.35 moles) to drive the reaction to completion.[3]

    • 127–145°C for 2 hours.

    • 145–155°C for 2 hours. This final high-temperature phase is crucial to convert the intermediate, ethyl diethoxymethylmalonate, into the desired product.[3]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove suspended zinc salts.[3]

  • Purification: The filtrate is purified by vacuum distillation. First, distill under moderate vacuum (15–20 mm Hg) to remove any unreacted diethyl malonate. The final product, this compound, is then collected by distillation under high vacuum (e.g., 0.25 mm Hg) at a boiling point of 108–110°C.[3] The yield typically ranges from 50–60%.[3]

Causality & Insights:

  • Role of Acetic Anhydride: It serves as a dehydrating agent, reacting with the ethanol byproduct to form ethyl acetate, thereby shifting the equilibrium towards the product side.

  • Zinc Chloride Catalyst: As a Lewis acid, ZnCl₂ activates the orthoformate, making it more susceptible to nucleophilic attack by the enol form of diethyl malonate.

  • Staged Heating: The gradual increase in temperature and addition of reagents ensures a controlled reaction and maximizes the conversion of the intermediate, which is difficult to separate from the final product by distillation alone.[3]

// Nodes Reactants [label="Diethyl Malonate\n+\nTriethyl Orthoformate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acetic Anhydride\n+\nZnCl2 (cat.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactionVessel [label="5-L Flask\nStaged Heating (102-155°C)\n13.5 hours", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Cool & Filter", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Vacuum Distillation\n(0.25 mm Hg)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure Diethyl\n2-(ethoxymethyl)malonate\n(50-60% Yield)", shape=egg, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactants -> ReactionVessel; Catalyst -> ReactionVessel; ReactionVessel -> Workup [label="Crude Mixture"]; Workup -> Purification [label="Filtrate"]; Purification -> Product; } enddot Caption: Workflow for the synthesis of DEEMM.

Part 2: Application in the Synthesis of 4,7-Dichloroquinoline: A Gateway to Antimalarials

One of the most significant applications of DEEMM is in the synthesis of 4,7-dichloroquinoline, a pivotal intermediate for the production of several antimalarial drugs, most notably Chloroquine.[4][5] This multi-step synthesis, often employing the Gould-Jacobs reaction, showcases the strategic utility of DEEMM in constructing heterocyclic ring systems.[6]

The Gould-Jacobs Reaction Pathway

The overall transformation involves three key stages:

  • Condensation: Reaction of an aniline (m-chloroaniline in this case) with DEEMM.

  • Thermal Cyclization: High-temperature ring closure to form the quinoline core.

  • Saponification, Decarboxylation, and Chlorination: Conversion to the final target molecule.

// Nodes Start [label="m-Chloroaniline + DEEMM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step A:\nCondensation\n(Steam Bath, 1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Ethyl α-carbethoxy-β-\nm-chloroanilinoacrylate", shape=record]; Step2 [label="Step B:\nThermal Cyclization\n(Dowtherm A, boiling)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="7-Chloro-4-hydroxy-\nquinoline-3-carboxylate", shape=record]; Step3 [label="Saponification (NaOH)\n&\nDecarboxylation (Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="7-Chloro-4-quinolinol", shape=record]; Step4 [label="Step C:\nChlorination (POCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="4,7-Dichloroquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Final; } enddot Caption: Synthesis pathway for 4,7-dichloroquinoline from DEEMM.

Detailed Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol synthesizes the procedure outlined in authoritative sources like Organic Syntheses.[7][8]

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [7]

  • Combine m-chloroaniline (127.5 g, 1.0 mole) and this compound (233 g, 1.1 moles) in a 500-mL round-bottomed flask.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm, crude product is used directly in the next step without purification.

Causality & Insights: This is a nucleophilic substitution/elimination reaction. The amino group of the aniline attacks the electrophilic carbon of the double bond in DEEMM, followed by the elimination of ethanol. Using a slight excess of DEEMM ensures complete consumption of the aniline.

Step B: Thermal Cyclization and Saponification [7]

  • Heat 1 L of a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to a vigorous boil (approx. 250°C) in a 5-L flask.

  • Carefully pour the crude product from Step A into the boiling solvent.

  • Continue heating for 1 hour to effect the cyclization. The product, ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate, will crystallize out of the hot solution.

  • Cool the mixture, filter the solid, and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.

  • To the air-dried solid, add 1 L of 10% aqueous sodium hydroxide and reflux for about 1 hour until all the solid dissolves. This step saponifies the ester.

  • Cool the solution and acidify with concentrated hydrochloric acid. This step simultaneously neutralizes the solution and prepares for the subsequent decarboxylation. The intermediate, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, precipitates.

  • Collect the acid by filtration and wash thoroughly with water. The yield is typically high (85–98%).[7]

Causality & Insights: The high temperature of the Dowtherm A provides the activation energy needed for the intramolecular cyclization (a Conrad-Limpach-Knorr type reaction). The subsequent saponification with NaOH hydrolyzes the ethyl ester to a carboxylate salt, which upon acidification gives the carboxylic acid, ready for decarboxylation.

Step C: Decarboxylation and Chlorination [7][8]

  • Suspend the dried carboxylic acid from Step B in 1 L of Dowtherm A in a 2-L flask.

  • Boil the mixture for 1 hour to decarboxylate the acid, forming 7-chloro-4-quinolinol.

  • Cool the resulting clear solution to room temperature and add phosphorus oxychloride (POCl₃, 150 g, 0.98 mole).

  • Heat the mixture to 135–140°C and stir for 1 hour. This step replaces the hydroxyl group at the 4-position with a chlorine atom.

  • After cooling, carefully pour the reaction mixture into a separatory funnel. Rinse the flask with ether and add to the funnel.

  • Wash the organic layer with three 500-mL portions of 10% hydrochloric acid. The product will move into the acidic aqueous layer as the hydrochloride salt.

  • Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the final product, 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash with water, and dry. The yield is typically 66–73%.[7] Recrystallization from a solvent like Skellysolve B can yield a product with a melting point of 84–85°C.[7][8]

Causality & Insights: The thermal decarboxylation in Dowtherm A is a classic reaction for β-keto acids or their vinylogous analogues. Phosphorus oxychloride is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (like quinolinols and pyridinols) into chlorides.

Part 3: Broader Applications and Future Outlook

While the synthesis of quinoline derivatives is a major application, the utility of DEEMM extends to other areas of pharmaceutical development. Its unique reactivity makes it a valuable precursor for a wide range of heterocyclic compounds.[9][10]

  • Quinolone Antibacterials: DEEMM is used in the synthesis of the core quinolone ring structure, which is central to many broad-spectrum antibiotics.[9]

  • Other Heterocycles: It participates in condensation reactions with various nucleophiles to form pyridones, pyrimidines, and other ring systems that are prevalent in medicinal chemistry.[10]

  • Kinase Inhibitors: The structural motif derived from DEEMM is found in some small molecule kinase inhibitors being investigated for anticancer therapies.[11]

The enduring importance of DEEMM lies in its reliability and versatility. It provides a straightforward, high-yield entry point into complex molecular architectures, making it a staple in both industrial production and discovery chemistry laboratories.[1][12] As synthetic methodologies evolve, new catalysts and reaction conditions will undoubtedly expand the synthetic toolbox, but the fundamental reactivity of DEEMM ensures it will remain a relevant and powerful intermediate for the foreseeable future.

References

Application Note: Malonic Ester Synthesis Using Diethyl 2-(Ethoxymethyl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction: The Strategic Advantage of the Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a robust and versatile method for the preparation of substituted carboxylic acids from simple alkyl halides.[1][2] This synthesis pathway is particularly valued for its ability to form carbon-carbon bonds in a controlled manner, effectively converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[3] The core of this synthesis relies on the heightened acidity of the α-hydrogens of a malonic ester, such as diethyl malonate, which allows for easy deprotonation to form a stabilized enolate.[2] This enolate then acts as a potent nucleophile in an SN2 reaction with an alkyl halide.[4][5] A subsequent hydrolysis and thermal decarboxylation of the alkylated malonate intermediate yields the final carboxylic acid product.[4][6][7]

While diethyl malonate is the traditional substrate, the use of its derivatives, such as diethyl 2-(ethoxymethyl)malonate (DEEMM), offers unique advantages in multistep syntheses. The ethoxymethyl group can serve as a masked aldehyde or a precursor to other functional groups, significantly expanding the synthetic utility of the malonic ester framework. DEEMM is a key intermediate in the production of various pharmaceuticals, including quinolone antibacterials and antitumor agents, as well as in the agrochemical industry for herbicides.[8][9] This application note provides a detailed protocol for the alkylation of this compound and its subsequent conversion, offering insights for researchers in drug development and fine chemical synthesis.[10]

Reaction Mechanism: A Stepwise Perspective

The malonic ester synthesis proceeds through a well-defined sequence of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: The synthesis begins with the deprotonation of the α-carbon of the malonic ester by a suitable base.[4][5] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups. This stabilization is key to the facile formation of the enolate.[11] For diethyl malonate and its derivatives, sodium ethoxide is a commonly used base to prevent transesterification.[6]

  • Nucleophilic Alkylation: The generated enolate is a strong nucleophile that readily attacks a primary or secondary alkyl halide in an SN2 reaction.[3][4][11] This step forms a new carbon-carbon bond and introduces the desired alkyl group to the malonic ester backbone.[5] It is important to note that tertiary alkyl halides are not suitable for this reaction as they tend to undergo elimination.[11]

  • Saponification (Ester Hydrolysis): The alkylated diethyl malonate is then hydrolyzed, typically using a strong base like sodium hydroxide, followed by acidification.[3] This step, known as saponification, converts both ester groups into carboxylic acids, forming a substituted malonic acid.[1]

  • Decarboxylation: The final step involves heating the substituted malonic acid.[6][7] The β-keto acid structure of the intermediate facilitates decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final substituted acetic acid product.[1][4]

Visualizing the Workflow

The following diagram illustrates the general workflow of the malonic ester synthesis.

MalonicEsterSynthesis Start This compound Base Base (e.g., NaOEt) Enolate Formation Start->Base Step 1 AlkylHalide Alkyl Halide (R-X) Alkylation (SN2) Base->AlkylHalide Step 2 Intermediate Alkylated Malonic Ester AlkylHalide->Intermediate Hydrolysis Acid/Base Hydrolysis (Saponification) Intermediate->Hydrolysis Step 3 Decarboxylation Heat (Decarboxylation) Hydrolysis->Decarboxylation Step 4 Product Substituted Carboxylic Acid Decarboxylation->Product

Caption: General workflow of the malonic ester synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the mono-alkylation of this compound.

Materials and Reagents
  • This compound (DEEMM)

  • Anhydrous ethanol

  • Sodium metal or Sodium ethoxide

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 5 M Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Formation of the Enolate

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, carefully add small pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred sodium ethoxide solution, add this compound dropwise at room temperature.

  • After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Step 2: Alkylation

  • To the enolate solution, add the desired alkyl halide dropwise. An exothermic reaction may be observed.

  • After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification of the Alkylated Malonic Ester

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with a saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 4: Hydrolysis and Decarboxylation

  • To the purified alkylated malonic ester, add a 5 M NaOH solution.

  • Heat the mixture to reflux for 2-4 hours to facilitate saponification.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Heat the acidified mixture to reflux for an additional 1-2 hours to promote decarboxylation.

  • Cool the mixture and extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product as necessary.

Data Presentation: Expected Yields for Alkylation

The yield of the alkylation step is dependent on the nature of the alkylating agent. Below is a table summarizing typical yields for the alkylation of diethyl malonate with various alkyl halides.

Alkylating AgentProductTypical Yield (%)
Ethyl IodideDiethyl 2-ethyl-2-(ethoxymethyl)malonate80-90%
Benzyl BromideDiethyl 2-benzyl-2-(ethoxymethyl)malonate85-95%
Propyl BromideDiethyl 2-(ethoxymethyl)-2-propylmalonate75-85%

Note: Yields are approximate and can vary based on reaction conditions and scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Alkylated Product Incomplete enolate formation.Ensure the use of a strong, non-nucleophilic base and anhydrous conditions.
Side reactions (e.g., elimination with secondary/tertiary alkyl halides).Use primary alkyl halides whenever possible.
Dialkylation Product Observed Use of excess base or alkyl halide.Carefully control the stoichiometry of the reactants.[6]
Incomplete Hydrolysis Insufficient reaction time or base concentration.Increase the reflux time or use a more concentrated base solution.
Incomplete Decarboxylation Insufficient heating or acidity.Ensure the solution is strongly acidic and increase the reflux time.

Applications in Drug Development and Research

The malonic ester synthesis, particularly with functionalized substrates like DEEMM, is a powerful tool in medicinal chemistry and drug discovery.

  • Synthesis of Heterocycles: The reactive nature of DEEMM makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many drug molecules.[8]

  • Access to Complex Carboxylic Acids: This method allows for the synthesis of custom-designed carboxylic acids that can be incorporated into larger drug candidates to modulate their physicochemical properties and biological activity.

  • Precursor for Active Pharmaceutical Ingredients (APIs): Diethyl malonate and its derivatives are used in the synthesis of a wide range of APIs, including barbiturates, vasodilators like Naftidrofuryl, and anticonvulsants such as Vigabatrin.[6][12]

Conclusion

The malonic ester synthesis using this compound derivatives is a highly effective and adaptable method for the synthesis of a diverse array of substituted carboxylic acids. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can leverage this powerful synthetic tool for applications ranging from fundamental organic synthesis to the development of novel therapeutic agents.

References

Topic: Experimental Procedure for Condensation Reactions with Ethoxymethylenemalononitrile (EMME)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxymethylenemalononitrile (EMME) is a highly versatile and reactive trifunctional electrophile widely employed in organic synthesis. Its unique structure, featuring a vinyl ether flanked by two electron-withdrawing nitrile groups, makes it an exceptional building block for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles.[1] These scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutic agents.[2][3][4] This application note provides a comprehensive guide to performing condensation reactions with EMME, focusing on the underlying mechanistic principles, a detailed experimental protocol, safety considerations, and methods for product characterization. The aim is to equip researchers with the practical knowledge to successfully leverage EMME in their synthetic endeavors.

Introduction: The Synthetic Utility of EMME

EMME, with the chemical formula C₂H₅OCH=C(CN)₂, serves as a powerful reagent in carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly valuable in the synthesis of pyridines, quinolines, and other fused heterocyclic systems.[5][6] The reaction proceeds via a nucleophilic attack on the β-carbon of the double bond (a Michael-type addition), followed by the elimination of an ethoxide, which is subsequently protonated to ethanol. This sequence is a form of vinylogous nucleophilic substitution.

The versatility of EMME stems from its ability to react with a wide array of nucleophiles:

  • Active Methylene Compounds: Compounds with a CH₂ group flanked by two electron-withdrawing groups can react with EMME in a Knoevenagel-type condensation.[7][8][9]

  • Amines and Anilines: Primary and secondary amines readily react to form enamine intermediates, which can then undergo intramolecular cyclization to yield various N-heterocycles.[10] This is a cornerstone of Gould-Jacobs type reactions for quinoline synthesis.

  • Thiols and other Nucleophiles: Sulfur-based and other soft nucleophiles can also participate in these condensation reactions, further expanding the synthetic possibilities.

Understanding the reactivity of this reagent is crucial for its effective application in complex molecule synthesis, a key activity in modern drug development programs.[11]

Reaction Mechanism: A Stepwise Perspective

The condensation of a nucleophile (exemplified here by a primary amine, R-NH₂) with EMME is a robust and high-yielding transformation. The causality of the reaction pathway is dictated by the electronic properties of the EMME molecule.

  • Nucleophilic Attack: The reaction initiates with the lone pair of the amine nitrogen attacking the electron-deficient β-carbon of the EMME double bond. The electron density is pushed onto the α-carbon.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the α-carbon, forming a neutral enamine intermediate.

  • Elimination: The intermediate then undergoes elimination of the ethoxy group. The lone pair on the nitrogen pushes down to reform a double bond, expelling ethoxide (⁻OEt) as a leaving group.

  • Protonation of Leaving Group: The ethoxide anion is protonated by the solvent or a proton source to form stable ethanol.

This sequence results in the substitution of the ethoxy group with the nucleophile, yielding a stable substituted aminomethylenemalononitrile.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products EMME EMME (Ethoxymethylenemalononitrile) Attack 1. Nucleophilic Attack on β-Carbon EMME->Attack Nuc Nucleophile (e.g., R-NH₂) Nuc->Attack Intermediate 2. Enamine Intermediate Formation Attack->Intermediate Proton Transfer Elimination 3. Elimination of Ethoxide (⁻OEt) Intermediate->Elimination C-O Bond Cleavage Product Substituted Product Elimination->Product Ethanol Ethanol (Byproduct) Elimination->Ethanol Protonation of Leaving Group

Caption: Logical workflow of the EMME condensation mechanism.

Safety and Handling of EMME

Scientific integrity begins with safety. EMME is a toxic and hazardous chemical that requires careful handling to prevent exposure.

  • Hazard Profile: Toxic if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[12] When heated to decomposition, it can emit highly toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields.[14][15] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Storage: Store EMME in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents.[13][14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Detailed Experimental Protocol: Synthesis of 2-((phenylamino)methylene)malononitrile

This protocol details a representative Knoevenagel-type condensation between EMME and aniline. The principles described are broadly applicable to other primary amines.

Materials and Equipment
Reagents & Solvents Equipment
Ethoxymethylenemalononitrile (EMME)Round-bottom flask (50 mL)
AnilineMagnetic stirrer and stir bar
Ethanol (absolute)Reflux condenser
Hexanes (for washing)Heating mantle or oil bath
Deionized WaterBüchner funnel and filter paper
Beakers and graduated cylinders
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethoxymethylenemalononitrile (1.22 g, 10.0 mmol, 1.0 eq).

    • Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the EMME is fully dissolved. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants and the reaction byproduct (ethanol) does not introduce a new chemical entity into the system.

    • Add aniline (0.93 g, 10.0 mmol, 1.0 eq) to the solution dropwise over 1 minute.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. The application of heat accelerates the rate of reaction, particularly the elimination step, ensuring the reaction proceeds to completion in a reasonable timeframe.

    • Maintain the reflux with vigorous stirring for 1 hour.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). Spot the starting materials (EMME and aniline) and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (aniline) and the appearance of a new, single product spot.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice bath for 30 minutes. This step is crucial for maximizing the yield, as the product's solubility in ethanol decreases significantly at lower temperatures, causing it to precipitate out of the solution.

    • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials or soluble impurities.

    • Follow with a wash using cold hexanes (15 mL) to aid in drying.

  • Drying and Characterization:

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product using standard analytical techniques:

      • ¹H NMR: To confirm the structure and purity.

      • IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, N-H stretch).

      • Mass Spectrometry: To confirm the molecular weight.

      • Melting Point: To assess purity against literature values.

G start Start reagents 1. Add EMME & Aniline to Ethanol start->reagents reflux 2. Heat to Reflux (1 Hour) reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temp, then Ice Bath monitor->cool Reaction Complete filter 5. Filter Precipitate cool->filter wash 6. Wash with Cold Ethanol & Hexanes filter->wash dry 7. Dry Under Vacuum wash->dry characterize 8. Characterize Product (NMR, IR, MS, MP) dry->characterize end_node End characterize->end_node

Caption: Experimental workflow for the condensation of EMME with aniline.

Expected Results and Data Interpretation

The reaction between EMME and aniline is expected to produce 2-((phenylamino)methylene)malononitrile as a crystalline solid. The yield and purity can be influenced by several factors.

Parameter Condition Rationale / Expected Outcome
Reaction Time 1-3 hoursTypically sufficient for complete conversion at reflux. Longer times may be needed for less reactive amines.
Temperature Reflux (78 °C in Ethanol)Provides the necessary activation energy for the elimination step without causing significant decomposition. Room temperature reactions are possible but slower.
Solvent Ethanol, Isopropanol, AcetonitrileProtic solvents like ethanol are effective. Aprotic solvents can also be used. Solvent choice can affect solubility and crystallization behavior.
Purity (Post-Wash) >95%The precipitation and washing steps are generally effective at removing most impurities, yielding a high-purity product suitable for further use.
Typical Yield 85-95%This is a high-yielding reaction. Lower yields may indicate incomplete reaction, losses during workup, or side reactions.

Conclusion

Ethoxymethylenemalononitrile is an indispensable tool for synthetic chemists, particularly those in drug discovery and development. Its condensation reactions are reliable, high-yielding, and provide access to a vast chemical space of heterocyclic compounds. By understanding the reaction mechanism, adhering to strict safety protocols, and following a robust experimental procedure, researchers can effectively utilize EMME to construct novel molecular entities for biological screening and lead optimization.

References

Application Notes and Protocols for the Large-Scale Synthesis of Diethyl 2-(ethoxymethyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

Diethyl 2-(ethoxymethyl)malonate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring a reactive malonate core appended with an ethoxymethyl group, allows for a diverse range of subsequent chemical transformations. This guide provides detailed protocols and expert insights for two primary, scalable synthetic routes to this target molecule.

The selection of a synthetic route on a large scale is governed by factors including raw material cost, process safety, scalability, and final product purity. Herein, we detail two robust methods:

  • Direct Alkylation via Williamson Ether Synthesis: This classic approach involves the deprotonation of diethyl malonate followed by nucleophilic substitution with chloromethyl ethyl ether. It is a direct and atom-economical route, though it necessitates stringent handling of the hazardous alkylating agent.

  • Two-Step Synthesis via Hydrogenation: This method first involves the synthesis of diethyl 2-(ethoxymethylene)malonate, which is then catalytically hydrogenated to the desired product. This pathway, while longer, can offer advantages in terms of reagent safety and handling.

This document will provide a comprehensive examination of both methodologies, enabling researchers to make informed decisions based on their specific laboratory or manufacturing capabilities.

PART 1: Direct Alkylation via Williamson Ether Synthesis

This method leverages the acidity of the α-protons of diethyl malonate, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate then displaces the chloride from chloromethyl ethyl ether in a classic SN2 reaction.

Causality of Experimental Choices
  • Choice of Base: Sodium ethoxide is the base of choice for this reaction. The use of an alkoxide corresponding to the ester functionality of the malonate (ethoxide for an ethyl ester) is critical to prevent transesterification, a common side reaction that would lead to mixed ester byproducts and complicate purification.

  • Solvent System: Anhydrous ethanol is the preferred solvent. It readily dissolves the sodium ethoxide and diethyl malonate. The reaction's success hinges on maintaining anhydrous conditions to prevent the quenching of the reactive enolate by water.

  • Reaction Temperature: The initial deprotonation is often performed at a controlled temperature to manage the exothermicity of the acid-base reaction. The subsequent alkylation is typically carried out at reflux to ensure a reasonable reaction rate.

  • Handling of Chloromethyl Ethyl Ether: This reagent is a potent lacrimator, is highly flammable, and is a suspected carcinogen. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup and Purification A Charge Reactor with Anhydrous Ethanol and Sodium B Prepare Sodium Ethoxide Solution A->B Formation of Base C Add Diethyl Malonate B->C Deprotonation D Controlled Addition of Chloromethyl Ethyl Ether C->D Nucleophilic Attack E Reflux Reaction Mixture D->E Drive to Completion F Cool and Quench Reaction E->F G Solvent Removal F->G H Fractional Distillation under Reduced Pressure G->H I Characterization of Diethyl 2-(ethoxymethyl)malonate H->I

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Large-Scale Protocol: Direct Alkylation

Safety Precaution: Chloromethyl ethyl ether is hazardous. Consult the Safety Data Sheet (SDS) thoroughly before use.[1] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

Equipment:

  • 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Heating mantle with temperature control.

  • Inert atmosphere (nitrogen or argon) setup.

  • Apparatus for fractional distillation under reduced pressure.

Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)
Sodium22.992.046.0--
Anhydrous Ethanol46.07--2.5 L0.789
Diethyl Malonate160.172.0320.342881.112
Chloromethyl Ethyl Ether94.542.0189.081871.01

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere, carefully add 46.0 g (2.0 mol) of sodium metal in small portions to 2.5 L of anhydrous ethanol in the 10 L flask. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium ethoxide is formed.

  • Formation of the Malonate Enolate: Cool the sodium ethoxide solution to room temperature. Slowly add 320.34 g (2.0 mol) of diethyl malonate via the dropping funnel over a period of 30-45 minutes with vigorous stirring. A slight exotherm may be observed.

  • Alkylation: After the addition of diethyl malonate is complete, begin the dropwise addition of 189.08 g (2.0 mol) of chloromethyl ethyl ether. The rate of addition should be controlled to maintain a gentle reflux. Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 5 L of cold water with stirring. Neutralize the solution with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with diethyl ether (3 x 1 L). Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless oil.

PART 2: Two-Step Synthesis via Hydrogenation

This alternative route first prepares diethyl 2-(ethoxymethylene)malonate, which is then reduced to the target compound. This method avoids the use of the highly hazardous chloromethyl ethyl ether.

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

A common method for this synthesis is the reaction of diethyl malonate with triethyl orthoformate in the presence of a catalyst.[2]

Step 2: Catalytic Hydrogenation

The double bond in diethyl 2-(ethoxymethylene)malonate can be selectively reduced using catalytic hydrogenation.

Causality of Experimental Choices
  • Catalyst: Raney nickel is a highly effective and commonly used catalyst for the hydrogenation of alkenes.[3] It offers good activity at relatively mild conditions.

  • Solvent: Commercial absolute ethanol is a suitable solvent for this reaction as it dissolves the starting material and is compatible with the catalyst and reaction conditions.[3]

  • Pressure and Temperature: The reaction is typically carried out under elevated hydrogen pressure (1000–1500 psi) to facilitate the hydrogenation. A moderate temperature (around 45°C) is used to ensure a reasonable reaction rate without promoting side reactions, such as the elimination of ethanol.[3]

Experimental Workflow Diagram

Hydrogenation_Workflow cluster_0 Preparation cluster_1 Hydrogenation cluster_2 Isolation and Purification A Synthesize Diethyl 2-(ethoxymethylene)malonate B Charge High-Pressure Reactor A->B C Pressurize with Hydrogen B->C D Heat and Agitate C->D E Cool and Depressurize D->E F Filter Catalyst E->F G Solvent Removal F->G H Purification (if necessary) G->H I Characterization H->I

Caption: Workflow for the two-step synthesis of this compound via hydrogenation.

Large-Scale Protocol: Hydrogenation

This protocol is adapted from a procedure in Organic Syntheses.[3]

Equipment:

  • High-pressure hydrogenation apparatus (autoclave) with stirring and temperature control.

  • Filtration setup.

  • Apparatus for distillation under reduced pressure.

Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
Diethyl 2-(ethoxymethylene)malonate216.230.5108-
Raney Nickel (slurry in water)--~20 g-
Commercial Absolute Ethanol46.07--100
Hydrogen Gas2.02---

Procedure:

  • Reactor Charging: In a high-pressure hydrogenation apparatus, place a solution of 108 g (0.5 mol) of diethyl 2-(ethoxymethylene)malonate in 100 mL of commercial absolute ethanol. Carefully add approximately 10 g of Raney nickel catalyst (weighed as a slurry).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1000–1500 psi. Begin agitation and heat the mixture to 45°C. The reaction is monitored by the uptake of hydrogen. The reaction is typically complete in 12–20 hours.[3]

  • Workup: Allow the apparatus to cool to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney nickel catalyst. The filter cake should be washed with a small amount of ethanol and kept wet until it can be safely disposed of, as Raney nickel can be pyrophoric when dry.

  • Isolation: Concentrate the filtrate under reduced pressure at room temperature to yield the crude this compound as a colorless oil.[3]

  • Purification: If necessary, the product can be further purified by distillation under reduced pressure.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Appearance Colorless oil
Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
Refractive Index (n20D) ~1.4254

Conclusion

Both the direct alkylation and the two-step hydrogenation routes offer viable and scalable methods for the synthesis of this compound. The choice between these two protocols will depend on the specific resources, safety infrastructure, and economic considerations of the synthesizing laboratory or facility. The direct alkylation is more atom-economical but requires handling of a hazardous reagent. The hydrogenation route, while longer, may be preferable if the handling of chloromethyl ethyl ether is to be avoided. Careful execution of either protocol will yield the desired product in good purity and yield.

References

Application Note: The Strategic Use of Ethyl (ethoxymethylene)cyanoacetate (EMME) in the Synthesis of Heterocyclic Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMME) is a highly versatile and valuable reagent in the field of organic synthesis, particularly for the construction of heterocyclic systems that form the core of many important dyes and pigments. Its trifunctional nature, possessing an electrophilic double bond, a cyano group, and an ester moiety, allows for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers and scientists on the strategic application of EMME in the synthesis of key classes of colorants, including coumarin and quinoline dyes. We will explore the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and illustrate the synthetic workflows.

Introduction: The Chemical Versatility of EMME

Ethyl (ethoxymethylene)cyanoacetate, often abbreviated as EMME, is a white to light yellow crystalline solid with the chemical formula C₈H₁₁NO₃.[1][2] Its utility as a synthetic building block stems from the unique arrangement of its functional groups. The electron-withdrawing cyano and ester groups render the double bond highly electrophilic and susceptible to nucleophilic attack, while the ethoxy group acts as an excellent leaving group. This reactivity profile makes EMME an ideal precursor for constructing a variety of heterocyclic scaffolds through condensation and cyclization reactions.[1]

Key Reactive Features of EMME:

  • Electrophilic Acrylate System: The C=C double bond is activated towards Michael addition by the adjacent cyano and ester groups.

  • Good Leaving Group: The ethoxy group on the methylene carbon is readily displaced by nucleophiles.

  • Versatile Functional Groups: The cyano and ester groups can be further modified in subsequent synthetic steps to tune the properties of the final dye molecule.

This guide will focus on two major applications of EMME in dye chemistry: the synthesis of fluorescent coumarin dyes and the construction of quinoline-based chromophores.

Synthesis of Coumarin-Based Fluorescent Dyes

Coumarins are a prominent class of heterocyclic compounds known for their strong fluorescence, making them valuable as fluorescent dyes, laser dyes, and biological probes.[3][4] EMME provides a straightforward entry into 3-substituted coumarin derivatives via condensation with substituted phenols.

Underlying Mechanism: Knoevenagel Condensation and Cyclization

The synthesis of coumarins from EMME and a phenol, such as resorcinol, typically proceeds through a base-catalyzed Knoevenagel-type condensation followed by an intramolecular transesterification (cyclization).

  • Phenoxide Formation: A base (e.g., piperidine or an alkoxide) deprotonates the most acidic hydroxyl group of the phenol to form a phenoxide ion.

  • Nucleophilic Attack: The electron-rich aromatic ring of the phenoxide acts as a nucleophile, attacking the electrophilic β-carbon of EMME. This step displaces the ethoxy group.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular transesterification reaction. A second hydroxyl group on the phenol attacks the carbonyl carbon of the ester group.

  • Lactonization: Elimination of ethanol leads to the formation of the stable, fused pyran-2-one ring system characteristic of coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile

This protocol details the synthesis of a highly fluorescent coumarin dye using EMME and resorcinol.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMME)

  • Resorcinol

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Hydrochloric Acid (for acidification)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of absolute ethanol.

  • To this solution, add 16.9 g (0.1 mol) of Ethyl (ethoxymethylene)cyanoacetate (EMME).

  • Add 1.0 mL of piperidine as a catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature. A yellow solid is expected to precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol (2 x 20 mL).

  • To purify the product, recrystallize the crude solid from a suitable solvent, such as a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form fine crystals.

  • Filter the purified crystals, wash with cold water, and dry in a vacuum oven at 60 °C.

Expected Yield: 85-95% Appearance: Bright yellow crystalline solid.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents Resorcinol EMME Ethanol Piperidine reflux Reflux at 80°C 4 hours reagents->reflux cool Cooling & Precipitation reflux->cool filter1 Vacuum Filtration cool->filter1 recrystallize Recrystallization (Ethanol/Water) filter1->recrystallize filter2 Filtration & Washing recrystallize->filter2 dry Vacuum Drying filter2->dry product Final Product: 7-Hydroxy-3-cyanocoumarin dry->product

Caption: Workflow for the synthesis of 7-Hydroxy-3-cyanocoumarin.

Data Summary: Properties of Synthesized Coumarin Dyes

The substitution pattern on the starting phenol significantly impacts the photophysical properties of the resulting coumarin dye.

Starting PhenolResulting Coumarin DerivativeTypical Yield (%)Emission Max (λem) in Ethanol
Resorcinol7-Hydroxy-3-cyanocoumarin90~450 nm (Blue-Green)
Phloroglucinol5,7-Dihydroxy-3-cyanocoumarin85~500 nm (Green)
4-Diethylaminophenol7-(Diethylamino)-3-cyanocoumarin88~475 nm (Cyan)

Synthesis of Quinoline Scaffolds for Dyes

The quinoline ring system is a core component of many dyes and functional materials.[5] The Gould-Jacobs reaction is a classic method for quinoline synthesis that can be adapted to use EMME. It involves the reaction of an aniline with EMME, followed by thermal cyclization and aromatization.

Underlying Mechanism: Gould-Jacobs Reaction
  • Nucleophilic Substitution: The amino group of the aniline derivative attacks the β-carbon of EMME, displacing the ethoxy group to form an enamine intermediate.

  • Thermal Cyclization: The reaction is heated to a high temperature (often in a high-boiling solvent like diphenyl ether). This promotes an intramolecular electrophilic cyclization, where the aromatic ring of the aniline attacks the ester carbonyl group. This is a 6-endo-trig cyclization.

  • Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water (or ethanol, depending on the exact tautomeric form) to form the stable, aromatic 4-hydroxyquinoline ring system. The cyano group from EMME becomes a carbonitrile substituent at the 3-position.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline-3-carbonitrile

This protocol describes the synthesis of a substituted quinoline from EMME and m-toluidine.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EMME)

  • m-Toluidine

  • Diphenyl ether (high-boiling solvent)

  • Hexane or Petroleum Ether

Procedure:

  • Step A (Condensation): In a 100 mL round-bottom flask, combine 11.7 g (0.11 mol) of m-toluidine and 16.9 g (0.1 mol) of EMME.

  • Heat the mixture gently to 100-110 °C for 1 hour. Ethanol will distill from the reaction mixture. The reaction can be performed neat or in a solvent like toluene.

  • Cool the mixture. The intermediate, ethyl 2-cyano-3-(m-tolylamino)acrylate, will often solidify upon cooling. This intermediate can be isolated or used directly in the next step.

  • Step B (Cyclization): Add the crude intermediate to 100 mL of diphenyl ether in a larger flask (500 mL) equipped for high-temperature reaction and distillation.

  • Heat the mixture to 240-250 °C. The solution will turn dark. Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to below 100 °C. The quinoline product will precipitate.

  • Add 200 mL of hexane or petroleum ether to the cooled mixture to fully precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification reagents m-Toluidine EMME heat1 Heat at 110°C 1 hour reagents->heat1 intermediate Isolate Enamine Intermediate heat1->intermediate dissolve Dissolve in Diphenyl Ether intermediate->dissolve heat2 Heat at 250°C 30-60 min dissolve->heat2 cool Cooling & Precipitation heat2->cool wash Wash with Hexane cool->wash recrystallize Recrystallization wash->recrystallize product Final Product: 4-Hydroxy-2-methylquinoline -3-carbonitrile recrystallize->product

Caption: Workflow for the Gould-Jacobs synthesis of a substituted quinoline.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through clear observational checkpoints:

  • Precipitation: In both syntheses, the formation of a solid precipitate upon cooling is a strong indicator that the reaction has proceeded successfully.

  • Color Change: The cyclization step in the quinoline synthesis is typically accompanied by a distinct darkening of the reaction mixture.

  • TLC Monitoring: For researchers equipped with TLC, monitoring the disappearance of starting materials (EMME, phenol, or aniline) provides real-time validation of reaction progress. The appearance of a new, often fluorescent spot (for coumarins), confirms product formation.

By following these detailed procedures and observing the expected changes, researchers can confidently synthesize these important dye precursors. The versatility of EMME allows for the creation of a vast library of dye and pigment scaffolds by simply varying the phenolic or anilinic reaction partner.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Dialkylation in Diethyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diethyl malonate reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the challenges of controlling selectivity in malonic ester synthesis, with a specific focus on minimizing the formation of undesired dialkylated byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of diethyl malonate. The advice provided is grounded in established chemical principles to help you understand the "why" behind each recommendation.

Problem 1: My reaction yields a high percentage of the dialkylated product. What are the likely causes and how can I fix it?

High levels of dialkylation are a common issue and typically stem from the reactivity of the monoalkylated product.[1] The monoalkylated diethyl malonate still possesses an acidic α-hydrogen, which can be deprotonated to form a new enolate that then reacts with another equivalent of the alkylating agent.[2]

Core Causality & Strategic Solutions:

  • Incorrect Stoichiometry: The molar ratio of your reactants is the most critical factor.[3]

    • Solution: Employ a slight excess of diethyl malonate relative to the base and the alkylating agent (e.g., 1.1 to 1.5 equivalents of diethyl malonate to 1.0 equivalent of base and 1.0 equivalent of alkyl halide).[4][5] This ensures that the base is more likely to deprotonate the starting material rather than the monoalkylated product, which is present in a lower concentration.[6]

  • Excess Base: Using more than one equivalent of base will inevitably lead to the deprotonation of the monoalkylated product, opening the door for a second alkylation.[3]

    • Solution: Use precisely one equivalent of the base relative to the alkylating agent.[4] This stoichiometric control is crucial for selective monoalkylation.

  • Reaction Conditions Favoring Thermodynamic Control: Higher temperatures and longer reaction times can allow the reaction to reach thermodynamic equilibrium, which may favor the dialkylated product.[7][8]

    • Solution: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled monoalkylation product.[9] Additionally, monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent further reaction.[4]

  • Highly Reactive Alkylating Agent: Very reactive alkyl halides (e.g., methyl iodide, benzyl bromide) can react so quickly that local concentrations of the monoalkylated product build up and are subsequently alkylated.[4]

    • Solution: Add the alkylating agent slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[4] This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of a second alkylation event.

Problem 2: The yield of my monoalkylated product is low, and I'm not seeing significant dialkylation. What other side reactions could be occurring?

Low yields aren't always due to dialkylation. Several other side reactions can consume your starting materials or product.

Potential Side Reactions & Mitigation Strategies:

  • E2 Elimination: This is especially prevalent with secondary and tertiary alkyl halides, which will favor elimination over the desired SN2 substitution.[2]

    • Solution: Whenever possible, use primary or methyl halides.[9] If a secondary halide is necessary, using a less hindered base and lower reaction temperatures can sometimes favor substitution.[10]

  • O-Alkylation: The malonate enolate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen. While C-alkylation is generally favored, O-alkylation can become a competing pathway.[9]

    • Solution: The choice of solvent can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom of the enolate, making it less nucleophilic and favoring C-alkylation.[9]

  • Transesterification: If the alkoxide base used does not match the ester groups of the malonate (e.g., using sodium methoxide with diethyl malonate), you can get a mixture of ester products.[1][9]

    • Solution: Always match the alkoxide base to the ester. For diethyl malonate, use sodium ethoxide.[3][11] Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used to avoid this issue altogether.[12]

  • Hydrolysis: The presence of water in your reaction can lead to the hydrolysis of the ester groups, especially under basic conditions.[9]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use to avoid dialkylation?

The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice for the alkylation of diethyl malonate.[11][12] The key is to use it in a strict 1:1 molar ratio with the alkylating agent.[3] For more controlled and irreversible deprotonation, stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be very effective at preventing dialkylation, as they avoid the equilibrium issues associated with alkoxide bases.[3][12] Milder bases, such as potassium carbonate (K₂CO₃), are often used in phase-transfer catalysis conditions and can significantly improve selectivity for monoalkylation.[4][13]

Q2: How does the choice of solvent affect the monoalkylation/dialkylation ratio?

The solvent plays a significant role in mediating the reactivity of the enolate. Protic solvents like ethanol are typically used with alkoxide bases such as sodium ethoxide.[3] Aprotic polar solvents like DMF and THF are preferred when using strong bases like NaH, as they help to fully solvate the cation and provide a highly reactive "naked" enolate.[3][14] This high reactivity can sometimes lead to increased dialkylation if the concentration of the alkylating agent is not carefully controlled.

Q3: Can I completely eliminate dialkylation?

In practice, completely eliminating dialkylation can be challenging, as it is a competing reaction pathway.[1] However, by carefully controlling the stoichiometry, temperature, and addition rate of the alkylating agent, you can significantly suppress the formation of the dialkylated product to a minor or even negligible component of the product mixture.

Q4: Is there a difference in acidity between diethyl malonate and its monoalkylated derivative?

Yes, there is a significant difference. The two acidic α-hydrogens of diethyl malonate have a pKa of about 13. After monoalkylation, the remaining α-hydrogen is less acidic. This is because the electron-donating alkyl group slightly destabilizes the resulting carbanion.[6] This difference in acidity is the foundation for achieving selective monoalkylation. By using only one equivalent of base, you are primarily deprotonating the more acidic starting material.

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate using Sodium Hydride

This protocol provides a general guideline for achieving high selectivity for the monoalkylated product.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.[4]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[4]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise over 30 minutes.[4]

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.[4]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

  • Extract the product with ethyl acetate (3x).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[4]

Data Presentation

ParameterRecommendation for MonoalkylationRationale
Stoichiometry (Malonic Ester : Alkyl Halide) Slight excess of malonic ester (e.g., 1.1 : 1)Increases the probability of the base reacting with the starting material over the monoalkylated product.[3][4]
Stoichiometry (Base : Malonic Ester) 1:1 or slightly lessPrevents deprotonation of the monoalkylated product.[3]
Base Type Sodium Ethoxide (in Ethanol), Sodium Hydride (in DMF/THF), or K₂CO₃ (with PTC)NaOEt is a classic choice. NaH offers irreversible deprotonation. K₂CO₃ provides milder conditions.[3][4][12]
Temperature Low (0 °C to room temperature)Favors kinetic control, which leads to the monoalkylated product.[7][8]
Alkyl Halide Addition Slow, dropwise additionMaintains a low concentration of the electrophile, minimizing the chance of a second alkylation.[4]

Visualizations

ReactionPathways DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + Base - H+ Monoalkylated Monoalkylated Ester Enolate->Monoalkylated + R-X (Desired Alkylation) Mono_Enolate Monoalkylated Enolate Monoalkylated->Mono_Enolate + Base - H+ (Competing Reaction) Dialkylated Dialkylated Ester Mono_Enolate->Dialkylated + R-X (Dialkylation)

Caption: Reaction pathways in diethyl malonate alkylation.

TroubleshootingWorkflow Start High Dialkylation Observed CheckStoichiometry Check Stoichiometry (Ester:Base:Halide) Start->CheckStoichiometry CheckTemp Review Reaction Temperature Start->CheckTemp CheckAddition Evaluate Alkyl Halide Addition Rate Start->CheckAddition SolutionStoichiometry Use 1.1 : 1.0 : 1.0 Ratio CheckStoichiometry->SolutionStoichiometry SolutionTemp Maintain Low Temp (0 °C - RT) CheckTemp->SolutionTemp SolutionAddition Add Alkyl Halide Slowly CheckAddition->SolutionAddition

Caption: Troubleshooting workflow for preventing dialkylation.

References

Technical Support Center: Purification of Diethyl 2-(ethoxymethyl)malonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diethyl 2-(ethoxymethyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the vacuum distillation of this compound. As Senior Application Scientists, we understand the nuances of this process and have compiled this guide to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure, reported to be between 279-283 °C.[1][2] At these elevated temperatures, the compound is prone to decomposition.[3] Vacuum distillation allows for the boiling point to be significantly lowered, enabling purification at a temperature that minimizes the risk of degradation.[4]

Q2: What are the expected boiling point and pressure ranges for a successful distillation?

A2: The boiling point of this compound is dependent on the vacuum achieved. Below is a table summarizing reported values from literature to guide your experimental setup.

Pressure (mmHg)Boiling Point (°C)
0.2597.2 - 110
0.9109 - 111
1770 - 100 (for removal of impurities)
70169 - 170
Atmospheric279 - 283 (with decomposition)
(Data compiled from multiple sources[1][5][6])

Q3: What are the primary impurities I should be aware of when purifying this compound?

A3: The most common and challenging impurity is diethyl diethoxymethylmalonate, which can form as a byproduct during synthesis.[1][2][5] This impurity has a boiling point very close to the desired product, making separation by distillation difficult. Other potential impurities include unreacted starting materials such as diethyl malonate and solvents used in the reaction.[5][6]

Q4: How can I monitor the purity of my fractions during distillation?

A4: Due to the close boiling points of this compound and its primary impurity, diethyl diethoxymethylmalonate, monitoring the boiling point alone is often insufficient.[1][2][5] It is highly recommended to monitor the refractive index of the collected fractions. The refractive index of pure this compound is approximately 1.462 at 20°C.[3][7] A significant deviation from this value may indicate the presence of impurities.

Q5: What are the key safety precautions I should take when performing this vacuum distillation?

A5: this compound is known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[8][9][10][11] It may also cause allergic skin or respiratory reactions.[9][11][12] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][10]

  • Avoid inhalation of vapors and contact with skin and eyes.[9][10]

  • Ensure all glassware is free of cracks and stars, as vacuum distillation puts stress on the equipment.

  • Use a safety shield around the distillation apparatus.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the vacuum distillation of this compound.

Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum

  • Possible Cause: Leaks in the distillation setup are a common problem in vacuum distillation.[13] These can occur at ground glass joints, tubing connections, or through cracks in the glassware.

  • Troubleshooting Steps:

    • Systematically check all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Avoid using excessive grease which can contaminate the product.[14]

    • Inspect glassware: Carefully examine all flasks, condensers, and adapters for any cracks or defects.

    • Check tubing: Ensure all vacuum tubing is in good condition and free of holes or cracks. Secure tubing with appropriate clamps.

    • Isolate the pump: Disconnect the vacuum pump from the distillation apparatus and connect it directly to a vacuum gauge to ensure it is reaching its specified ultimate pressure. If not, the pump may require servicing.

    • Perform a leak test: Assemble the dry, empty distillation apparatus, apply vacuum, and then close the system off from the pump. A rapid rise in pressure indicates a leak.

Issue 2: Product Appears Contaminated or has an Incorrect Refractive Index

  • Possible Cause: Co-distillation with impurities, particularly diethyl diethoxymethylmalonate, is a likely cause.[1][2][5]

  • Troubleshooting Steps:

    • Improve fractionation efficiency: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to enhance separation.[5]

    • Careful monitoring of refractive index: Collect smaller fractions and measure the refractive index of each. Fractions with a refractive index significantly different from ~1.462 should be considered impure.[5]

    • Initial low-vacuum distillation: Before distilling the main product, you can perform an initial distillation at a moderate vacuum (e.g., 15-20 mmHg) to remove lower-boiling impurities like unreacted diethyl malonate.[5]

Issue 3: Bumping or Uncontrolled Boiling in the Distillation Flask

  • Possible Cause: Uneven heating or the absence of boiling chips/a magnetic stirrer can lead to superheating of the liquid followed by violent boiling (bumping).

  • Troubleshooting Steps:

    • Ensure smooth boiling: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. For vacuum distillation, a magnetic stirrer is generally preferred.[15]

    • Use a heating mantle and stir plate: This provides even and controlled heating of the distillation flask.

    • Avoid excessive heating: Increase the temperature of the heating mantle gradually to prevent sudden, uncontrolled boiling.

Issue 4: The Compound is Decomposing in the Distillation Flask

  • Possible Cause: The distillation temperature is too high, or there are residual acidic or basic impurities that catalyze decomposition.

  • Troubleshooting Steps:

    • Achieve a lower vacuum: A better vacuum will lower the boiling point and reduce the risk of thermal decomposition.[4] Service your vacuum pump or use a higher-performance pump if necessary.

    • Neutralize the crude product: Before distillation, wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and drying with a suitable agent like anhydrous magnesium sulfate.[14]

Experimental Workflow & Diagrams

Standard Vacuum Distillation Setup

Below is a diagram illustrating a standard setup for the vacuum distillation of this compound.

G cluster_heating Heating & Boiling cluster_separation Separation & Condensation cluster_collection Collection & Monitoring cluster_vacuum Vacuum System Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Fractionating Column Fractionating Column Distillation Flask->Fractionating Column Crude Product Crude Product Crude Product->Distillation Flask Stir Bar Stir Bar Stir Bar->Distillation Flask Condenser Condenser Fractionating Column->Condenser Water Out Water Out Condenser->Water Out Vacuum Adapter Vacuum Adapter Condenser->Vacuum Adapter Water In Water In Water In->Condenser Receiving Flask Receiving Flask Vacuum Adapter->Receiving Flask Cold Trap Cold Trap Vacuum Adapter->Cold Trap Vacuum Gauge Vacuum Gauge Cold Trap->Vacuum Gauge Vacuum Pump Vacuum Pump Vacuum Gauge->Vacuum Pump

Caption: Standard vacuum distillation apparatus.

Troubleshooting Decision Tree for Poor Vacuum

This diagram provides a logical workflow for diagnosing the cause of an inadequate vacuum.

G start Poor Vacuum Achieved pump_check Isolate & test pump start->pump_check pump_ok Pump OK? pump_check->pump_ok service_pump Service/replace pump pump_ok->service_pump No system_check Inspect glassware for cracks pump_ok->system_check Yes cracks_found Cracks found? system_check->cracks_found replace_glassware Replace damaged glassware cracks_found->replace_glassware Yes joint_check Check all joints & seals cracks_found->joint_check No leak_found Leak found? joint_check->leak_found reseal_joint Re-grease/reseal joint leak_found->reseal_joint Yes tubing_check Inspect tubing for damage leak_found->tubing_check No end Vacuum should be stable reseal_joint->end tubing_ok Tubing OK? tubing_check->tubing_ok replace_tubing Replace tubing tubing_ok->replace_tubing No tubing_ok->end Yes

Caption: Decision tree for troubleshooting vacuum leaks.

References

Technical Support Center: Diethyl 2-(ethoxymethyl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of diethyl 2-(ethoxymethyl)malonate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction intricacies. This guide will help you troubleshoot common issues, understand the causality behind experimental choices, and ultimately, optimize your synthetic outcomes. The synthesis of this compound, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity. This document provides a comprehensive overview of these potential challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most prevalent side product is the dialkylated species, diethyl 2,2-bis(ethoxymethyl)malonate. This occurs because the mono-alkylated product, this compound, still possesses an acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with a second molecule of the ethoxymethylating agent.[1]

Q2: I observe a significant amount of an alkene in my crude product mixture. What is the likely cause?

A2: The presence of an alkene, specifically diethyl methylenemalonate, is likely due to a competing E2 elimination reaction. The basic conditions used to deprotonate diethyl malonate can also promote the elimination of HCl from the alkylating agent, chloromethyl ethyl ether, especially if the reaction temperature is too high.

Q3: My yield is low, and I have a significant amount of unreacted diethyl malonate. What could be the issue?

A3: Low conversion of diethyl malonate can be attributed to several factors:

  • Insufficient Base: Ensure that at least one full equivalent of a strong base, such as sodium ethoxide, is used to completely deprotonate the diethyl malonate.

  • Inactive Alkylating Agent: The alkylating agent, chloromethyl ethyl ether, can degrade, especially if exposed to moisture. It is advisable to use a freshly opened bottle or distill it before use.

  • Low Reaction Temperature: While higher temperatures can favor elimination, a temperature that is too low may result in a sluggish reaction.

Q4: I am observing hydrolysis of my ester groups. How can I prevent this?

A4: Hydrolysis of the diethyl ester groups to the corresponding carboxylic acid can occur if water is present in the reaction mixture. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Troubleshooting Guide

Issue 1: High levels of Dialkylated Product
  • Symptoms:

    • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to diethyl 2,2-bis(ethoxymethyl)malonate.

    • Difficulty in purifying the desired mono-alkylated product by distillation or chromatography due to similar boiling points and polarities.

  • Root Cause Analysis:

    • The mono-alkylated product is still acidic enough to be deprotonated by the base, leading to a second alkylation.[1]

  • Solutions:

    • Stoichiometry Control: Use a slight excess of diethyl malonate (1.1 to 1.5 equivalents) relative to the alkylating agent. This will increase the probability of the base reacting with the starting material rather than the mono-alkylated product.

    • Slow Addition of Alkylating Agent: Add the chloromethyl ethyl ether dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Choice of Base: While sodium ethoxide is commonly used, a bulkier base might show slightly higher selectivity for mono-alkylation, although this can also lead to increased elimination.

Issue 2: Formation of Diethyl Methylenemalonate
  • Symptoms:

    • Presence of a volatile impurity with a characteristic alkene signal in the 1H NMR spectrum.

    • Lower than expected yield of the desired product.

  • Root Cause Analysis:

    • The ethoxide base can act as a nucleophile for substitution or as a base for elimination. With a primary halide like chloromethyl ethyl ether, substitution is generally favored, but elimination can become significant at elevated temperatures.[2]

  • Solutions:

    • Temperature Control: Maintain a low to moderate reaction temperature. The reaction is often carried out at or below room temperature initially, followed by gentle heating if necessary.

    • Base Selection: Using a less sterically hindered and less basic nucleophile could potentially reduce elimination, but this may also slow down the desired alkylation.

Issue 3: Presence of Formaldehyde or its Polymers
  • Symptoms:

    • Formation of a white precipitate (paraformaldehyde) in the reaction flask.

    • Complex mixture of byproducts observed in the crude analysis.

  • Root Cause Analysis:

    • Chloromethyl ethyl ether can hydrolyze in the presence of water to form formaldehyde and ethanol.[3][4] Formaldehyde can then polymerize or participate in other side reactions.

  • Solutions:

    • Anhydrous Conditions: Meticulously dry all glassware and solvents. Use freshly opened or distilled reagents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction.

Summary of Common Side Products

Side ProductStructureCauseTroubleshooting Steps
Diethyl 2,2-bis(ethoxymethyl)malonateEtOOC-C(CH₂OEt)₂-COOEtReaction of the mono-alkylated product with a second equivalent of the alkylating agent.[1]- Use an excess of diethyl malonate.- Slow addition of the alkylating agent.
Diethyl MethylenemalonateEtOOC-C(=CH₂)-COOEtE2 elimination of the alkylating agent promoted by the base.- Maintain a low reaction temperature.- Consider a less hindered base.
Diethyl Malonate (unreacted)EtOOC-CH₂-COOEt- Incomplete deprotonation.- Inactive alkylating agent.- Use at least one equivalent of a strong base.- Use fresh or distilled chloromethyl ethyl ether.
Malonic Acid Diethyl Ester Monocarboxylic AcidEtOOC-CH(CH₂OEt)-COOHHydrolysis of one of the ester groups due to the presence of water.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Formaldehyde/ParaformaldehydeHCHO / (CH₂O)nHydrolysis of chloromethyl ethyl ether.[3][4]- Ensure strictly anhydrous conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Chloromethyl ethyl ether

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Base Preparation (if preparing in situ): Under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal in small pieces to anhydrous ethanol at 0 °C in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate dropwise via the dropping funnel at a rate that maintains the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add chloromethyl ethyl ether dropwise from the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Reaction Pathway and Side Reactions Diagram

Synthesis_and_Side_Products cluster_reactants Reactants cluster_products Products and Side Products DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate + NaOEt NaOEt Sodium Ethoxide (Base) CMEE Chloromethyl Ethyl Ether (Alkylating Agent) Elimination Diethyl Methylenemalonate (Side Product) CMEE->Elimination + NaOEt (E2) Hydrolysis_CMEE Formaldehyde + Ethanol (Side Products) CMEE->Hydrolysis_CMEE + H₂O Main_Product This compound (Desired Product) Enolate->Main_Product + CMEE (SN2) Dialkylated Diethyl 2,2-bis(ethoxymethyl)malonate (Side Product) Main_Product->Dialkylated + Enolate + CMEE Hydrolysis_Ester Carboxylic Acid (Side Product) Main_Product->Hydrolysis_Ester + H₂O

References

Technical Support Center: Optimizing Reaction Conditions for Diethyl 2-(Ethoxymethyl)malonate Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the alkylation of diethyl 2-(ethoxymethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure your success.

Introduction

The alkylation of this compound is a cornerstone of malonic ester synthesis, enabling the formation of a wide array of substituted carboxylic acids and other valuable intermediates.[1][2] The presence of the ethoxymethyl substituent introduces specific stereoelectronic considerations that can influence reaction outcomes. Achieving high yields of the desired mono-alkylated product while minimizing side reactions is paramount. This guide provides a structured approach to understanding and optimizing the critical parameters of this reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the alkylation of this compound.

Low or No Product Formation

Q1: I am not observing any formation of my desired alkylated product. What are the likely causes and how can I resolve this?

A1: Complete lack of product formation typically points to an issue with one of the core components of the reaction: the base, the substrate, or the alkylating agent.

  • Inactive Base: The most common culprit is an inactive or insufficient amount of base.

    • Moisture: Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are highly sensitive to moisture. Ensure you are using a freshly opened bottle of base or that it has been stored under anhydrous conditions.[3]

    • Improper Formation of Ethoxide: If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the sodium has completely reacted before adding the malonic ester. The ethanol must be anhydrous.

  • Poor Quality Starting Materials:

    • This compound: Verify the purity of your starting material. Impurities can interfere with the reaction.

    • Alkylating Agent: Alkyl halides can degrade over time. Use a fresh bottle or purify the alkylating agent before use.

  • Insufficient Reaction Temperature: While enolate formation is often performed at room temperature or below, the subsequent alkylation step may require heating to proceed at a reasonable rate, especially with less reactive alkyl halides.

Formation of Multiple Products

Q2: My reaction mixture shows the presence of multiple spots on TLC, including what I suspect is a dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: The formation of a dialkylated side product is a well-known challenge in malonic ester synthesis.[1][4][5] This occurs because the mono-alkylated product still possesses an acidic proton that can be removed by the base, leading to a second alkylation.

  • Stoichiometry of Reagents:

    • Excess Malonate: Using a slight excess (1.1 to 1.5 equivalents) of this compound relative to the base and alkylating agent can help minimize dialkylation by ensuring the base is consumed in the formation of the initial enolate.[6]

  • Reaction Conditions:

    • Controlled Addition: Add the alkylating agent slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant initial enolate.

    • Choice of Base: While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) can sometimes provide better control.

Q3: I am observing a significant amount of an elimination product, especially when using secondary alkyl halides. How can I favor the desired SN2 reaction?

A3: The enolate of this compound is a strong base, which can promote the E2 elimination of secondary and tertiary alkyl halides, competing with the desired SN2 alkylation.[4][7]

  • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides as they are much less prone to elimination reactions.[7]

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Base Selection: Using a less sterically hindered base may slightly favor the SN2 pathway.

Unexpected Side Products

Q4: I have identified a side product with a different ester group than my starting material. What could be the cause?

A4: This is likely due to transesterification. This occurs when the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with a diethyl ester).[1][4]

  • Matching Base and Ester: To prevent transesterification, always use a base with an alkoxide that corresponds to the ester group of your malonate. For this compound, use sodium ethoxide (NaOEt).[1][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of this compound?

A1: The most common and generally effective base is sodium ethoxide (NaOEt) in anhydrous ethanol.[5][8] This is because it is sufficiently basic to deprotonate the malonic ester (pKa ≈ 13) and avoids the issue of transesterification.[8] For certain applications, particularly when trying to avoid alcohol as a solvent, sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[10]

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent is closely tied to the choice of base.

  • When using sodium ethoxide , the solvent of choice is anhydrous ethanol .[11]

  • When using sodium hydride , polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they do not react with the base and can help to solvate the intermediate enolate.

Q3: At what temperature should I run the reaction?

A3: The reaction is typically carried out in two stages:

  • Enolate Formation: The deprotonation of this compound with sodium ethoxide in ethanol is often performed at room temperature or slightly above (up to 50 °C) to ensure complete formation of the enolate.[12]

  • Alkylation: The addition of the alkyl halide and the subsequent reaction can be performed at a range of temperatures. For reactive alkyl halides (e.g., benzyl or allyl halides), room temperature may be sufficient. For less reactive primary alkyl halides, heating to reflux may be necessary to drive the reaction to completion.[12]

Q4: How can I effectively purify the final alkylated product?

A4: Purification is typically achieved through vacuum distillation .[12]

  • First, the solvent is removed under reduced pressure.

  • The crude product is then washed with water to remove any remaining salts.

  • Finally, the product is distilled under high vacuum to separate it from unreacted starting materials and any high-boiling side products.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound

This protocol provides a general guideline and may require optimization for specific substrates.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 50 mmol scale reaction).

  • Base Formation: Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol to form sodium ethoxide in situ. Allow the sodium to react completely.

  • Enolate Formation: To the resulting sodium ethoxide solution, add this compound (1.0-1.2 equivalents) dropwise at room temperature. Stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Data Presentation

Parameter Condition A (Standard) Condition B (Forcing) Condition C (High Selectivity) Potential Outcome
Base Sodium Ethoxide (1.0 eq)Sodium Ethoxide (1.1 eq)Sodium Hydride (1.0 eq)NaH can offer better control for some substrates.
Solvent Anhydrous EthanolAnhydrous EthanolAnhydrous THFSolvent choice is dictated by the base.
Temperature RefluxHigher Reflux Temp (e.g., Toluene)Room TemperatureHigher temperatures can increase reaction rate but may promote side reactions.
Substrate eq. 1.11.01.5Excess substrate favors mono-alkylation.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol add_malonate Add this compound prep_base->add_malonate prep_setup Assemble Flame-Dried Glassware under N2 prep_setup->prep_base form_enolate Stir to Form Enolate add_malonate->form_enolate add_alkyl_halide Add Alkyl Halide form_enolate->add_alkyl_halide reflux Heat to Reflux add_alkyl_halide->reflux quench Quench Reaction reflux->quench extract Aqueous Workup & Extraction quench->extract purify Vacuum Distillation extract->purify product Pure Alkylated Product purify->product

Caption: Experimental workflow for the alkylation of this compound.

Troubleshooting Logic

G cluster_low_yield Low/No Yield cluster_side_products Side Products start Problem Encountered check_base Check Base Activity (Anhydrous Conditions) start->check_base check_sm Verify Starting Material Purity start->check_sm check_temp Increase Reaction Temperature start->check_temp dialkylation Dialkylation? -> Use excess malonate start->dialkylation elimination Elimination? -> Lower temp, use primary halide start->elimination transester Transesterification? -> Match base to ester start->transester

Caption: Troubleshooting decision tree for common alkylation issues.

References

Technical Support Center: Optimizing Mono-alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for improving the yield of mono-alkylated diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this cornerstone of organic synthesis. Here, we move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant Formation of Dialkylated Product

Question: My reaction is producing a substantial amount of a higher molecular weight product alongside my desired mono-alkylated diethyl malonate. What's happening, and how can I suppress this side reaction?

Answer: This is the most common challenge in malonic ester synthesis. The formation of a dialkylated product occurs because the mono-alkylated product still possesses a weakly acidic proton on the α-carbon.[1][2] This proton can be removed by the base to form a new enolate, which then reacts with another equivalent of the alkylating agent.[1]

  • Stoichiometric Control: Carefully control the molar ratios of your reactants. Using a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the base and the alkylating agent can favor mono-alkylation.[3][4] This ensures that the enolate of the starting material is statistically more likely to react than the enolate of the mono-alkylated product.[4]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture.[1] This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate.

  • Choice of Base: While a strong base is necessary to deprotonate diethyl malonate, the choice and amount can influence selectivity. Using exactly one equivalent of a strong base like sodium ethoxide (NaOEt) is crucial for mono-alkylation.[3] For certain applications, a milder base such as potassium carbonate with a phase-transfer catalyst may offer better control.[4][5]

  • Temperature Management: Running the reaction at lower temperatures can sometimes improve the selectivity for the mono-alkylated product.[6]

Issue 2: Low Yield and Formation of an Alkene Byproduct

Question: My yield is low, and I've identified an alkene derived from my alkyl halide in the crude product. What is causing this?

Answer: This indicates a competing E2 elimination reaction. The basic conditions required to deprotonate diethyl malonate can also promote the elimination of HX from your alkyl halide, especially if you are using a secondary or tertiary alkyl halide.[1]

  • Alkyl Halide Selection: Whenever possible, use primary or methyl alkyl halides, as they are less prone to elimination reactions.[1][6] Secondary halides often react poorly, and tertiary halides are generally unsuitable for this reaction.[1][2]

  • Base Selection: A bulky, non-nucleophilic base might be considered, but this can be a delicate balance, as highly hindered bases can sometimes favor elimination.

  • Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination pathway.[1]

Issue 3: Presence of Hydrolyzed or Transesterified Byproducts

Question: My workup is revealing the presence of carboxylic acids or esters with different alkyl groups than my starting materials. How can I prevent this?

Answer: These side products arise from hydrolysis and transesterification, respectively.

  • Hydrolysis: The presence of water during the reaction or workup, especially under basic conditions, can lead to the hydrolysis of the ester groups to form carboxylic acids.[1][6]

  • Transesterification: This occurs when the alkoxide base used does not match the alkyl groups of the ester.[7][8] For example, using sodium methoxide with diethyl malonate can lead to the formation of dimethyl malonate and ethyl methyl malonate.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.[3]

  • Matching Base and Ester: Always use an alkoxide base that corresponds to the alkyl group of your malonic ester (e.g., sodium ethoxide for diethyl malonate).[3][7][8]

Experimental Protocols

Protocol 1: Standard Mono-alkylation of Diethyl Malonate

This protocol outlines a standard procedure for the selective mono-alkylation of diethyl malonate using sodium ethoxide.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir until all the sodium has reacted to form sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]

  • Alkylation: Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using TLC or GC until the starting material is consumed.[1]

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.[1][3]

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

reaction_mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) cluster_side_reaction Side Reaction (Dialkylation) Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate  NaOEt (Base) Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product  R-X (Alkyl Halide) Dialkylated Product Dialkylated Product Mono-alkylated Product->Dialkylated Product  1. NaOEt  2. R-X

Caption: The reaction pathway for the mono-alkylation of diethyl malonate and the competing dialkylation side reaction.

Troubleshooting Flowchart

troubleshooting_flowchart Start Start Low Yield? Low Yield? Start->Low Yield? Dialkylation? Dialkylation? Low Yield?->Dialkylation? Yes Check Reaction Completion Check Reaction Completion Low Yield?->Check Reaction Completion No Alkene Formation? Alkene Formation? Dialkylation?->Alkene Formation? No Adjust Stoichiometry\n(Excess Malonate) Adjust Stoichiometry (Excess Malonate) Dialkylation?->Adjust Stoichiometry\n(Excess Malonate) Yes Hydrolysis/Transesterification? Hydrolysis/Transesterification? Alkene Formation?->Hydrolysis/Transesterification? No Use Primary Alkyl Halide\nLower Temperature Use Primary Alkyl Halide Lower Temperature Alkene Formation?->Use Primary Alkyl Halide\nLower Temperature Yes Use Anhydrous Conditions\nMatch Base to Ester Use Anhydrous Conditions Match Base to Ester Hydrolysis/Transesterification?->Use Anhydrous Conditions\nMatch Base to Ester Yes Optimize Purification Optimize Purification Hydrolysis/Transesterification?->Optimize Purification No Optimize Reaction Time/Temp Optimize Reaction Time/Temp Check Reaction Completion->Optimize Reaction Time/Temp Slow Alkyl Halide Addition Slow Alkyl Halide Addition Adjust Stoichiometry\n(Excess Malonate)->Slow Alkyl Halide Addition Optimize Base/Temp Optimize Base/Temp Use Primary Alkyl Halide\nLower Temperature->Optimize Base/Temp Optimize Workup Optimize Workup Use Anhydrous Conditions\nMatch Base to Ester->Optimize Workup Slow Alkyl Halide Addition->Optimize Base/Temp

Caption: A decision tree for troubleshooting common issues in the mono-alkylation of diethyl malonate.

Data Summary Table

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 1.1-1.2 eq. Diethyl Malonate : 1.0 eq. Base : 1.0 eq. Alkyl HalideA slight excess of diethyl malonate favors the reaction of its enolate over the mono-alkylated product's enolate.[1][3]
Base Sodium Ethoxide (for Diethyl Malonate)Matching the alkoxide to the ester prevents transesterification.[3][7][8]
Alkyl Halide Primary or Methyl HalidesMinimizes competing E2 elimination reactions.[1][6]
Temperature Room temperature for deprotonation, then gentle heatingLower temperatures can improve selectivity by favoring SN2 over E2.[1][6]
Solvent Anhydrous EthanolProtic solvent for alkoxide bases; anhydrous conditions prevent hydrolysis.[3]
Addition Rate Slow, dropwise addition of alkyl halideMaintains a low concentration of the alkylating agent to favor reaction with the more abundant starting enolate.[1]

References

Technical Support Center: Catalyst and Condition Selection for Diethyl 2-(ethoxymethyl)malonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Diethyl 2-(ethoxymethyl)malonate (DEEMM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to help you navigate your synthetic challenges.

Part 1: General FAQs for this compound (DEEMM)

This section addresses fundamental questions about the handling, properties, and primary uses of DEEMM.

Q1: What is this compound (DEEMM) and what are its main applications?

A: this compound (CAS 87-13-8) is a versatile organic reagent widely used as a building block for complex molecules.[1] Its structure features an activated carbon-carbon double bond, making it an excellent electrophile for various nucleophilic addition and substitution reactions. Its most prominent application is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines, which are precursors to many pharmaceuticals, including quinolone antibiotics like flumequine and norfloxacin.[2][3]

Q2: My DEEMM starting material shows a minor impurity in the NMR/GC analysis. What is it and how can I purify it?

A: A common impurity in commercially available DEEMM is diethyl diethoxymethylmalonate .[4][5] This impurity arises during the synthesis of DEEMM and is notoriously difficult to separate by standard distillation due to very similar boiling points.[5][6] For most applications, including the Gould-Jacobs reaction, small amounts of this impurity do not significantly interfere. However, if high purity is required, the best approach is to monitor the purification by refractive index during fractional vacuum distillation rather than by boiling point alone.[4][5]

Q3: What are the key safety considerations when working with DEEMM?

A: DEEMM is a combustible liquid and is considered moderately toxic by ingestion and a skin irritant.[2][4] Standard laboratory safety protocols should be followed: work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of vapors. When heated to decomposition, it can emit acrid fumes.[4]

Part 2: The Gould-Jacobs Reaction: "Catalyst" Selection & Condition Optimization

The Gould-Jacobs reaction is the cornerstone of DEEMM chemistry. It proceeds in two key stages: an initial nucleophilic substitution/condensation with an aniline to form an intermediate, followed by a high-temperature cyclization to form the quinoline ring system.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the role of a "catalyst" in the Gould-Jacobs reaction?

A: This is a critical point of clarification. The Gould-Jacobs reaction is often misunderstood in terms of catalysis.

  • Step 1 (Condensation): The initial reaction between an aniline and DEEMM to form the diethyl (anilinomethylene)malonate intermediate is typically performed without an external catalyst .[9] The reaction is driven by heating the two reactants together, which facilitates the nucleophilic attack of the aniline and subsequent elimination of ethanol.[7][10]

  • Step 2 (Cyclization): The subsequent intramolecular cyclization of the intermediate is almost exclusively a thermal process , not a catalytic one.[7][11] It requires high temperatures (typically 240-260 °C) to overcome the activation energy for the 6-electron electrocyclization.[12] Therefore, the primary "catalyst" is heat, and success depends on selecting the appropriate high-boiling solvent and temperature profile.

Q2: How do I choose the optimal conditions for the initial condensation step?

A: The goal is to cleanly form the diethyl (anilinomethylene)malonate intermediate. For most anilines, simply heating the neat mixture of the aniline and DEEMM (in a 1:1 molar ratio) on a steam bath or in an oil bath at 100-130 °C for 1-2 hours is sufficient.[9][13] The reaction can be monitored by TLC or by observing the cessation of ethanol evolution. Applying a vacuum at the end of the reaction can help remove the ethanol formed and drive the equilibrium toward the product.[9]

Q3: What is the best solvent for the thermal cyclization step, and why is it so important?

A: The choice of solvent is critical for achieving the high temperatures required for cyclization while maintaining a homogeneous solution and preventing thermal decomposition. The ideal solvent should have a boiling point above 250 °C and be chemically inert under the reaction conditions.

  • Dowtherm A or Diphenyl Ether: These are the most commonly used solvents, with boiling points around 257 °C.[11][13] They are excellent heat-transfer media and are inert, preventing side reactions.

  • Mineral Oil: Another high-boiling, inert option that can be used. The solvent's role is purely physical: to act as a heat bath to ensure uniform and sustained high temperature for the intramolecular cyclization.

Q4: How do substituents on the aniline ring affect the required cyclization conditions?

A: The electronic nature of the aniline substituents significantly impacts the ease of cyclization.

  • Electron-Donating Groups (EDG): Anilines with EDGs (e.g., -OCH₃, -CH₃) at the meta-position are particularly effective in the Gould-Jacobs reaction.[7] The EDG increases the nucleophilicity of the aromatic ring, facilitating the electrophilic attack during cyclization.

  • Electron-Withdrawing Groups (EWG): Anilines with EWGs (e.g., -NO₂, -CF₃) make the aromatic ring electron-deficient, which disfavors the cyclization step. These substrates may require higher temperatures or longer reaction times, and often result in lower yields.[13]

Troubleshooting Guide

Problem: My initial condensation reaction is sluggish or gives a low yield of the anilinomethylenemalonate intermediate.

  • Probable Cause 1: Insufficient Temperature. The reaction requires thermal energy to proceed.

    • Solution: Ensure your reaction temperature is between 100-130 °C. If using a steam bath, ensure it is providing vigorous steam. An oil bath provides more precise temperature control.

  • Probable Cause 2: Reversible Reaction. The condensation produces ethanol, and the reaction is reversible.

    • Solution: After the initial heating period, apply a gentle vacuum to the reaction flask (while warm) to remove the ethanol by-product. This will shift the equilibrium towards the desired intermediate according to Le Châtelier's principle.

  • Probable Cause 3: Sterically Hindered or Deactivated Aniline. Very bulky anilines or those with strong electron-withdrawing groups may react slowly.

    • Solution: Increase the reaction time and/or temperature slightly (e.g., to 140 °C). Consider using a slight excess (1.1 equivalents) of DEEMM.

Problem: The thermal cyclization step is not proceeding, or the yield is very low.

  • Probable Cause 1: Insufficient Temperature. This is the most common reason for failure. The cyclization has a high activation energy.

    • Solution: Ensure your heat-transfer medium (e.g., diphenyl ether) is refluxing, which corresponds to a temperature of ~250-260 °C. Use a high-temperature thermometer to verify. A standard mercury or alcohol thermometer may not be suitable. A sand bath or a heating mantle with a temperature controller is recommended for reaching these temperatures.[12]

  • Probable Cause 2: Reaction Time is Too Short. While higher temperatures reduce reaction times, the reaction still needs sufficient time for completion.

    • Solution: A typical reaction time is 15-30 minutes at reflux.[12] If the reaction is slow, you can extend this time, but be cautious of potential decomposition. Monitor the reaction by taking small aliquots (if safe and practical) and analyzing by TLC or LC-MS.

  • Probable Cause 3: Deactivating Substituents. As mentioned, electron-withdrawing groups on the aniline ring hinder the reaction.

    • Solution: For these challenging substrates, you may need to push the temperature higher if possible (e.g., using a higher-boiling solvent) or accept a lower yield. Alternative synthetic routes might be necessary for highly deactivated systems.

Problem: I am observing significant charring and dark polymer formation during cyclization.

  • Probable Cause: Thermal Decomposition. The intermediate or the product is decomposing at the high temperatures required for cyclization. This can happen if the reaction time is too long or the temperature is unnecessarily high.

    • Solution: Optimize the reaction time. Run a time-course study to find the point of maximum product formation before significant degradation occurs. For example, analyze aliquots at 5, 10, 15, and 20 minutes to find the sweet spot.[12] Ensure the intermediate is pure before the cyclization step, as impurities can promote polymerization.

Part 3: Experimental Protocols & Data

Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylate

This two-step protocol is a representative example of the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl ({[3-chlorophenyl]amino}methylene)malonate

  • Setup: Place 3-chloroaniline (12.75 g, 0.1 mol) and this compound (21.6 g, 0.1 mol) in a 100 mL round-bottom flask equipped with a short path distillation head.

  • Reaction: Heat the flask in an oil bath at 120-130 °C for 2 hours. Ethanol will begin to distill from the reaction mixture.

  • Work-up: After 2 hours, cool the mixture slightly. Apply a vacuum to the apparatus to distill off the remaining ethanol and any unreacted starting materials. The resulting crude oil or solid is the intermediate and is typically used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Setup: In a fume hood, add diphenyl ether (100 mL) to a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer. Heat the diphenyl ether to a vigorous reflux (~250 °C) using a heating mantle.

  • Reaction: Slowly add the crude intermediate from Step 1 to the refluxing diphenyl ether over 5-10 minutes.

  • Heating: Maintain the reflux for an additional 15-20 minutes after the addition is complete.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Add petroleum ether or hexane (100 mL) to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with petroleum ether to remove the diphenyl ether, and dry it in a vacuum oven. The product can be further purified by recrystallization if necessary.

Data Summary: Cyclization Conditions

The following table provides a general guideline for the cyclization conditions based on the aniline substrate.

Aniline SubstrateSubstituent TypeTypical Cyclization Temp (°C)Expected OutcomeReference(s)
AnilineNeutral250-260Good yield[7]
m-ToluidineElectron-Donating240-250High yield, potentially faster reaction[7]
m-AnisidineElectron-Donating240-250High yield[7]
3-ChloroanilineElectron-Withdrawing250-260Moderate to good yield[11]
3-(Trifluoromethyl)anilineStrongly EWG250-260+Lower yield, may require longer time[13]

Part 4: Visualizations

Gould-Jacobs Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization DEEMM DEEMM + Aniline Intermediate Anilinomethylene malonate Intermediate DEEMM->Intermediate  Δ, -EtOH Cyclization 6π Electrocyclization Intermediate->Cyclization  High Temp (~250°C)  -EtOH   Tautomerization Keto-Enol Tautomerization Cyclization->Tautomerization Product 4-Hydroxyquinoline (4-Quinolone form) Tautomerization->Product

Caption: Mechanism of the Gould-Jacobs Reaction.

Troubleshooting Workflow: Low Cyclization Yield

This flowchart provides a logical sequence of steps to troubleshoot low yields in the thermal cyclization stage.

Troubleshooting_Workflow start Problem: Low Cyclization Yield q1 Is the reaction temperature ≥250°C? start->q1 s1 Action: Increase heating. Verify temp with high-temp thermometer. q1->s1 No q2 Is the intermediate pure? q1->q2 Yes s1->q1 s2 Action: Purify intermediate (distillation or chromatography) before cyclization. q2->s2 No q3 Is aniline substrate strongly deactivated (EWG)? q2->q3 Yes s2->q2 s3 Action: Increase reaction time. Accept potentially lower yield or consider alternative synthesis. q3->s3 Yes end_node Yield Improved q3->end_node No s3->end_node

Caption: Troubleshooting flowchart for low cyclization yield.

References

Technical Support Center: Removal of Unreacted Starting Materials from EMME Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for purifying products from Ethoxymethylenemalonate (EMME) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials and byproducts.

Introduction

The synthesis of diethyl ethoxymethylenemalonate (EMME) and its derivatives is a cornerstone reaction in the synthesis of quinolone antibiotics and other heterocyclic compounds. The classic approach involves the reaction of diethyl malonate with triethyl orthoformate, typically using acetic anhydride. While the reaction is robust, achieving high purity of the final product is critical for downstream applications and often presents challenges due to the nature of the starting materials and potential intermediates. Incomplete reactions can leave behind starting materials that are difficult to separate from the desired EMME product.[1] This guide provides a structured approach to identifying and removing these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude EMME reaction mixture?

The most common impurities are typically unreacted starting materials and volatile byproducts of the reaction. These include:

  • Diethyl Malonate: A primary starting material.

  • Triethyl Orthoformate: The electrophilic reagent, often used in excess.[2]

  • Acetic Anhydride: Frequently used as a reagent and water scavenger.

  • Ethanol and Ethyl Acetate: Common byproducts formed during the reaction.

  • Ethyl Diethoxymethylmalonate: A key intermediate that can be difficult to separate from the final product if the reaction does not go to completion.

Q2: Why is unreacted diethyl malonate particularly difficult to remove?

The primary challenge lies in the close boiling points of diethyl malonate and the diethyl ethoxymethylenemalonate (EMME) product under vacuum. This makes separation by standard distillation difficult, often requiring highly efficient fractional distillation columns and careful monitoring.

Q3: Can I use a simple aqueous work-up to purify my EMME product?

Yes, an aqueous work-up is a crucial step for removing polar and ionic impurities.[3][4] Washing the crude reaction mixture with water can help remove residual acids (like acetic acid from the anhydride), and a wash with a mild base like sodium bicarbonate solution can neutralize and remove acidic catalysts or byproducts.[5] This is often performed before final purification steps like distillation. However, an aqueous wash alone will not effectively remove non-polar organic impurities like unreacted diethyl malonate or triethyl orthoformate.

Q4: How can I assess the purity of my final EMME product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying residual starting materials by comparing the integration of characteristic peaks of the product versus the impurities.

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying volatile components, providing a clear picture of the product's purity.

  • Refractive Index: During distillation, monitoring the refractive index of the collected fractions is a classic and effective way to track the separation of components. The refractive index will plateau when a pure compound is distilling.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your EMME product.

Problem: My crude product contains significant low-boiling impurities (e.g., ethanol, triethyl orthoformate).
  • Causality: These impurities have significantly lower boiling points than the EMME product. Triethyl orthoformate, in particular, is often used in excess to drive the reaction to completion.[2]

  • Solution: Perform an initial simple distillation at atmospheric or slightly reduced pressure to remove the bulk of these volatile components. The temperature of the distillation head should be monitored closely; a sharp rise will indicate that the lower-boiling fraction has been removed. This step significantly purifies the mixture before the more rigorous final distillation.[2]

Problem: My ¹H NMR spectrum shows a persistent peak for unreacted diethyl malonate after distillation.
  • Causality: As mentioned, the boiling points of diethyl malonate and the EMME product are very close, making separation challenging. This issue is often due to insufficient distillation column efficiency or incomplete initial reaction.

  • Solution:

    • Optimize the Reaction: Ensure the initial reaction is driven as close to completion as possible. A final heating period is often necessary to convert the intermediate ethyl diethoxymethylmalonate into the desired product, as this intermediate is also difficult to separate.

    • High-Efficiency Fractional Distillation: Use a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations) to maximize the number of theoretical plates. Perform the distillation slowly under a high vacuum to allow for proper equilibration and separation. Collect fractions in small volumes and analyze them (e.g., by refractive index or GC) to isolate the purest product.

Problem: My product is dark-colored or contains solid precipitates after the reaction.
  • Causality: Dark colors can arise from polymerization or degradation byproducts, especially if the reaction was overheated. Solid precipitates are often residual catalyst (e.g., zinc chloride) or salts formed during the reaction.

  • Solution:

    • Filtration: Before any work-up or distillation, cool the reaction mixture and filter it to remove any solids. A plug of Celite or glass wool can be used to aid filtration if the particles are very fine.[6]

    • Aqueous Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and wash with water, followed by a brine solution.[3][4] This will remove water-soluble catalysts and some polar, colored impurities.

    • Charcoal Treatment: If the color persists, you can try treating the organic solution with a small amount of activated charcoal, followed by filtration. Note that this can sometimes lead to product loss.[7]

Purification Method Selection Workflow

Choosing the correct purification strategy is critical. The following flowchart provides a decision-making framework for purifying your crude EMME reaction mixture.

G start Crude EMME Reaction Mixture solid_check Are solids present? start->solid_check filter Filter the mixture solid_check->filter Yes liquid_after_filter Filtered Crude Liquid solid_check->liquid_after_filter No filter->liquid_after_filter aqueous_workup Aqueous Work-up (Water/Brine Wash) liquid_after_filter->aqueous_workup volatile_check High concentration of low-boiling starting materials? (e.g., Triethyl Orthoformate) simple_dist Simple Distillation (Atmospheric or mild vacuum) volatile_check->simple_dist Yes concentrated_crude Concentrated Crude Product volatile_check->concentrated_crude No simple_dist->concentrated_crude malonate_check Is unreacted Diethyl Malonate the primary impurity? concentrated_crude->malonate_check frac_dist High-Efficiency Fractional Vacuum Distillation malonate_check->frac_dist Yes column_chrom Silica Gel Column Chromatography (if distillation fails) malonate_check->column_chrom No / Distillation Ineffective final_product Pure EMME Product frac_dist->final_product column_chrom->final_product aqueous_workup->volatile_check

Caption: Decision workflow for EMME purification.

Comparison of Primary Purification Techniques
TechniquePrinciple of SeparationBest For Removing...AdvantagesDisadvantages
Fractional Vacuum Distillation Differences in boiling points of components under reduced pressure.[1]Unreacted triethyl orthoformate, diethyl malonate, ethanol, and other volatile impurities.Highly effective for large-scale purification; cost-effective.Can be ineffective if boiling points are too close; risk of product decomposition at high temperatures.
Column Chromatography Differential adsorption of components to a stationary phase (e.g., silica gel) based on polarity.[1]Structurally similar impurities with different polarities, such as isomers or byproducts that cannot be separated by distillation.High resolution and versatility; can be performed at room temperature.Can be time-consuming and requires large volumes of solvent; may be less practical for very large scales.[7]
Aqueous Extraction/Wash Partitioning of components between two immiscible liquid phases (organic and aqueous) based on solubility and pH.[4][8]Ionic salts, water-soluble catalysts, acidic or basic impurities.Simple, fast, and effective for removing inorganic and highly polar materials.[3]Ineffective for non-polar organic impurities; can lead to emulsions that are difficult to separate.[9]
Crystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.[10][11]Solid byproducts or for purifying solid derivatives of EMME.Can yield very high purity material in a single step.Not applicable if the desired product is a liquid at room temperature (like EMME); requires finding a suitable solvent system.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from established procedures for the synthesis of ethyl ethoxymethylenemalonate.

  • Initial Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a vacuum-jacketed distillation column (e.g., 24-inch Vigreux) packed with glass rings or other suitable packing material for high efficiency.

  • Charge the Flask: Transfer the crude, filtered, and washed EMME product to the distillation flask. Add boiling chips or a magnetic stir bar.

  • Remove Volatiles: If not done previously, first distill off the low-boiling fraction (e.g., unreacted triethyl orthoformate) at a moderate vacuum (e.g., 20-30 mmHg).

  • High Vacuum Distillation: Once the low-boiling components are removed, increase the vacuum to <10 mmHg. Slowly and carefully heat the distillation flask using an oil bath.

  • Collect Fractions: The product, diethyl ethoxymethylenemalonate, will begin to distill. Collect the product over its reported boiling point range (e.g., 148-151 °C at 11 mmHg).

    • Self-Validation: Monitor the refractive index of the collected fractions. A constant refractive index (e.g., nD²⁰ 1.4610–1.4623) indicates the collection of a pure substance. Discard any intermediate fractions where the refractive index is changing.

  • Completion: Stop the distillation when the temperature begins to drop or when a significant amount of dark, high-boiling residue remains in the flask.

Protocol 2: Standard Aqueous Work-up

This is a general procedure to remove polar and ionic impurities prior to final purification.[4][5]

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute it with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at a 2:1 solvent-to-crude ratio.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.

  • Bicarbonate Wash (Optional): To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious, as this may generate CO₂ gas; vent frequently.[9]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and remove the bulk of the dissolved water from the organic layer.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolate Crude Product: Filter or decant the dried organic solution away from the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is ready for final purification.

References

Validation & Comparative

A Researcher's Guide to ¹H NMR Analysis: Distinguishing Diethyl 2-(ethoxymethyl)malonate from its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that successful synthetic chemistry hinges not only on the reaction itself but on the rigorous, unambiguous analysis of its outcome. In the context of drug development and materials science, substituted malonic esters like diethyl 2-(ethoxymethyl)malonate are invaluable building blocks. Their utility, however, is realized through precise chemical transformations—hydrolysis, decarboxylation, and transesterification, among others. Monitoring these reactions and confirming the identity of the resulting products is a task perfectly suited for Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide provides an in-depth comparison of the ¹H NMR spectral signatures of this compound and its common reaction products. We move beyond a simple catalog of chemical shifts, offering insights into the causal relationships between structural changes and their spectral manifestations. This approach is designed to empower researchers to confidently interpret their own experimental data.

Baseline Signature: The ¹H NMR Spectrum of this compound

To analyze any reaction, one must first possess an intimate understanding of the starting material. This compound possesses several distinct proton environments, each giving rise to a characteristic signal. The ethoxymethyl group serves as a protecting group for the hydroxyl functionality, while the diethyl malonate core provides the reactive methylene position.

The expected ¹H NMR spectrum is a composite of three key structural fragments: two ester ethyl groups, the central methine proton, and the ethoxymethyl side chain. The electron-withdrawing nature of the adjacent oxygen atoms and carbonyl groups significantly influences the chemical shifts, pulling signals downfield (to a higher ppm value).[1][2]

Table 1: Predicted ¹H NMR Assignments for this compound

LabelProtonsIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
a -O-CH ₂-O-2Hs4.7 - 4.8Methylene protons between two electronegative oxygen atoms are highly deshielded.
b -O-CH ₂(CH₃)4Hq4.2 - 4.3Methylene protons of the ester ethyl groups, adjacent to an oxygen and a carbonyl group.
c CH (COOEt)₂1Ht3.7 - 3.9Methine proton deshielded by two adjacent carbonyls and coupled to the two protons of a .
d -O-CH ₂(CH₃)2Hq3.5 - 3.7Methylene protons of the ethoxy group, adjacent to an oxygen atom.
e -O-CH₂(C H₃)6Ht1.2 - 1.4Methyl protons of the ester ethyl groups, split by the methylene protons at b .
f -O-CH₂(C H₃)3Ht1.1 - 1.3Methyl protons of the ethoxy group, split by the methylene protons at d .

graph Structure1 {
layout=neato;
node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [fontsize=10, fontname="Arial", color="#5F6368"];

// Define nodes for atoms with positions C1 [label="O", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="O", pos="1,1.5!"]; C4 [label="C", pos="2,0!"]; C5 [label="O", pos="3,0.5!"]; C6 [label="O", pos="2,-1!"]; C7 [label="C", pos="4,0!"]; C8 [label="C", pos="5,0.5!"]; C9 [label="C", pos="3,-1.5!"]; C10 [label="C", pos="4,-2!"]; C11 [label="C", pos="0,-1!"]; C12 [label="O", pos="-1,-1.5!"]; C13 [label="C", pos="-1,-2.5!"]; C14 [label="C", pos="-2,-3!"];

// Define nodes for labels with positions Hb [label="b", pos="3.7,-1.5!", fontcolor="#EA4335"]; He [label="e", pos="4.7,-2!", fontcolor="#34A853"]; Hc [label="c", pos="1.7,-0.3!", fontcolor="#FBBC05"]; Ha [label="a", pos="-0.3,-0.7!", fontcolor="#4285F4"]; Hd [label="d", pos="-1.3,-3.1!", fontcolor="#EA4335"]; Hf [label="f", pos="-2.3,-3.6!", fontcolor="#34A853"];

// Draw bonds C2 -- C1; C2 -- C3 [style=double]; C2 -- C4; C4 -- C5; C5 -- C7; C7 -- C8; C4 -- C6 [style=double]; C6 -- C9; C9 -- C10; C4 -- C11; C11 -- C12; C12 -- C13; C13 -- C14;

// Add H labels to specific carbons H_c [label="H", pos="2.3,0.3!"]; C4 -- H_c; }

Structure of this compound with Proton Labels.

Comparative Analysis of Key Reaction Products

The true analytical power of ¹H NMR is revealed when comparing the spectrum of the starting material to that of its potential products. Each reaction imparts a unique "fingerprint" on the spectrum.

A. Saponification: Formation of Ethoxymethylmalonic Acid

Alkaline hydrolysis, or saponification, of the two ester groups is a common transformation. This reaction is typically carried out with a base like sodium hydroxide (NaOH) in an aqueous or alcoholic solvent, followed by an acidic workup to protonate the resulting dicarboxylate.

Expected Spectral Changes: The most dramatic and diagnostic change is the complete disappearance of the signals corresponding to the two ethyl ester groups (b and e ). Concurrently, a new, very broad signal appears far downfield (typically δ 10-13 ppm), which is characteristic of carboxylic acid protons. The signals for the ethoxymethyl group (a , d , f ) and the methine proton (c ) will remain, though their chemical shifts may be slightly altered by the change in the electronic environment.

Table 2: ¹H NMR Comparison - Saponification Product

Proton LabelStarting Material (δ, ppm)Product: Ethoxymethylmalonic Acid (δ, ppm)Status
b & e 4.2-4.3 (q), 1.2-1.4 (t)DisappearedDiagnostic
a , c , d , f PresentPresent (minor shifts expected)Retained
g (-COOH )Absent10 - 13 (broad s)Diagnostic

graph Reaction1 {
rankdir=LR;
node [shape=none, fontsize=12, fontname="Arial"];
edge [fontsize=10, fontname="Arial"];

// Nodes start [label="this compound"]; reagents [label="1) NaOH, H₂O\n2) H₃O⁺", shape=plaintext]; product [label="Ethoxymethylmalonic Acid"];

// Edges start -> reagents [arrowhead=none]; reagents -> product; }

Reaction Pathway for Saponification.
B. Acid-Catalyzed Hydrolysis and Decarboxylation

Heating a malonic ester derivative in strong acid (e.g., aqueous HBr or H₂SO₄) typically leads to both hydrolysis of the esters and subsequent decarboxylation of the resulting malonic acid intermediate.[3][4] The β-keto acid (in this case, a dicarboxylic acid) is thermally unstable and readily loses CO₂, resulting in a simpler carboxylic acid.

Expected Spectral Changes: This transformation is profound. The entire malonate backbone is eliminated.

  • Disappearance: All signals associated with the diethyl malonate structure (b , c , e ) will disappear.

  • Retention: The ethoxymethyl group signals (a , d , f ) will be modified. The original -O-CH ₂-O- signal (a ) becomes the new -O-CH ₂-CH₂- backbone.

  • Appearance: A new triplet will appear around δ 2.6 ppm, corresponding to the methylene group adjacent to the new carboxylic acid. The methylene group next to the ether oxygen will now be a triplet around δ 3.7 ppm. A broad carboxylic acid proton signal will also appear downfield. Spectral data for the expected product, 3-ethoxypropanoic acid, and its ethyl ester derivative confirm these assignments.[5][6][7]

Table 3: ¹H NMR Comparison - Decarboxylation Product

Proton LabelStarting Material (δ, ppm)Product: 3-Ethoxypropanoic Acid (δ, ppm)Status
b , c , e PresentDisappearedDiagnostic
d 3.5-3.7 (q)~3.5 (q)Retained
f 1.1-1.3 (t)~1.2 (t)Retained
a (becomes h )4.7-4.8 (s)~3.7 (t)Diagnostic Shift & Multiplicity Change
i (-CH ₂COOH)Absent~2.6 (t)Diagnostic
j (-COOH )Absent10 - 12 (broad s)Diagnostic

graph Reaction2 {
layout=dot;
rankdir=LR;
node [shape=record, style=rounded, fontsize=12, fontname="Arial", color="#F1F3F4", fillcolor="#F1F3F4"];
edge [fontsize=10, fontname="Arial", color="#5F6368"];

start [label="{this compound | Signals: a, b, c, d, e, f}"];
intermediate [label="{Ethoxymethylmalonic Acid | Signals: a, c, d, f, g}"];
product [label="{3-Ethoxypropanoic Acid | Signals: d, f, h, i, j}"];

// Define reaction conditions
hydrolysis [label="H₃O⁺, Δ", shape=plaintext];
decarboxylation [label="- CO₂", shape=plaintext];

// Logical flow
start -> hydrolysis [arrowhead=none];
hydrolysis -> intermediate;
intermediate -> decarboxylation [arrowhead=none];
decarboxylation -> product;

}

Logical Flow of Acid Hydrolysis and Decarboxylation.
C. Transesterification

If the reaction is performed in an alcohol solvent (e.g., methanol, CD₃OD) other than ethanol, especially under acidic or basic conditions, transesterification can occur. This reaction swaps the ethyl groups of the esters for the alkyl group of the solvent.

Expected Spectral Changes: This is a more subtle change. The core structure of the molecule remains intact. The key is to observe the ester alkyl signals. For example, in a reaction with methanol, the quartet at δ 4.2-4.3 ppm (b ) and the triplet at δ 1.2-1.4 ppm (e ) corresponding to the ethyl esters will decrease in intensity or disappear entirely. They will be replaced by a sharp singlet around δ 3.7-3.8 ppm, corresponding to the six equivalent protons of the two new methyl ester groups.

Table 4: ¹H NMR Comparison - Transesterification (to Methyl Esters)

Proton LabelStarting Material (δ, ppm)Product: Dimethyl Ester (δ, ppm)Status
b & e 4.2-4.3 (q), 1.2-1.4 (t)DisappearedDiagnostic
a , c , d , f PresentPresent (minor shifts expected)Retained
k (-COOCH ₃)Absent~3.75 (s, 6H)Diagnostic

Experimental Protocols

Scientific integrity requires reproducible methods. The following protocols represent standard, validated procedures for sample preparation and a model reaction.

Protocol 1: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on proper sample preparation. A poorly prepared sample can lead to broad peaks, poor resolution, and spectral artifacts.[8]

Materials:

  • Sample compound (5-20 mg for ¹H NMR)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-20 mg of the dried reaction product into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds). The solvent should completely dissolve the sample and its residual peak should not interfere with important sample signals.[8]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is fully dissolved. Avoid sonication unless necessary, as it can sometimes induce degradation.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. The final solution height should be approximately 4-5 cm.

  • Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints. Cap the tube securely.

  • Labeling: Clearly label the NMR tube with a unique identifier corresponding to your lab notebook entry.

Protocol 2: Model Reaction - Saponification of this compound

This protocol provides a general method for the alkaline hydrolysis of the starting material.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 1 M Hydrochloric Acid (HCl) solution

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Hydrolysis: Add 1 M aqueous NaOH (2.5 eq) to the flask. Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Acidification: Slowly and carefully add 1 M HCl with stirring until the pH of the solution is ~1. This protonates the dicarboxylate to form the diacid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ethoxymethylmalonic acid.

  • Analysis: Prepare a sample for ¹H NMR analysis as described in Protocol 1 to confirm the structure.

Conclusion: A Logic-Based Approach to Spectral Interpretation

By systematically analyzing the key regions of the ¹H NMR spectrum, one can confidently distinguish this compound from its primary reaction products. The interpretation should follow a logical workflow:

Decision workflow for product identification via ¹H NMR.

The presence or absence of the characteristic ethyl ester signals serves as the primary decision point. Their absence immediately signals that a hydrolysis or transesterification reaction has occurred. The subsequent identification hinges on the appearance of new, unique signals—a broad carboxylic acid peak for saponification, or a completely new set of backbone signals for decarboxylation. This guide equips the researcher with the foundational knowledge and comparative data necessary to navigate the analysis of this versatile synthetic platform.

References

A Comprehensive Guide to Product Purity Validation by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of a product is not merely a quality metric; it is a cornerstone of safety and efficacy. Ensuring that a drug substance is free from harmful impurities is a non-negotiable mandate from both a regulatory and ethical standpoint. Among the arsenal of analytical techniques available, Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its exceptional sensitivity and specificity in identifying and quantifying volatile and semi-volatile impurities.

This guide provides an in-depth exploration of the validation of a GC-MS method for product purity analysis. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind each validation parameter, grounded in the authoritative principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Power of Tandem Analysis: Why GC-MS?

GC-MS is a hybrid technique that synergistically combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Gas Chromatography (GC): The process begins with the GC, where a sample is vaporized and carried by an inert gas through a column. The separation of components is achieved based on their differential partitioning between the mobile gas phase and a stationary phase within the column. This allows for the resolution of individual compounds from a complex mixture.

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. Here, it is ionized and fragmented into a unique pattern of ions based on their mass-to-charge ratio. This fragmentation pattern serves as a molecular "fingerprint," enabling definitive identification.

This combination makes GC-MS an invaluable tool for impurity profiling, allowing for both the quantification of known impurities and the identification of unknown ones.

The Bedrock of Reliability: Method Validation

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose. For purity analysis, this means the method must be proven to be reliable, accurate, and robust. The internationally recognized guideline for this process is the ICH Q2(R1) "Validation of Analytical Procedures".

System Suitability: The Daily Health Check

Before any validation or sample analysis can commence, the GC-MS system itself must be confirmed to be performing correctly. This is the role of the System Suitability Test (SST). An SST is performed by injecting a standard solution with known properties to verify that the chromatographic system is fit for the intended analysis.

Key SST parameters often include:

  • Resolution: The separation between the main component peak and the closest eluting impurity.

  • Peak Symmetry (Tailing Factor): A measure of the peak shape, which can indicate issues with the column or sample interactions.

  • Precision of Injections: The repeatability of the peak area and retention time from multiple injections of the same standard.

Only when the pre-defined SST criteria are met can the subsequent analyses be considered valid.

Core Validation Parameters: An In-Depth Examination

Specificity (Selectivity)

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of purity analysis, this means ensuring that the signal you are measuring for an impurity is solely from that impurity and not from any other co-eluting substance.

The "How" (Experimental Protocol):

  • Preparation of Samples:

    • Analyze a blank sample (matrix without the analyte or impurities).

    • Analyze a sample of the pure active pharmaceutical ingredient (API).

    • Analyze samples of known impurities.

    • Analyze a "spiked" sample containing the API and all known impurities.

  • GC-MS Analysis: Run all samples through the GC-MS system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention times of the analyte and impurities.

    • The mass spectra of the peaks in the spiked sample should match those of the individual impurity standards, confirming their identity.

    • Peak purity analysis, often performed using the instrument's software, can be used to assess the homogeneity of a chromatographic peak.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The "How" (Experimental Protocol):

  • Preparation of Calibration Standards: Prepare a series of at least five standard solutions of the impurity at different concentrations, spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit).

  • GC-MS Analysis: Analyze each standard in triplicate.

  • Evaluation:

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

    • Visually inspect the plot for any deviation from linearity.

Concentration (µg/mL)Peak Area (Mean)
0.515,200
1.030,100
2.575,500
5.0150,800
7.5224,500
Example of Linearity Data
Accuracy and Precision

The "Why":

  • Accuracy: The closeness of the test results obtained by the method to the true value. It demonstrates that the method is measuring what it is intended to measure.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the method's reproducibility.

The "How" (Experimental Protocol):

  • Preparation of Spiked Samples: Prepare samples of the drug product spiked with known amounts of the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with at least three replicates at each level.

  • GC-MS Analysis: Analyze the spiked samples.

  • Evaluation:

    • Accuracy: Calculate the percent recovery of the spiked impurity. The acceptance criteria are typically within a range of 80-120% for low concentrations of impurities.

    • Precision: Calculate the relative standard deviation (RSD) of the replicate analyses at each concentration level. The RSD should generally be less than 15% for impurity analysis.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (Mean, n=3)Recovery (%)RSD (%)
Low1.00.9898.02.5
Mid2.52.55102.01.8
High5.04.9098.02.1
Example of Accuracy and Precision Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The "How" (Experimental Protocol): There are several methods to determine LOD and LOQ, with two common approaches being:

  • Based on Signal-to-Noise Ratio:

    • Analyze samples with known low concentrations of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

It is crucial to experimentally verify the determined LOD and LOQ by analyzing samples at these concentrations.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

The "How" (Experimental Protocol):

  • Identify Critical Parameters: Identify GC-MS parameters that could potentially influence the results (e.g., GC oven temperature ramp rate, carrier gas flow rate, injector temperature).

  • Introduce Small Variations: Systematically vary these parameters within a predefined range.

  • Analyze Samples: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of these changes on the results, particularly on SST parameters like resolution and peak area. The results should remain within the acceptance criteria.

ParameterStandard ConditionVaried Condition 1Varied Condition 2Impact on Resolution
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/minWithin acceptance criteria
Temp. Ramp10 °C/min9 °C/min11 °C/minWithin acceptance criteria
Example of a Robustness Study

Visualizing the Workflow

A logical and well-defined workflow is essential for a successful validation study.

A Senior Application Scientist's Guide to Structure Confirmation Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, few techniques offer the direct insight into the carbon backbone of a molecule that ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides. While ¹H NMR gives a wealth of information about the proton environment, ¹³C NMR directly probes the carbon framework, making it an indispensable tool for confirming molecular structures, identifying isomers, and ensuring the purity of synthesized compounds. This guide, born from extensive field experience, will delve into the principles, practical applications, and comparative advantages of ¹³C NMR spectroscopy in a research and drug development setting.

The Foundational Principles of ¹³C NMR: A Direct Look at the Molecular Skeleton

At its core, NMR spectroscopy relies on the quantum mechanical property of nuclear spin. While the most abundant carbon isotope, ¹²C, is NMR-inactive due to its lack of a nuclear spin, the ¹³C isotope, with a natural abundance of approximately 1.1%, possesses a nuclear spin of ½, making it NMR-active.[1] This low natural abundance is a double-edged sword: it virtually eliminates the complication of carbon-carbon coupling in routine spectra, but it also leads to a significantly lower sensitivity compared to ¹H NMR.[2]

The power of ¹³C NMR lies in its large chemical shift range, typically spanning from 0 to 220 ppm.[3] This wide dispersion of signals means that it is rare for carbon signals to overlap, even in complex molecules, providing a distinct peak for nearly every unique carbon atom.[2] The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment, influenced by factors such as hybridization, the electronegativity of attached atoms, and steric effects.[4] This sensitivity allows us to deduce the types of functional groups present and the connectivity of the carbon skeleton.

The Experimental Workflow: From Sample Preparation to Spectrum

A successful ¹³C NMR experiment begins with meticulous sample preparation. The quality of the resulting spectrum is directly proportional to the quality of the sample.

Experimental Protocol: Sample Preparation for ¹³C NMR
  • Sample Quantity: Due to the low sensitivity of ¹³C NMR, a higher sample concentration is generally required compared to ¹H NMR. Aim for 10-50 mg of your compound, though modern high-field spectrometers with cryogenic probes can often yield good spectra with less material.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. Deuterated chloroform (CDCl₃) is a common choice, but its potential acidity should be considered for sensitive compounds. Other common solvents include deuterated dimethyl sulfoxide (DMSO-d₆), acetone-d₆, and deuterium oxide (D₂O). The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.

  • Filtration: It is critical to remove any particulate matter from the sample solution. Suspended solids will disrupt the homogeneity of the magnetic field, leading to broad and poorly resolved peaks. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Sample Volume: Ensure a sufficient volume of the sample solution in the NMR tube, typically around 0.5-0.7 mL, to ensure the receiver coil of the spectrometer is adequately filled.

Caption: Workflow for a typical ¹³C NMR experiment.

Interpreting the ¹³C NMR Spectrum: Decoding the Signals

A standard broadband decoupled ¹³C NMR spectrum provides two key pieces of information: the number of unique carbon environments and their respective chemical shifts.

  • Number of Signals: The number of peaks in the spectrum corresponds to the number of chemically non-equivalent carbons in the molecule.[5] Symmetry in a molecule will reduce the number of signals; for example, the two methyl carbons in pentane are equivalent and will produce a single signal.[5]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) provides information about the type of carbon. Electronegative atoms and sp² hybridization cause a downfield shift (higher ppm value).[6]

Table 1: Characteristic ¹³C NMR Chemical Shift Ranges
Carbon TypeChemical Shift (ppm)
sp³ Carbons
Alkyl (CH₃, CH₂, CH)5 - 45
Carbon attached to an amine (C-N)30 - 65
Carbon attached to a halogen (C-X)25 - 80
Carbon attached to an oxygen (C-O)40 - 80
sp² Carbons
Alkene (C=C)100 - 150
Aromatic (C=C)110 - 170
Carbonyl (C=O) in Amides, Esters, Carboxylic Acids160 - 185
Carbonyl (C=O) in Aldehydes, Ketones190 - 220
sp Carbons
Alkyne (C≡C)65 - 90
Nitrile (C≡N)115 - 125

This table provides typical ranges. The exact chemical shift can be influenced by the surrounding molecular structure.[1]

A Comparative Look: ¹³C NMR vs. Other Spectroscopic Techniques

While ¹³C NMR is a powerful tool, it is most effective when used in conjunction with other spectroscopic methods.

Table 2: Comparison of Spectroscopic Techniques for Structure Elucidation
TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Carbon skeleton, number of unique carbons, functional groups.Direct observation of the carbon framework, excellent signal dispersion.Low sensitivity, longer acquisition times, generally not quantitative without special techniques.[2]
¹H NMR Proton environment, connectivity (through coupling), stereochemistry.High sensitivity, short acquisition times, quantitative.Signal overlap in complex molecules can make interpretation difficult.
Mass Spectrometry (MS) Molecular weight, molecular formula (with high resolution), fragmentation patterns.Extremely high sensitivity, provides molecular formula.Does not provide direct information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, good for identifying key functional groups.Provides limited information about the overall molecular structure.

Advanced Techniques: Unveiling More Detail with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR experiments that provide information about the number of protons attached to each carbon atom. This is invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

A typical DEPT experiment consists of three spectra:

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

  • DEPT-90: Shows only methine (CH) carbons as positive signals.

  • DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative (inverted) signals. Quaternary carbons are absent in all DEPT spectra.

Caption: Logical workflow for carbon type determination using DEPT.

Case Study: Structure Elucidation of an Unknown Compound

Let's consider an unknown compound with the molecular formula C₆H₁₂O .

¹³C NMR Data:

  • Broadband Decoupled: 6 signals at δ 209.5, 45.1, 26.5, 24.3, 22.8, 14.1 ppm.

  • DEPT-90: 1 signal at δ 26.5 ppm.

  • DEPT-135: Positive signals at δ 26.5, 22.8, 14.1 ppm; Negative signal at δ 45.1, 24.3 ppm.

Step-by-Step Interpretation:

  • Number of Signals: The broadband decoupled spectrum shows 6 signals, indicating that there are 6 unique carbon environments in the molecule. Since the molecular formula has 6 carbons, there is no symmetry in the molecule.

  • Chemical Shift Analysis: The signal at δ 209.5 ppm is in the characteristic range for a ketone or aldehyde carbonyl carbon.

  • DEPT Analysis:

    • The signal at δ 209.5 ppm is absent in all DEPT spectra, confirming it is a quaternary carbon (C) , consistent with a ketone carbonyl. An aldehyde carbonyl would be a CH and would appear in DEPT-90 and DEPT-135.

    • The signal at δ 26.5 ppm is present in the DEPT-90 spectrum, identifying it as a methine (CH) group.

    • The signals at δ 45.1 ppm and δ 24.3 ppm are negative in the DEPT-135 spectrum, indicating they are **methylene (CH₂) ** groups.

    • The signals at δ 22.8 ppm and δ 14.1 ppm are positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum, identifying them as methyl (CH₃) groups.

Putting it all Together:

We have the following fragments:

  • A ketone (C=O)

  • One CH group

  • Two CH₂ groups

  • Two CH₃ groups

Based on this information, a plausible structure is 4-methyl-2-pentanone .

Conclusion: The Indispensable Role of ¹³C NMR

¹³C NMR spectroscopy is a cornerstone of modern chemical analysis. Its ability to provide a direct and detailed map of a molecule's carbon skeleton is unparalleled. When combined with ¹H NMR, mass spectrometry, and advanced techniques like DEPT, it empowers researchers, scientists, and drug development professionals to confirm molecular structures with a high degree of confidence, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Assessing Alkylating Agent Efficiency with Electrophilic Moiety-based Medicinal Chemistry (EMME)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors (TCIs), the ability to precisely quantify the reactivity of electrophilic warheads is paramount.[1][2] This guide provides an in-depth comparison of different alkylating agents, leveraging the principles of Electrophilic Moiety-based Medicinal Chemistry (EMME) to establish a robust framework for their evaluation. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal electrophilic warheads for their therapeutic targets.

The Central Role of Reactivity in Covalent Drug Design

Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[3][4] The efficacy and safety of these drugs are intrinsically linked to the reactivity of their electrophilic "warhead"—the functional group that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[2][5] An ideal warhead possesses "Goldilocks" reactivity: it must be reactive enough to engage its target efficiently in a biological context but stable enough to minimize off-target reactions and metabolic inactivation, which can lead to toxicity.[6]

EMME provides a quantitative and systematic approach to characterizing this reactivity. By measuring the second-order rate constants of the reaction between an electrophile and a model nucleophile, typically a thiol-containing molecule like glutathione (GSH), we can establish a reactivity scale. This allows for a direct and objective comparison of different alkylating agents, guiding the rational design of TCIs.[7]

Key Classes of Alkylating Warheads

The arsenal of covalent warheads has expanded significantly, each with a characteristic reactivity profile and target preference.[1][3] Here, we focus on three prevalent classes:

  • Michael Acceptors (e.g., Acrylamides, Vinyl Sulfones): These are characterized by an α,β-unsaturated carbonyl or sulfonyl system.[1][5] They react with nucleophiles, predominantly cysteine thiols, via a conjugate addition mechanism.[8] Their reactivity can be finely tuned by modifying the substituents on the unsaturated system.

  • α-Haloacetamides (e.g., Chloroacetamides): These are highly reactive alkylating agents that readily react with thiols under physiological conditions through an SN2 mechanism.[5] Their high reactivity makes them useful as probes but requires careful modulation to achieve selectivity in a therapeutic context.[9]

  • Sulfonyl Fluorides: This class has gained prominence due to its unique reactivity profile.[10][11] Sulfonyl fluorides exhibit a balance of aqueous stability and reactivity towards a broader range of nucleophilic residues, including serine, threonine, lysine, and tyrosine, in addition to cysteine.[6][11][12][13] This expands the scope of targetable proteins beyond those with a conveniently located cysteine.

Experimental Workflow: Quantifying Reactivity with a Kinetic Glutathione Assay

The cornerstone of our EMME approach is a kinetic assay that measures the rate of reaction between the alkylating agent and glutathione (GSH).[7][14] GSH is the most abundant intracellular thiol, making it a physiologically relevant model nucleophile to assess both on-target reactivity and potential for off-target depletion.[15][16]

The workflow is designed to be robust and high-throughput, utilizing liquid chromatography-mass spectrometry (LC-MS) for precise monitoring of the reaction progress.[4][17][18]

EMME_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinetic Reaction cluster_analysis 3. LC-MS Analysis cluster_data 4. Data Processing prep_gsh Prepare Glutathione (GSH) Stock Solution in Buffer initiate Initiate Reaction: Mix GSH and Alkylating Agent at 37°C prep_gsh->initiate prep_alkylator Prepare Alkylating Agent Stock Solution in DMSO prep_alkylator->initiate aliquots Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->aliquots quench Quench Reaction in Aliquots (e.g., with formic acid) aliquots->quench lcms Inject Quenched Samples into LC-MS System quench->lcms monitor Monitor Depletion of Alkylating Agent (Parent) and Formation of GSH Adduct lcms->monitor plot Plot ln([Parent]) vs. Time monitor->plot k_obs Determine Pseudo-First-Order Rate Constant (k_obs) from the Slope plot->k_obs k2 Calculate Second-Order Rate Constant (k₂): k₂ = k_obs / [GSH] k_obs->k2

Caption: High-level workflow for determining the second-order rate constant of an alkylating agent using a kinetic GSH assay.

Detailed Experimental Protocol

Objective: To determine the second-order rate constant (k₂) for the reaction of an alkylating agent with glutathione (GSH).

Materials:

  • Alkylating agent of interest

  • Reduced L-Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Formic acid

  • LC-MS grade water and acetonitrile

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkylating agent in 100% DMSO.

    • Prepare a 20 mM stock solution of GSH in PBS (pH 7.4). Causality: Preparing the GSH stock fresh is critical to avoid oxidation to GSSG, which would lead to an inaccurate concentration of the nucleophile.

  • Reaction Setup:

    • In a temperature-controlled block at 37°C, pre-warm the required volume of PBS.

    • To initiate the reaction, add the GSH stock solution to the pre-warmed PBS to a final concentration of 1 mM.

    • Immediately add the alkylating agent stock solution to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1%) to minimize effects on the reaction kinetics. Causality: Using a pseudo-first-order condition ([GSH] >> [Alkylating Agent]) simplifies the kinetic analysis, as the concentration of GSH can be considered constant throughout the reaction.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a solution that stops the reaction, such as 100 µL of 1% formic acid in acetonitrile. Causality: Rapid and effective quenching is essential to accurately 'freeze' the reaction at each time point, ensuring the measured concentrations reflect the true extent of the reaction.

  • LC-MS Analysis:

    • Analyze the quenched samples using a reverse-phase LC-MS method. The method should be capable of separating the parent alkylating agent from the GSH-adduct and other components.

    • Monitor the depletion of the parent compound by extracting the ion chromatogram corresponding to its mass-to-charge ratio (m/z).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the parent peak area versus time.

    • Perform a linear regression on the data points. The negative of the slope of this line represents the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [GSH] .

Comparative Analysis of Alkylating Agents

Using the described EMME workflow, we can generate quantitative data to directly compare the intrinsic reactivity of different electrophilic warheads. The second-order rate constant (k₂) serves as the primary metric for this comparison.

Warhead ClassExample CompoundTarget Nucleophile(s)k₂ (M⁻¹s⁻¹) [Hypothetical Data]Relative ReactivityKey Considerations
α-Haloacetamide ChloroacetamideCys1.5Very HighHigh intrinsic reactivity can lead to poor selectivity and rapid depletion by endogenous thiols.[5][9] Often used for in vitro probes.
Michael Acceptor AcrylamideCys0.1HighReactivity is tunable via electronics and sterics. Widely used in approved drugs (e.g., Afatinib, Osimertinib).[2]
Michael Acceptor Vinyl SulfoneCys, Lys0.05ModerateGenerally more reactive than acrylamides and can also target lysine residues.[9]
Sulfonyl Fluoride Phenylsulfonyl FluorideSer, Thr, Tyr, Lys, His, Cys0.002LowExhibits broad nucleophile reactivity but is kinetically stable.[10][11][12] Ideal for targeting less nucleophilic residues and achieving selectivity.[6][13]

This table presents hypothetical, illustrative data for comparison purposes. Actual rate constants will vary based on the specific molecular scaffold.

Interpreting the Data: From Reactivity to Rational Design

The data presented in the table highlights the vast differences in intrinsic reactivity among common alkylating agents.

  • High Reactivity (Chloroacetamides): The high k₂ value indicates a very fast reaction with thiols. This makes them excellent tools for labeling proteins in vitro but challenging to control in a cellular or in vivo context, where they are likely to be scavenged by GSH, leading to low bioavailability and potential for off-target effects.

  • Tunable Reactivity (Michael Acceptors): Acrylamides and vinyl sulfones occupy a more moderate reactivity space. This "tunability" is a key advantage, allowing medicinal chemists to balance potency with selectivity. For a targeted covalent inhibitor, the goal is to have a warhead that reacts slowly enough to allow the reversible binding affinity of the scaffold to drive accumulation at the target site before the covalent bond is formed.

  • Broader Targeting (Sulfonyl Fluorides): The lower intrinsic reactivity of sulfonyl fluorides towards thiols, combined with their ability to react with other nucleophilic residues, makes them a privileged class for expanding the druggable proteome.[6][10][11] Their kinetic stability allows them to be incorporated into ligands for targets that lack a reactive cysteine in the binding pocket.

Decision-Making Framework for Warhead Selection

The choice of an alkylating agent is a critical decision in the design of a targeted covalent inhibitor. The EMME-derived reactivity data provides a rational basis for this selection process.

Warhead_Selection start Start: Define Target and Binding Site cys_present Is a nucleophilic Cysteine present in the binding site? start->cys_present reactivity_needed High potency required? Need for rapid inactivation? cys_present->reactivity_needed Yes other_nuc Are other nucleophiles (Ser, Tyr, Lys) available? cys_present->other_nuc No selectivity_concern High selectivity required? Off-target concerns? reactivity_needed->selectivity_concern No use_halo Consider α-Haloacetamide (for probes or specific cases) reactivity_needed->use_halo Yes use_michael Consider Michael Acceptors (Acrylamide, Vinyl Sulfone) selectivity_concern->use_michael Yes selectivity_concern->use_halo No use_sulfonyl Consider Sulfonyl Fluoride other_nuc->use_sulfonyl Yes revisit Revisit Scaffold Design or Consider Non-Covalent MOA other_nuc->revisit No

Caption: A logical framework for selecting an appropriate alkylating warhead based on target characteristics and design goals.

This framework illustrates how the decision process is guided by both the biological context (the nature of the target's binding site) and the desired pharmacological profile. The quantitative reactivity data from EMME assays provides the evidence to confidently move through this decision tree. For instance, if a highly selective inhibitor is required for a target with a cysteine, a tunable Michael acceptor would be a logical starting point over a more indiscriminately reactive α-haloacetamide. If no cysteine is available, the unique reactivity profile of sulfonyl fluorides makes them the warhead of choice.

Conclusion

The principles of Electrophilic Moiety-based Medicinal Chemistry provide an indispensable toolkit for the modern drug developer. By employing systematic and quantitative kinetic assays, researchers can move beyond qualitative assessments and make data-driven decisions in the selection and optimization of alkylating agents. This guide has outlined the rationale, provided a detailed experimental workflow, and presented a comparative analysis to underscore the importance of matching warhead reactivity to the specific therapeutic objective. This rigorous, analytical approach is fundamental to designing the next generation of safe and effective targeted covalent therapies.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Mono- and Di-alkylated Malonic Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials development, the malonic ester synthesis remains a cornerstone for carbon-carbon bond formation.[1][2] The precise control over the degree of alkylation—stopping selectively at mono-alkylation versus proceeding to di-alkylation—is paramount for achieving the desired molecular architecture. This guide provides an in-depth comparison of mono- and di-alkylated malonic esters using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is not merely an academic exercise; it is a critical checkpoint for reaction monitoring and final product verification, ensuring the integrity of a synthetic route.

Core Principles of Spectroscopic Differentiation

The ability to distinguish between a starting malonic ester, its mono-alkylated derivative, and its di-alkylated product hinges on the changes occurring at the central α-carbon (the carbon atom situated between the two carbonyl groups).

  • Diethyl Malonate (Unsubstituted): Possesses two acidic protons on the α-carbon (a CH₂ group).

  • Mono-alkylated Malonic Ester: Has one remaining acidic proton on the α-carbon (a CH group).

  • Di-alkylated Malonic Ester: Has no protons on the α-carbon (a quaternary carbon).

Each spectroscopic method interrogates these structural differences in a unique way. IR spectroscopy detects changes in bond vibrations, NMR spectroscopy maps the chemical environment of protons and carbons, and Mass Spectrometry measures the mass-to-charge ratio, which directly reflects the addition of alkyl groups.

Spectroscopic Analysis Workflow

A systematic approach ensures accurate characterization. The typical workflow involves synthesizing the desired product, followed by purification and subsequent analysis by multiple spectroscopic techniques to build a cohesive and undeniable structural proof.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation A Malonic Ester Alkylation B Reaction Quench & Extraction A->B C Purification (e.g., Column Chromatography) B->C D IR Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C, DEPT) C->E F Mass Spectrometry C->F G Structure Confirmation D->G E->G F->G

Caption: General workflow for synthesis and spectroscopic verification.

Infrared (IR) Spectroscopy: The Disappearing Act

IR spectroscopy is a rapid and effective first-pass technique. Its diagnostic power lies in monitoring the C-H bond of the α-carbon.

Causality: The C-H bond on an sp³ carbon adjacent to two carbonyl groups has a characteristic stretching vibration. As these protons are sequentially replaced by alkyl groups, the corresponding IR peak vanishes.

Compound TypeKey IR Peak (α-Carbon)Approximate Frequency (cm⁻¹)
Unsubstituted (e.g., Diethyl Malonate)C-H Stretch (CH₂)~2980-2850 (overlaps with other C-H)
Mono-alkylated C-H Stretch (CH)~2900-2800 (often weak and masked)
Di-alkylated Absent N/A

While the α-C-H stretch can be difficult to resolve from other aliphatic C-H stretches, its complete disappearance is a strong indicator of successful di-alkylation. More consistently, all three species will show two very strong C-O stretching bands between 1300 and 1000 cm⁻¹ and an intense C=O stretching peak.[3][4] The ester C=O stretch typically appears between 1755-1735 cm⁻¹ for saturated esters.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR is the most powerful and informative tool for this analysis, providing unambiguous evidence of the degree of alkylation through ¹H and ¹³C spectra.

¹H NMR: A Tale of Protons

The key is to observe the signal corresponding to the α-proton(s).

Causality: The number of protons on the α-carbon dictates the signal's existence, its integration (relative number of protons), and its multiplicity (splitting pattern).

Compound Typeα-Proton SignalApprox. Chemical Shift (δ, ppm)IntegrationMultiplicity
Unsubstituted Present (CH₂)~3.3-3.4[6]2HSinglet (or Triplet if coupled)
Mono-alkylated Present (CH)~3.1-3.31HTriplet, Quartet, etc. (depends on new alkyl group)
Di-alkylated Absent N/A0HN/A

Expert Insight: The most telling piece of evidence in the ¹H NMR is the integration. Comparing the integral of the α-proton signal to the integral of a stable signal, such as the methylene protons of the ethyl ester (-OCH₂CH₃, ~4.2 ppm), provides a clear ratio. For diethyl malonate, this ratio is 2:4. For a mono-alkylated derivative, it becomes 1:4. For the di-alkylated product, the α-proton signal at ~3.3 ppm is entirely gone.[6][7]

¹³C NMR & DEPT: Counting Carbons and Hydrogens

¹³C NMR, especially when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides definitive confirmation of the substitution pattern at the α-carbon.[8][9][10]

Causality: The DEPT experiment differentiates carbon signals based on the number of attached protons.[11][12]

Compound Typeα-Carbon TypeBroadband ¹³C SignalDEPT-90DEPT-135
Unsubstituted Methylene (CH₂)~41 ppmAbsentNegative Peak
Mono-alkylated Methine (CH)~51 ppmPositive PeakPositive Peak
Di-alkylated Quaternary (C)~58 ppmAbsent Absent

Workflow Logic:

  • Run a standard broadband-decoupled ¹³C NMR to locate all carbon signals.

  • Run a DEPT-135 experiment. CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative peaks. Quaternary carbons are invisible.[9][10]

  • Run a DEPT-90 experiment, which exclusively shows CH groups as positive peaks.[9][10]

By comparing these three spectra, the nature of the α-carbon can be assigned without ambiguity. The disappearance of any signal at the expected chemical shift in both DEPT-90 and DEPT-135 spectra is conclusive proof of a di-substituted, quaternary α-carbon.[8][10]

Mass Spectrometry (MS): A Matter of Mass

MS provides a straightforward confirmation based on the molecular weight of the compound.

Causality: Each alkylation step adds the mass of the alkyl group to the total molecular weight of the precursor molecule.

Compound (Example: Ethylation)Molecular FormulaMolecular Weight ( g/mol )
Diethyl MalonateC₇H₁₂O₄160.17[13]
Diethyl EthylmalonateC₉H₁₆O₄188.22
Diethyl DiethylmalonateC₁₁H₂₀O₄216.27[14]

Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.[15] In positive ion mode, one would expect to see the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The mass difference between the peaks corresponding to the starting material, mono-alkylated, and di-alkylated products will directly correspond to the mass of the added alkyl group(s).

Summary of Key Spectroscopic Differentiators

Spectroscopic TechniqueUnsubstituted (e.g., Diethyl Malonate)Mono-alkylated ProductDi-alkylated Product
IR α-CH₂ stretch presentα-CH stretch present (may be weak)α-CH stretch absent
¹H NMR α-CH₂ signal present (Integral = 2H)α-CH signal present (Integral = 1H)α-CH/CH₂ signal absent
¹³C NMR (DEPT-135) α-Carbon is a negative peak (CH₂)α-Carbon is a positive peak (CH)α-Carbon signal is absent (Quaternary)
MS Base Molecular Weight (M)Molecular Weight = M + RMolecular Weight = M + 2R

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol ensures high-quality spectra for structural elucidation.[16][17][18][19]

  • Sample Weighing: Accurately weigh 5-25 mg of the purified malonic ester derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[18][19]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean glass pipette.[16][19] CDCl₃ is common for nonpolar organic compounds.[16]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. The solution must be homogeneous and free of solid particles.[20]

  • Transfer: Using a Pasteur pipette plugged with a small piece of cotton wool to act as a filter, transfer the solution into a clean, high-quality 5 mm NMR tube.[17][20]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or acetone to remove any fingerprints or dust.[16] Cap the tube securely.

  • Instrument Setup: Insert the sample into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe before acquiring the data.[16]

G A 1. Weigh 5-25 mg of sample B 2. Add 0.6 mL of CDCl₃ A->B C 3. Dissolve (Vortex/Sonicate) B->C D 4. Filter into NMR tube C->D E 5. Wipe tube & Cap D->E F 6. Insert into Spectrometer E->F

Caption: Step-by-step NMR sample preparation workflow.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing liquid samples without extensive preparation.[21][22][23]

  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Run a background spectrum on the clean, empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.[22]

  • Sample Application: Place 1-2 drops of the liquid malonic ester sample directly onto the center of the ATR crystal.[22][24]

  • Data Acquisition: Initiate the sample scan. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).[21][25]

  • Cleaning: After analysis, thoroughly clean the ATR crystal. Wipe away the sample with a soft tissue moistened with a suitable solvent (e.g., isopropanol or acetone), and allow it to dry completely before the next measurement.[21]

Protocol 3: Direct Infusion ESI-Mass Spectrometry

This method provides rapid molecular weight confirmation without chromatographic separation.[15][26]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile.[15] Non-volatile buffers or salts (e.g., PBS, DMSO) must be avoided.[15]

  • Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over the expected mass range.

  • Interpretation: Identify the molecular ion peak, which will typically be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Confirm that its mass-to-charge ratio (m/z) matches the calculated molecular weight of the expected product.

References

validation of synthesis method for regulatory submission

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Synthesis Methods for Regulatory Submission

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a marketable therapeutic is paved with rigorous validation. The synthesis method for an active pharmaceutical ingredient (API) is not merely a recipe; it is a highly controlled process that must consistently deliver a product of exacting quality, purity, and potency. Validating this synthesis is a cornerstone of any regulatory submission, providing the documented evidence that the process is suitable for its intended purpose.[1][2][3][4]

This guide offers a comprehensive comparison of validation strategies, delving into the causality behind experimental choices and providing actionable protocols. We will explore the nuances of validating synthesis methods for both small molecules and biologics, equipping you with the field-proven insights necessary to navigate the complex regulatory landscape.

The Strategic Imperative of Synthesis Route Selection

Before a synthesis method can be validated, it must be strategically selected. The chosen route has profound implications for the entire drug development lifecycle, from scalability and cost of goods to the impurity profile of the final API. The "SELECT" criteria provide a robust framework for this critical decision-making process:

  • S afety: Minimizing hazardous reagents and reaction conditions is paramount for both operator safety and environmental responsibility.

  • E nvironmental: The ideal synthesis has a minimal environmental footprint, reducing harmful solvents and byproducts.

  • L egal: The chosen route must not infringe upon existing intellectual property.

  • E conomics: Cost-effectiveness is a key driver, influencing the commercial viability of the final product.

  • C ontrol: The synthesis must be amenable to robust control, ensuring a consistent impurity profile and meeting all quality specifications.

  • T hroughput: The method must be scalable and efficient to meet projected market demands.

The interplay of these factors dictates the ultimate choice of synthesis, which then becomes the subject of rigorous validation.

A Comparative Analysis: Small Molecules vs. Biologics

While the fundamental principles of validation are universal, their application differs significantly between chemically synthesized small molecules and biologics produced in living systems.[5]

FeatureSmall Molecule SynthesisBiologic Production
Manufacturing Process Chemical synthesis with well-defined reaction steps and intermediates.[5]Complex biotechnological processes involving cell culture, fermentation, and purification.[5]
Key Validation Focus Control of chemical purity, stereochemistry, and process-related impurities.[6]Ensuring product consistency, control of process-related impurities (e.g., host cell proteins), and maintaining biological activity.
Impurity Profile Well-defined organic and inorganic impurities, often predictable from the reaction pathway.[7][8]A complex mixture of product-related variants (e.g., aggregates, charge variants) and process-related impurities.[9]
Analytical Techniques Primarily chromatographic (HPLC, GC) and spectroscopic (NMR, MS) methods.[7]A wider array of techniques, including immunoassays, electrophoresis, and bioassays to assess both structure and function.[9]

This fundamental difference in complexity necessitates distinct validation strategies, particularly concerning impurity profiling and the demonstration of process consistency.

The Core Pillars of Synthesis Method Validation

Regulatory bodies worldwide, including the FDA, EMA, and the International Council for Harmonisation (ICH), have established comprehensive guidelines for method validation.[2][10] The ICH Q2(R1) guideline is a cornerstone, outlining the key validation characteristics that must be evaluated.[2][3][4]

Diagram: Core Validation Parameters Workflow

G cluster_0 Method Development & Optimization cluster_1 Formal Validation Studies cluster_2 Lifecycle Management A Define Analytical Target Profile (ATP) B Select Analytical Technique A->B C Preliminary Method Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness E->F F->G G->H H->I J Method Transfer I->J K Ongoing Method Monitoring J->K L Revalidation (if necessary) K->L

Caption: A workflow diagram illustrating the key stages and parameters in analytical method validation.

Experimental Protocols for Core Validation Parameters

The following sections provide detailed, step-by-step methodologies for assessing the core validation parameters.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[3][11]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the API reference standard.

    • Prepare solutions of all known process-related impurities and potential degradation products.

    • Prepare a placebo solution (all formulation components except the API).

    • Spike the API solution with known impurities and degradation products.

    • Spike the placebo solution with the API and known impurities.

    • Subject the API to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to generate degradation products.

  • Analysis:

    • Analyze all prepared samples using the analytical method (e.g., HPLC).

  • Data Evaluation:

    • Assess the chromatograms for any co-elution of the API peak with impurity or degradation product peaks.

    • The resolution between the API peak and the closest eluting peak should be determined and meet a predefined acceptance criterion (typically >1.5).

    • The peak purity of the API should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Objective: To demonstrate a direct proportionality between the concentration of the analyte and the analytical response over a specified range.[3][12]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the API reference standard.

    • Perform serial dilutions to prepare at least five calibration standards at different concentration levels, typically spanning 50% to 150% of the target assay concentration.[12]

  • Analysis:

    • Analyze each calibration standard in triplicate.

  • Data Evaluation:

    • Plot the mean response for each concentration level against the known concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[12] The y-intercept should be minimal. A visual inspection of the residual plot should show a random distribution of points around the x-axis.

Concentration LevelReplicate 1 ResponseReplicate 2 ResponseReplicate 3 ResponseMean Response
50%498,500501,200499,800499,833
80%799,100802,500800,300800,633
100%1,001,200998,7001,003,1001,001,000
120%1,203,5001,199,8001,201,7001,201,667
150%1,505,0001,498,9001,502,1001,502,000
Accuracy

Objective: To determine the closeness of the test results to the true value.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a placebo mixture.

    • Spike the placebo with known amounts of the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.

  • Analysis:

    • Analyze all nine spiked samples.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Calculate the mean percent recovery and the relative standard deviation (RSD) for each concentration level and overall.

    • Acceptance Criteria: The mean percent recovery should be within a predefined range (e.g., 98.0% to 102.0%).[11]

Concentration LevelReplicateTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%10.800.7998.8%
20.800.81101.3%
30.800.80100.0%
100%11.001.01101.0%
21.000.9999.0%
31.001.00100.0%
120%11.201.1999.2%
21.201.21100.8%
31.201.20100.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of the API at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and RSD.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Use a statistical tool like Analysis of Variance (ANOVA) to compare the results from the different conditions and determine if there are any statistically significant differences.[13][14][15][16] ANOVA helps to partition the total variability into different sources of variation (e.g., day-to-day, analyst-to-analyst).[13][14][15][16]

    • Acceptance Criteria: The overall RSD for all data combined should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[3]

Experimental Protocol:

  • Visual Evaluation:

    • Serially dilute a solution of the API to determine the minimum concentration at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.[3][17]

Experimental Protocol:

  • Identify Critical Parameters:

    • Identify method parameters that could potentially influence the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Experimental Design:

    • Use a fractional factorial experimental design to efficiently study the effects of multiple parameter variations simultaneously.[18][19]

  • Analysis and Evaluation:

    • Analyze samples under the varied conditions and assess the impact on key system suitability parameters (e.g., resolution, peak tailing) and the final results.

    • The results should remain within the acceptance criteria, demonstrating the method's robustness.

Validating Control of Stereochemistry

For chiral drugs, demonstrating control over the stereochemical outcome of the synthesis is a critical validation component.[6][20][21][22]

Experimental Protocol:

  • Develop a Chiral Analytical Method:

    • Utilize a chiral stationary phase in HPLC or a chiral selector in capillary electrophoresis to separate the enantiomers.

  • Validate the Chiral Method:

    • Perform a full validation of the chiral method, paying close attention to specificity (ensuring baseline resolution of the enantiomers) and LOQ (to accurately quantify the undesired enantiomer).

  • In-Process Controls:

    • Implement in-process controls at the step where the chiral center is introduced to ensure consistent enantiomeric excess.

Impurity Profiling: A Deeper Dive

A thorough understanding and control of impurities is a non-negotiable aspect of synthesis validation.[7][8][23][24]

Diagram: Impurity Characterization Funnel

G A Initial Impurity Detection (e.g., HPLC-UV) B Mass Determination (LC-MS) A->B C Structure Elucidation (NMR, HRMS) B->C D Synthesis and Confirmation of Impurity Reference Standard C->D E Toxicological Assessment & Qualification D->E

Caption: A funnel diagram showing the progression of impurity characterization from detection to qualification.

Conclusion: A Commitment to Quality and Patient Safety

The validation of a synthesis method is a multifaceted and scientifically rigorous process that underpins the safety and efficacy of any pharmaceutical product. It is not a one-time event but a continuous commitment throughout the product's lifecycle. By embracing a systematic and scientifically sound approach to validation, grounded in the principles outlined in this guide, researchers and drug developers can build a robust data package that satisfies regulatory expectations and, most importantly, ensures the consistent delivery of high-quality medicines to patients.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Diethyl 2-(Ethoxymethyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The final, and arguably most critical, phase of this lifecycle is its proper disposal. This is not merely a matter of procedural compliance but a fundamental responsibility to ensure the safety of personnel, the integrity of our research environment, and the preservation of our ecosystem. Diethyl 2-(ethoxymethyl)malonate (CAS No. 87-13-8), a versatile intermediate in organic synthesis, requires a disposal protocol that is both scientifically sound and rigorously compliant with regulatory standards.

This guide provides an in-depth, procedural framework for the disposal of this compound, grounded in the principles of chemical safety, regulatory adherence, and environmental stewardship. We will move beyond a simple checklist to explore the causality behind these procedures, empowering you to manage your chemical waste with confidence and expertise.

Part 1: Understanding the Compound—The "Why" Behind the "How"

Before we detail the disposal protocol, it is essential to understand the chemical and toxicological profile of this compound. This knowledge forms the basis of our risk assessment and informs every subsequent step of the disposal process.

Chemical Properties and Hazard Profile

This compound is a combustible, colorless to light yellow liquid.[1] It is characterized as harmful if swallowed, a skin and eye irritant, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[2][3] Its limited solubility in water and moderate biodegradability mean that improper disposal, such as release into drains, could pose a risk to aquatic ecosystems.[4]

The primary hazards are associated with its irritant and sensitizing properties. Therefore, the core objective of our disposal plan is to prevent human exposure and environmental release through a process of containment, clear identification, and ultimately, complete destruction.

PropertyValueSignificance for Disposal
CAS Number 87-13-8Unique identifier for accurate waste characterization.
Molecular Formula C₁₀H₁₆O₅Non-halogenated organic compound, suitable for incineration.
Physical State LiquidRequires secure, leak-proof liquid waste containers.
Flash Point 144 °C (291 °F)Combustible, but not classified as flammable under RCRA. Store away from ignition sources.[5][6]
Hazards Harmful if swallowed, Causes skin/eye irritation, May cause allergic reaction/respiratory irritation.[2][3]Dictates the need for stringent PPE and handling protocols. Waste is characterized as hazardous due to toxicity.
Water Solubility InsolubleMust not be disposed of down the drain.[4][7]
Incompatibilities Strong oxidizing agents, reducing agents, acids, bases.[5][7]Critical for proper waste segregation to prevent dangerous reactions.

Part 2: The Disposal Workflow—A Self-Validating Protocol

The following protocol is designed as a self-validating system. By understanding the reason behind each step, you can ensure that your actions are not just compliant, but inherently safe and logical.

Step 1: Waste Characterization—Defining Your Waste

The foundational step in any disposal procedure is to correctly classify the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8]

  • Characteristic Evaluation : this compound does not meet the criteria for an ignitable (flash point >60°C), corrosive, or reactive waste.[8] However, due to its oral toxicity ("Harmful if swallowed"), it is managed as a toxic hazardous waste .[2][3][8]

  • Listed Waste Evaluation : As a spent non-halogenated solvent or chemical intermediate, it may fall under the F003 or F005 EPA hazardous waste codes if mixed with other common laboratory solvents.[9][10] However, when discarded as an unused pure chemical, it is typically managed based on its toxicity characteristic. Your institution's Environmental Health and Safety (EHS) office will make the final determination.[11]

The causality is clear: accurate characterization ensures the waste enters the correct disposal stream, preventing both regulatory violations and the environmental harm that could result from misclassification.

Step 2: Segregation—Preventing Unwanted Reactions

Segregation is a critical, proactive safety measure. This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[5][7]

  • Action : Collect waste this compound in a dedicated container. Do not mix it with other waste streams, particularly:

    • Strong acids or bases (can catalyze hydrolysis).

    • Oxidizing agents (can cause a vigorous, exothermic reaction).

    • Aqueous waste (due to insolubility).

    • Halogenated solvent waste.

The logic is self-evident: preventing the mixture of incompatible chemicals mitigates the risk of gas evolution, heat generation, or violent reactions within the waste container.[2][12]

Step 3: Containerization & Labeling—Communication is Safety

Proper containerization and labeling are mandated by law and are essential for communicating hazards to everyone who may handle the waste.[5][13]

Container Selection:

  • Use a container made of compatible material, such as the original manufacturer's bottle or a clean, borosilicate glass or polyethylene container.[12][14]

  • Ensure the container is in good condition, free of cracks or leaks, and has a tightly sealing cap.[5][12]

  • Never use a metal can, as residual acidity could cause corrosion over time.

Labeling Protocol: As soon as the first drop of waste enters the container, it must be labeled. The label must include:[15][16][17]

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.

  • The accumulation start date (the date the first waste was added).

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

This rigorous labeling ensures that from the satellite accumulation area (your lab bench) to the final disposal facility, the container's contents and risks are unambiguously understood.[6]

cluster_0 Laboratory Protocol cluster_1 EHS & Disposal Vendor Protocol A Point of Generation (Unused Reagent/Residue) B Step 1: Characterize (Toxic Hazardous Waste) A->B Is it waste? C Step 2: Segregate (Collect in dedicated container) B->C Classified D Step 3: Containerize & Label ('HAZARDOUS WASTE', Name, Date) C->D Contained E Store in Satellite Accumulation Area (SAA) D->E F Request EHS Pickup E->F Container is full or pickup scheduled G Transport to Central Accumulation Area (CAA) F->G EHS Collects H Final Disposal: High-Temperature Incineration G->H Vendor Pickup

Caption: Disposal workflow for this compound.

Step 4: Accumulation and Storage—Safe Temporary Containment

Waste must be stored safely in a designated Satellite Accumulation Area (SAA)—typically your laboratory fume hood or a designated cabinet—while awaiting pickup.[6][18]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Containment : The waste container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure : Keep the waste container closed at all times except when adding waste.[12] A funnel left in the opening is a violation and a safety hazard.

The rationale for these storage requirements is to minimize the risk of spills, reduce the emission of vapors, and ensure that the waste is managed by trained personnel familiar with its hazards.

Step 5: Final Disposal—The End of the Lifecycle

The universally recommended and most environmentally sound disposal method for non-halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[2]

  • Mechanism : Incineration at high temperatures (e.g., >870°C or 1600°F) and with sufficient residence time ensures the complete thermal oxidation of the molecule into carbon dioxide (CO₂) and water (H₂O).[19] This process irreversibly destroys the chemical, eliminating its toxicity and potential for environmental harm.

  • Procedure : Do not attempt to treat or dispose of this chemical yourself. Contact your institution's EHS office to schedule a pickup.[14][18] They will manage the logistics of transferring the waste from your lab's SAA to a Central Accumulation Area (CAA) and, ultimately, to a licensed disposal contractor.

Choosing professional incineration is a self-validating decision. It is the only method that guarantees complete destruction, complies with EPA regulations for hazardous waste treatment, and absolves the researcher of the risks associated with attempted in-lab neutralization, which is not a viable or safe option for this compound.[20]

Conclusion: A Commitment to Safety and Integrity

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to a logical and compliant workflow, and respecting the causality behind each procedural step, you build a system of inherent safety. This protocol is more than a set of rules; it is a framework for decision-making that protects you, your colleagues, and the scientific enterprise as a whole. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 2-(ethoxymethyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Diethyl 2-(ethoxymethyl)malonate (CAS No. 87-13-8) requires a nuanced understanding of its properties to mitigate risks effectively. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety in your laboratory, ensuring that every operational step is grounded in authoritative best practices.

Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable

This compound is a versatile reagent, but it presents several health hazards that dictate our PPE strategy. It is classified as harmful if swallowed and is known to cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Crucially, it is also a sensitizer, meaning it can cause allergic reactions on the skin or, if inhaled, may lead to asthma-like symptoms upon repeated exposure.[1][2][4][5] Therefore, our primary objective is to establish robust barriers to prevent any direct contact.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation and can lead to allergic skin reactions (sensitization).[1][2][4]

  • Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[2][3][4][6]

  • Respiratory Irritation & Sensitization: Inhalation of vapors or mists can irritate the respiratory tract and may cause allergy or asthma symptoms.[1][2][3][4]

The Core Ensemble: Your PPE for Standard Operations

For routine laboratory work involving small quantities of this compound within a certified chemical fume hood, the following PPE is mandatory.

Eye and Face Protection

Direct splashes are a primary risk, and the chemical's capacity to cause serious eye irritation necessitates stringent protection.[3][4]

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes and conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1][4]

  • Recommended for High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, supplement your goggles with a full-face shield.[3] This provides an additional layer of protection for your entire face.

Skin and Body Protection

Preventing skin contact is critical to avoid irritation and sensitization.[1][4]

  • Gloves: Always handle the chemical with appropriate protective gloves.[1][3] Nitrile or neoprene gloves are generally recommended for their resistance to a range of chemicals, but it is the user's responsibility to confirm compatibility.[7][8] Always inspect gloves for tears or punctures before use.[3] Given the lack of specific permeation data for this compound, a conservative approach is to double-glove if handling larger quantities or for prolonged periods.

  • Lab Coat: A standard, buttoned lab coat is sufficient for small-scale work. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Engineering controls, specifically a well-ventilated area or a chemical fume hood, are the first line of defense against respiratory exposure.[1][3]

  • When Required: Respiratory protection should be used if engineering controls are inadequate, if you experience any irritation, or during spill cleanup operations.[1]

  • Specifications: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with an appropriate cartridge for organic vapors (e.g., type ABEK under EN 14387).[1][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection for this compound A Start: Assess Task B Low Volume (<10mL) in Fume Hood? A->B C Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Yes D High Volume (>10mL) or Splash Potential? B->D No F Adequate Ventilation (Fume Hood)? C->F E Enhanced PPE: - Goggles + Face Shield - Double Gloves - Chem-Resistant Apron D->E Yes D->F No E->F G No Additional Respiratory PPE F->G Yes H Spill or Aerosol Risk? F->H No H->G No I Add Respiratory Protection: NIOSH-Approved Respirator (Organic Vapor Cartridge) H->I Yes

Caption: PPE selection flowchart based on task-specific risks.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use.

Step-by-Step PPE Protocol
  • Inspection: Before starting any work, visually inspect all PPE for defects such as cracks, tears, or holes.[3]

  • Donning Sequence:

    • First, put on your lab coat and any additional protective clothing.

    • Next, put on your respirator if the task requires it. Perform a user seal check.

    • Then, put on your safety goggles and face shield.

    • Finally, put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

  • Doffing (Removal) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces.

    • Remove gloves first, using a glove-to-glove technique for the first hand and a bare-finger-to-inside-cuff technique for the second.

    • Remove your face shield and goggles from the back.

    • Remove your lab coat, folding it inward to contain contaminants.

    • Lastly, remove your respirator from the back.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][2][3]

Disposal Plan

Contaminated, single-use PPE must be treated as hazardous waste.

  • Gloves and other disposables: Place all contaminated disposable items (gloves, absorbent pads, etc.) into a suitable, clearly labeled, and sealed container for hazardous waste.[3]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Do not discard contaminated items in regular trash receptacles.[3]

Emergency Response: PPE in a Spill Scenario

In the event of a spill, a higher level of PPE is required to ensure the safety of response personnel.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Upgrade PPE: Personnel involved in the cleanup must wear, at a minimum:

    • Full-face shield over chemical safety goggles.

    • Chemically resistant gloves (consider double-gloving).

    • A chemically resistant suit or apron.

    • A NIOSH-approved respirator with organic vapor cartridges.[1]

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3][4] Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealed container for hazardous waste disposal.[1][4]

Summary of PPE Requirements

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing/Transfer (in Fume Hood) Chemical Safety GogglesSingle pair of nitrile or neoprene glovesStandard Lab CoatNot typically required
High-Volume Transfer or Reaction (in Fume Hood) Goggles & Face ShieldDouble pair of nitrile or neoprene glovesLab Coat & Chemical ApronNot typically required
Open Bench Work (Not Recommended) Goggles & Face ShieldDouble pair of nitrile or neoprene glovesLab Coat & Chemical ApronNIOSH-approved respirator required
Spill Cleanup Goggles & Face ShieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator required

By adhering to these protocols, you establish a robust safety culture that protects not only you but also your colleagues and your research. This proactive approach to PPE is the cornerstone of responsible and successful science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2-(ethoxymethyl)malonate
Reactant of Route 2
Reactant of Route 2
diethyl 2-(ethoxymethyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.